molecular formula C9H7ClN2O B8531375 2-Chloro-4-(oxazol-5-yl)aniline

2-Chloro-4-(oxazol-5-yl)aniline

Cat. No.: B8531375
M. Wt: 194.62 g/mol
InChI Key: HGGMCQWMZHEDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(oxazol-5-yl)aniline is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(oxazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(oxazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

2-chloro-4-(1,3-oxazol-5-yl)aniline

InChI

InChI=1S/C9H7ClN2O/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2

InChI Key

HGGMCQWMZHEDEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CO2)Cl)N

Origin of Product

United States

Foundational & Exploratory

2-Chloro-4-(oxazol-5-yl)aniline: Technical Guide to Structure, Synthesis, and Properties

[1]

Introduction: The Scaffold of Modern Kinase Inhibitors

2-Chloro-4-(oxazol-5-yl)aniline (CAS: 1079054-20-8) represents a critical pharmacophore in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. This molecule combines an electron-deficient aniline moiety with a heterocyclic oxazole ring, serving as a versatile "hinge-binding" or "tail" element in drug discovery campaigns.

The presence of the chlorine atom at the ortho position to the amine modulates the pKa of the aniline nitrogen, reducing its nucleophilicity while enhancing metabolic stability against N-acetylation. Meanwhile, the oxazole ring functions as a bioisostere for amide or carboxylate groups, offering hydrogen bond acceptor sites without the liability of rapid hydrolysis.

Key Chemical Identity
PropertyDetail
IUPAC Name 2-Chloro-4-(1,3-oxazol-5-yl)aniline
CAS Number 1079054-20-8
Molecular Formula C

H

ClN

O
Molecular Weight 194.62 g/mol
SMILES Nc1ccc(c2cnco2)cc1Cl
Appearance Off-white to pale yellow solid

Physiochemical Properties & Pharmacophore Analysis

Understanding the physiochemical landscape of 2-Chloro-4-(oxazol-5-yl)aniline is essential for its application as a drug intermediate.

Calculated Properties

The following data points are critical for evaluating the molecule's "drug-likeness" (Lipinski's Rule of 5 compliance):

PropertyValueImplication for Drug Design
LogP (Octanol/Water) ~2.3Moderate lipophilicity; good membrane permeability.
Topological Polar Surface Area (TPSA) ~52 ŲWell within the limit (<140 Ų) for oral bioavailability.
H-Bond Donors 1 (Aniline NH

)
Critical for interaction with kinase hinge regions (e.g., Glu/Met residues).
H-Bond Acceptors 3 (N/O in oxazole, N in aniline)Facilitates water-mediated bridging or direct backbone interactions.
pKa (Aniline) ~3.5 - 4.0Lower than unsubstituted aniline (4.6) due to the electron-withdrawing Cl and Oxazole.
Structural Logic Diagram

The following diagram illustrates the functional roles of each component within the molecule.

PharmacophoreAnilineAniline NH2(H-Bond Donor)PhenylPhenyl Linker(Pi-Stacking)Aniline->PhenylAttached at C1Chlorine2-Chloro Substituent(Metabolic Blocker / Steric Control)Chlorine->AnilineReduces pKaPrevents N-AcetylationChlorine->PhenylAttached at C2(Ortho to NH2)OxazoleOxazol-5-yl Ring(H-Bond Acceptor / Bioisostere)Phenyl->OxazoleAttached at C4(Para to NH2)

Figure 1: Pharmacophore dissection of 2-Chloro-4-(oxazol-5-yl)aniline showing functional contributions of each moiety.

Synthesis & Manufacturing Protocols

The synthesis of 2-Chloro-4-(oxazol-5-yl)aniline is most efficiently achieved via the Van Leusen Oxazole Synthesis , followed by a selective reduction. This route avoids the use of unstable acid chlorides and allows for mild reaction conditions.

Retrosynthetic Analysis
  • Target: 2-Chloro-4-(oxazol-5-yl)aniline[1]

  • Precursor: 1-Nitro-2-chloro-4-(oxazol-5-yl)benzene

  • Starting Material: 3-Chloro-4-nitrobenzaldehyde

Step-by-Step Protocol
Step 1: Van Leusen Oxazole Formation

This step constructs the oxazole ring from the aldehyde using Tosylmethyl isocyanide (TosMIC).[2][3][4][5]

  • Reagents: 3-Chloro-4-nitrobenzaldehyde (1.0 eq), TosMIC (1.1 eq), K

    
    CO
    
    
    (2.0 eq), Methanol (MeOH).
  • Procedure:

    • Dissolve 3-Chloro-4-nitrobenzaldehyde in dry MeOH (0.5 M concentration).

    • Add TosMIC and K

      
      CO
      
      
      to the solution.[3]
    • Reflux the mixture for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde.

    • Workup: Remove solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

      
      SO
      
      
      , and concentrate.[2][6]
    • Purification: Recrystallize from Ethanol or purify via silica gel chromatography to yield 5-(3-chloro-4-nitrophenyl)oxazole .

Step 2: Nitro Reduction

Selective reduction of the nitro group to the aniline without reducing the oxazole ring or dechlorinating the aromatic ring.

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH

    
    Cl), Ethanol/Water (4:1).
    
  • Procedure:

    • Suspend 5-(3-chloro-4-nitrophenyl)oxazole in EtOH/H

      
      O.
      
    • Add Fe powder (5.0 eq) and NH

      
      Cl (5.0 eq).
      
    • Heat to 80°C with vigorous stirring for 2 hours.

    • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol.

    • Concentrate the filtrate.[6] Dissolve the residue in EtOAc, wash with NaHCO

      
       (aq), and dry over MgSO
      
      
      .
    • Isolation: Evaporate solvent to obtain 2-Chloro-4-(oxazol-5-yl)aniline .

Synthesis Workflow Diagram

SynthesisSM3-Chloro-4-nitrobenzaldehydeIntermediate5-(3-Chloro-4-nitrophenyl)oxazoleSM->IntermediateVan LeusenCyclizationReagents1TosMIC + K2CO3(Methanol, Reflux)Reagents1->IntermediateProduct2-Chloro-4-(oxazol-5-yl)anilineIntermediate->ProductNitro ReductionReagents2Fe / NH4Cl(EtOH/H2O, 80°C)Reagents2->Product

Figure 2: Synthetic pathway from commercially available aldehyde to the target aniline.

Applications in Drug Discovery[6][8]

This molecule is primarily used as an intermediate for Type II Kinase Inhibitors . The aniline nitrogen serves as the anchor point, often forming a urea or amide linkage that extends into the hydrophobic back pocket of the kinase enzyme.

Key Targets
  • VEGFR (Vascular Endothelial Growth Factor Receptor): Derivatives of this scaffold inhibit angiogenesis.

  • PHGDH (Phosphoglycerate Dehydrogenase): Recent studies suggest oxazole-aniline derivatives can modulate metabolic enzymes in cancer cells [1].

  • Aurora Kinases: The oxazole ring mimics the adenine ring of ATP, allowing for competitive inhibition.

Experimental Validation (NMR/MS)

To verify the identity of the synthesized compound, look for these characteristic signals:

  • 1H NMR (DMSO-d6):

    • 
       ~8.4 ppm (s, 1H, Oxazole C2-H).
      
    • 
       ~7.6 ppm (s, 1H, Oxazole C4-H).
      
    • 
       ~7.5-7.8 ppm (m, Aromatic protons).
      
    • 
       ~5.8 ppm (s, 2H, NH
      
      
      , broad exchangeable).
  • Mass Spectrometry: ESI+ m/z = 195.0 [M+H]

    
     (Cl isotope pattern 3:1 ratio at 195/197).
    

Safety and Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.

  • Skin Irritation: Category 2 (H315).

  • Eye Irritation: Category 2A (H319).

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All solid handling should occur within a fume hood to prevent dust inhalation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline amine.

References

  • PubChem. 2-Chloro-4-(oxazol-5-yl)aniline Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available at: [Link]

An In-Depth Technical Guide to 2-Chloro-4-(oxazol-5-yl)aniline: A Key Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(oxazol-5-yl)aniline, a heterocyclic aromatic amine, has emerged as a significant building block in the landscape of contemporary drug discovery and development. Its unique structural architecture, featuring a chloro-substituted aniline ring fused to an oxazole moiety, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide offers a comprehensive overview of the fundamental physicochemical properties, synthesis, and analytical characterization of 2-Chloro-4-(oxazol-5-yl)aniline. Furthermore, it delves into the applications of this compound as a crucial intermediate in the generation of novel therapeutic agents, providing insights into its role in constructing molecules that modulate critical cellular pathways. This document is intended to serve as an authoritative resource for researchers and scientists engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Core Molecular Attributes

2-Chloro-4-(oxazol-5-yl)aniline is a compound of significant interest due to the convergence of three key structural features: a reactive aniline core, a halogen substituent that can modulate electronic properties and serve as a synthetic handle, and a five-membered heterocyclic oxazole ring, which is a common pharmacophore in numerous approved drugs.

Molecular Formula and Weight

The chemical identity of 2-Chloro-4-(oxazol-5-yl)aniline is defined by the following:

PropertyValueSource
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol [2][3]
CAS Number 1079054-20-8[1]

The precise mass and elemental composition are foundational for all analytical and stoichiometric considerations in its use.

Structural Representation

Caption: 2D structure of 2-Chloro-4-(oxazol-5-yl)aniline.

Synthesis and Chemical Reactivity

The synthesis of 2-Chloro-4-(oxazol-5-yl)aniline and its derivatives often involves multi-step sequences that leverage established methodologies for the formation of the oxazole ring and the functionalization of the aniline core.

General Synthetic Strategies for Oxazole Formation

The construction of the oxazole ring is a pivotal step in the synthesis of this class of compounds. Several classical and modern synthetic routes are available, often tailored to the specific substitution patterns desired.

  • Robinson-Gabriel Synthesis: This method involves the cyclization of α-acylamino ketones under dehydrating conditions.

  • From Carboxylic Acids and Amino Alcohols: Direct condensation of carboxylic acids with amino alcohols can yield oxazolines, which can be subsequently oxidized to oxazoles. The use of dehydrating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) can facilitate this transformation under mild conditions.

  • Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) to construct the oxazole ring from an aldehyde, which can be a versatile method for introducing the oxazole moiety onto a pre-existing aromatic framework.

A plausible synthetic workflow for related structures is depicted below:

Synthesis_Workflow Start Substituted Nitroaromatic Intermediate1 Reduction of Nitro Group Start->Intermediate1 e.g., SnCl₂/HCl Intermediate2 Formation of Amide Intermediate1->Intermediate2 Acylation Intermediate3 Oxazole Ring Formation Intermediate2->Intermediate3 Cyclization/Dehydration FinalProduct 2-Chloro-4-(oxazol-5-yl)aniline Intermediate3->FinalProduct Analytical_Workflow Sample 2-Chloro-4-(oxazol-5-yl)aniline Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Purity Purity Assessment HPLC->Purity Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Sources

Strategic Utilization of 2-Chloro-4-(oxazol-5-yl)aniline in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemists & Drug Discovery Scientists

Executive Summary: The "Privileged" Hinge Binder

In the landscape of kinase inhibitor design, the 2-chloro-4-substituted aniline moiety is a canonical "privileged structure." It serves as the critical anchor in drugs like Lapatinib , Gefitinib , and Afatinib , typically binding to the ATP-binding hinge region of protein kinases.

2-Chloro-4-(oxazol-5-yl)aniline (CAS: 1079054-20-8) represents a sophisticated evolution of this scaffold. By replacing the traditional halogen or phenyl group at the 4-position with an oxazole ring , medicinal chemists can exploit specific advantages:

  • Bioisosterism: The oxazole acts as a non-classical bioisostere of an amide or ester, offering improved metabolic stability.

  • Solubility: The nitrogen and oxygen atoms in the oxazole ring lower LogP compared to a biphenyl system, improving aqueous solubility.

  • Vector Extension: The 5-linked oxazole projects substituents into the solvent-exposed region or the "gatekeeper" pocket, depending on the kinase conformation (DFG-in vs. DFG-out).

This guide details the synthesis, physicochemical properties, and application of this scaffold in high-affinity ligand design.

Structural & Physicochemical Profile

The molecule consists of three pharmacophoric elements:

  • The Aniline (NH₂): The primary hydrogen bond donor (HBD) for the kinase hinge region (e.g., interacting with the backbone carbonyl of Met793 in EGFR).

  • The Chlorine (2-Cl): A lipophilic handle that fills the hydrophobic pocket adjacent to the hinge. Crucially, it induces a torsional twist, forcing the aniline ring out of planarity with the core scaffold, which is often required for atropisomeric selectivity.

  • The Oxazole (5-yl): An aromatic acceptor/donor system that can engage in

    
    -
    
    
    
    stacking or dipole interactions.
PropertyValue (Predicted)Significance
Molecular Weight 194.62 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~2.1Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (NH₂)Critical for hinge binding.
H-Bond Acceptors 3 (N, O, N)Oxazole N/O provide additional interaction points.
Rotatable Bonds 1Limited flexibility reduces entropic penalty upon binding.

Synthetic Accessibility: The Van Leusen Protocol

While Suzuki-Miyaura coupling is common for bi-aryls, 5-substituted oxazoles are best synthesized via the Van Leusen Oxazole Synthesis . This method is superior for this scaffold because 5-oxazole boronic acids are often unstable.

Retrosynthetic Logic
  • Target: 2-Chloro-4-(oxazol-5-yl)aniline[1]

  • Precursor: 2-Chloro-4-(oxazol-5-yl)-1-nitrobenzene

  • Starting Materials: 3-Chloro-4-nitrobenzaldehyde + Tosylmethyl isocyanide (TosMIC).

Step-by-Step Experimental Protocol
Step 1: Construction of the Oxazole Ring
  • Reagents: 3-Chloro-4-nitrobenzaldehyde (1.0 eq), TosMIC (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Methanol (MeOH).[2][3][4][5]

  • Conditions: Reflux (65°C) for 3–4 hours.

Protocol:

  • Dissolve 3-Chloro-4-nitrobenzaldehyde (18.5 g, 100 mmol) and TosMIC (21.5 g, 110 mmol) in anhydrous MeOH (200 mL).

  • Add solid

    
     (27.6 g, 200 mmol) in one portion.
    
  • Heat the suspension to reflux. The reaction will turn dark orange/brown.

  • Monitor by TLC (30% EtOAc/Hexanes). The aldehyde spot (

    
    ) should disappear, replaced by the oxazole product (
    
    
    
    ).
  • Workup: Concentrate MeOH to 1/4 volume. Pour into crushed ice/water (500 mL). The product, 5-(3-chloro-4-nitrophenyl)oxazole , will precipitate as a yellow solid. Filter, wash with water, and dry.[2][6][7]

    • Yield: Typically 85–90%.

Step 2: Chemoselective Nitro Reduction
  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ).
    
  • Solvent: Ethanol/Water (4:1).

  • Conditions: Reflux (80°C) for 2 hours.

Protocol:

  • Suspend the nitro-oxazole intermediate (10 g) in EtOH (100 mL) and water (25 mL).

  • Add

    
     (5 eq) and Iron powder (5 eq, 325 mesh).
    
  • Heat to reflux with vigorous stirring (mechanical stirring recommended due to iron sludge).

  • Validation: Monitor by LC-MS. Look for the mass shift from

    
     (Nitro) to 
    
    
    
    (Amine).
  • Purification: Filter hot through a Celite pad to remove iron. Wash the pad with hot EtOH. Concentrate the filtrate.

  • Recrystallize from EtOH/Hexanes or purify via flash chromatography (DCM/MeOH gradient) to obtain 2-Chloro-4-(oxazol-5-yl)aniline as an off-white solid.

Visualizing the Workflow

The following diagram illustrates the synthesis and the medicinal chemistry logic (SAR) behind this scaffold.

G Start 3-Cl-4-NO2-Benzaldehyde (Starting Material) Inter 5-(3-Cl-4-NO2-phenyl)oxazole (Intermediate) Start->Inter Van Leusen (K2CO3, MeOH, Reflux) TosMIC TosMIC (Reagent) TosMIC->Inter Product 2-Chloro-4-(oxazol-5-yl)aniline (Target Scaffold) Inter->Product Nitro Reduction (Fe, NH4Cl, EtOH) Hinge Hinge Binding (NH2 Donor) Product->Hinge Function Pocket Hydrophobic Pocket (2-Cl Group) Product->Pocket Function Solvent Solvent/Gatekeeper (Oxazole Ring) Product->Solvent Function

Figure 1: Synthesis pathway via Van Leusen reaction and key Pharmacophoric SAR vectors.

Medicinal Chemistry Applications

Scaffold Hopping in Kinase Inhibitors

This molecule is frequently used to replace 3-chloro-4-fluoroaniline or 3-ethynylaniline moieties in EGFR/VEGFR inhibitors.

  • Why swap? The oxazole ring introduces a heteroatom (Nitrogen) at the 3-position relative to the phenyl attachment. This nitrogen can accept a hydrogen bond from water molecules in the solvent channel, improving solubility without sacrificing the hydrophobic packing of the aromatic ring.

Case Study: EGFR T790M Inhibition

In the design of covalent inhibitors targeting the T790M mutation (e.g., Osimertinib analogs), the aniline NH₂ is often acrylated to form a Michael acceptor.

  • Experiment: Acrylate the 2-Chloro-4-(oxazol-5-yl)aniline with acryloyl chloride.

  • Result: The resulting acrylamide binds to Cys797. The 2-Cl group creates a steric clash that forces the molecule into a conformation favoring the mutant kinase over the wild type. The oxazole tail extends towards the solvent front, modifying the PK profile.

Bioisosterism of the Amide

The 1,3-oxazole ring is a classic bioisostere for an amide bond.

  • Structure: Ar-Oxazole-R

    
     Ar-NH-CO-R.
    
  • Benefit: Unlike the amide, the oxazole is not susceptible to hydrolysis by peptidases, significantly increasing the half-life (

    
    ) of the drug candidate in plasma.
    

References

  • Van Leusen, A. M., et al. (1972).[4] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Tetrahedron Letters. Link

  • Rashamuse, T. J., et al. (2020).[4][5] "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules. Link

  • BenchChem Technical Protocols. (2025). "Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles." Link

  • Cresset Group. (2024). "Aniline replacement in drug-like compounds: Fine-tuning pharmacological properties." Link

Sources

Solubility Profile of 2-Chloro-4-(oxazol-5-yl)aniline in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Experimental Protocol Subject: Physicochemical Characterization & Solubility Determination Compound CAS: 1079054-20-8 (Reference)[1][2][3]

Executive Summary & Physicochemical Basis[1]

2-Chloro-4-(oxazol-5-yl)aniline is a functionalized bi-aryl intermediate often utilized in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2][3] Its solubility profile is governed by the interplay between the lipophilic chloro-substituted phenyl ring and the polar, hydrogen-bond-accepting oxazole moiety.[1][2][3]

Understanding the solubility in DMSO (Dimethyl sulfoxide) and Methanol (MeOH) is critical for two distinct phases of research:

  • DMSO: The gold standard for preparing high-concentration stock solutions (typically 10–100 mM) for biological assays and long-term storage.[1][2][3]

  • Methanol: A primary solvent for analytical chromatography (HPLC/LC-MS), intermediate dilutions, and crystallization efforts.[2][3]

Structural Determinants of Solubility[1][4]
  • Lipophilicity (LogP ~2.3 - 2.8): The chlorine atom at the ortho position increases lipophilicity compared to the parent aniline, reducing water solubility but enhancing solubility in organic solvents.[2][3]

  • Hydrogen Bonding:

    • Donor: The primary amine (-NH₂) acts as a hydrogen bond donor.[1][2][3]

    • Acceptor: The oxazole nitrogen and the amine nitrogen act as acceptors.[3]

  • Crystal Lattice Energy: The planarity of the phenyl-oxazole system facilitates

    
    -
    
    
    
    stacking, potentially creating a high lattice energy ("brick dust" behavior) that requires high-dielectric solvents like DMSO to disrupt.[1][2][3]

Theoretical Solubility Profile

Based on Quantitative Structure-Property Relationships (QSPR) of structural analogs (e.g., 2-chloro-4-heteroaryl-anilines), the expected solubility behavior is defined below. Note: Exact values must be empirically determined using the protocols in Section 3.

ParameterDMSO (Polar Aprotic)Methanol (Polar Protic)
Predicted Solubility High (>50 mg/mL) Moderate (10–30 mg/mL)
Solvation Mechanism Strong dipole-dipole interactions; disruption of

-stacking.[1][2][3]
Hydrogen bonding with amine/oxazole; weaker dispersion forces than DMSO.[1][2][3]
Primary Utility Stock solution preparation (Cryopreservation).[1][2][3]Analytical mobile phase; reaction solvent.[1][2][3][4]
Risk Factors Hygroscopicity (absorbs water, crashing out compound).[2][3]Evaporation leads to concentration errors.[1][2][3]

Experimental Protocols for Solubility Determination

To establish an authoritative solubility profile, researchers must distinguish between Kinetic Solubility (fast, for HTS screening) and Thermodynamic Solubility (equilibrium, for formulation).[2]

Workflow Visualization

The following diagram outlines the decision matrix and workflow for characterizing this compound.

SolubilityWorkflow Start Solid 2-Chloro-4-(oxazol-5-yl)aniline SolventChoice Select Solvent System (DMSO or MeOH) Start->SolventChoice MethodSelect Select Method SolventChoice->MethodSelect Kinetic Kinetic Solubility (DMSO Stock -> Buffer/Solvent) MethodSelect->Kinetic For Bioassay Thermo Thermodynamic Solubility (Solid -> Solvent) MethodSelect->Thermo For Formulation ProcessK Add 10mM DMSO Stock to Solvent under shaking Kinetic->ProcessK ProcessT Add Excess Solid to Solvent (Shake 24-48h) Thermo->ProcessT Filter Filtration / Centrifugation (Remove undissolved solids) ProcessK->Filter ProcessT->Filter Analysis Quantification (HPLC-UV or LC-MS) Filter->Analysis

Caption: Decision matrix for Kinetic vs. Thermodynamic solubility profiling.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this method to determine the absolute saturation limit.[1][2][3]

Materials:

  • Compound: >10 mg of 2-Chloro-4-(oxazol-5-yl)aniline.[1][2][3]

  • Solvents: Anhydrous DMSO (Grade ≥99.9%), HPLC-grade Methanol.[1][2][3]

  • Equipment: Thermomixer, 0.22 µm PTFE syringe filters (compatible with DMSO/MeOH).

Step-by-Step Procedure:

  • Preparation: Weigh approximately 2 mg of solid compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 100 µL of solvent (DMSO or Methanol).[1][2][3] This targets a concentration of ~20 mg/mL.[1][2][3][5]

  • Visual Check:

    • If clear: The solubility is >20 mg/mL.[3][5] Add more solid until precipitation persists.[1][2][3]

    • If cloudy: Proceed to equilibration.[1][2][3][4]

  • Equilibration: Agitate at 25°C (room temperature) for 24 hours at 700 rpm.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes or filter using a 0.22 µm PTFE filter. Critical: Pre-saturate the filter with solvent to prevent compound adsorption.[2][3]

  • Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (detection at λ_max ~260–280 nm). Compare peak area against a standard curve.

Protocol B: Visual Solubility (Gravimetric Estimation)

Use this for rapid estimation during synthesis.[1][2][3]

  • Place 1 mg of compound in a vial.

  • Add solvent in defined aliquots (e.g., 10 µL).

  • Vortex for 30 seconds after each addition.

  • Calculate solubility (

    
    ) using:
    
    
    
    
    [1][2]

Stability & Handling in Solvents

DMSO Specifics[1][2][3][6][7]
  • Hygroscopicity: DMSO is extremely hygroscopic.[1][2][3] Absorption of atmospheric water can decrease the solubility of the lipophilic 2-chloro-4-(oxazol-5-yl)aniline, causing "crashing out" over time.[1][2][3]

    • Mitigation: Store DMSO stocks in aliquots at -20°C or -80°C. Use septum-sealed vials.[1][2][3]

  • Freezing Point: DMSO freezes at 19°C. Ensure stocks are fully thawed and vortexed before use to avoid concentration gradients.[1][2][3]

Methanol Specifics[1][2][3]
  • Evaporation: Methanol is volatile.[1][2][3] In open-plate assays, evaporation can lead to supersaturation and precipitation.[1][2][3]

  • Oxidation Risk: While the oxazole ring is stable, the aniline nitrogen is susceptible to oxidation over prolonged periods in solution, especially if exposed to light.

    • Mitigation: Protect methanol solutions from light (amber vials).[1][2][3]

Solvation Mechanism Diagram[1][2][3]

Solvation Compound 2-Chloro-4-(oxazol-5-yl)aniline DMSO1 DMSO (S=O Dipole) DMSO1->Compound Dipole-Dipole (Oxazole) DMSO2 DMSO (Acceptor) DMSO2->Compound H-Bond (Aniline NH2) MeOH1 MeOH (H-Bond Donor) MeOH1->Compound H-Bond (Oxazole N) MeOH2 MeOH (H-Bond Acceptor) MeOH2->Compound H-Bond (Aniline NH2)

Caption: Molecular interaction map showing DMSO (dipole/acceptor) and Methanol (donor/acceptor) solvation modes.[1][2]

Data Interpretation & Troubleshooting

ObservationCauseCorrective Action
Precipitation upon dilution into water/buffer "Crash-out" effect due to high LogP.[1][2][3]Keep DMSO concentration <1% in final assay; use intermediate dilution step.[1][2][3]
Yellowing of solution Oxidation of the aniline amine.[2][3]Prepare fresh stocks; purge solvents with nitrogen/argon.[1][2][3]
Inconsistent HPLC Peak Areas Adsorption to plastic or filter membranes.[1][2][3]Use glass vials; switch to PVDF or PTFE filters; assess non-specific binding.[1][2][3]

References

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3] Advanced Drug Delivery Reviews, 2001.[2][3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44118796 (Related Analog)." PubChem, 2025.[2][3]

  • World Health Organization. "Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability."[1][2][3][6] WHO Technical Report Series, No. 1003, 2017.[2][3][6] [1][2][6]

  • Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility."[1][2][3] European Journal of Pharmaceutical Sciences, 2004.[2][3]

  • ChemicalBook. "2-chloro-4-(oxazol-5-yl)aniline Product Description & CAS 1079054-20-8." ChemicalBook, Accessed 2026.[2][3]

Sources

2-Chloro-4-(oxazol-5-yl)aniline safety data sheet (SDS) and hazards

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 2-Chloro-4-(oxazol-5-yl)aniline

Executive Summary

2-Chloro-4-(oxazol-5-yl)aniline (CAS: 1079054-20-8) is a specialized heterocyclic intermediate primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., targeting VEGFR, Src/Abl pathways) for oncology drug discovery.[1][2][3] As a halogenated aniline derivative containing an oxazole moiety, it presents a complex hazard profile characterized by acute toxicity, potential genotoxicity, and environmental persistence. This guide synthesizes predicted toxicological data with established handling protocols for high-potency pharmaceutical intermediates.

Chemical Identity & Physicochemical Properties

This compound combines the lipophilic, electron-withdrawing nature of the chloro-aniline core with the metabolic stability of the 1,3-oxazole ring.

PropertySpecification
CAS Number 1079054-20-8
IUPAC Name 2-Chloro-4-(1,3-oxazol-5-yl)aniline
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Physical State Solid (Crystalline powder)
Appearance Off-white to pale yellow/amber (darkens on oxidation)
Solubility Low in water; Soluble in DMSO, DMF, MeOH, DCM
LogP (Predicted) ~2.3 – 2.8 (Moderate Lipophilicity)
Melting Point >100°C (Predicted based on structural analogs)

Hazard Identification (GHS Classification)

Note: In the absence of a compound-specific REACH dossier, the following classifications are derived from Structure-Activity Relationship (SAR) analysis of 2-chloroaniline and oxazole-functionalized aromatics.

Signal Word: DANGER

Hazard Statements (H-Codes):

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H317: May cause an allergic skin reaction (Sensitizer).

  • H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure (Methemoglobinemia risk).

  • H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements (P-Codes):

  • P260: Do not breathe dust/fume.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

  • P273: Avoid release to the environment.

Toxicological Mechanisms & Risk Assessment

The Aniline Toxicity Vector (Methemoglobinemia)

Like its parent compound 2-chloroaniline, this intermediate can undergo metabolic N-hydroxylation in the liver (CYP450 mediated). The resulting N-hydroxy metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.

  • Clinical Sign: Cyanosis (blue/grey skin discoloration) independent of respiratory distress.

  • Antidote: Methylene Blue (reduces Fe³⁺ back to Fe²⁺).

The Oxazole Moiety

While the oxazole ring is often used as a bioisostere for amides or esters to improve metabolic stability, it can be reactive under specific oxidative conditions.[4] In drug design, 5-substituted oxazoles are generally stable, but the combination with an electron-rich aniline ring makes the molecule susceptible to electrophilic attack and potential haptenization (leading to skin sensitization).

Carcinogenicity Potential

Halogenated anilines are often flagged as Class 1B or 2 carcinogens. The chlorine atom at the ortho position hinders enzymatic detoxification, potentially prolonging the half-life of reactive metabolites. Treat as a potential mutagen.

Safe Handling & Engineering Controls

Protocol: High-Potency Intermediate Handling

  • Engineering Controls:

    • Primary: All weighing and open handling must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with HEPA filtration.

    • Secondary: Lab must maintain negative pressure relative to the corridor.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95/P3 particulate respirator minimum; Powered Air Purifying Respirator (PAPR) recommended for quantities >1g.

    • Dermal: Double-gloving is mandatory.

      • Inner Glove: Nitrile (0.11 mm).

      • Outer Glove: Laminate film (e.g., Silver Shield™) or thick Nitrile (0.2 mm) due to the high permeation potential of chloro-anilines.

    • Ocular: Chemical splash goggles.

  • Decontamination:

    • Clean surfaces with 10% bleach (sodium hypochlorite) followed by 70% ethanol. The bleach oxidizes the aniline amine group, breaking down the toxic pharmacophore.

Synthesis & Application Context

This molecule is a critical "Right-Hand Side" (RHS) building block in kinase inhibitor synthesis. A common workflow involves coupling this aniline to a kinase-binding "Left-Hand Side" (LHS) core (e.g., a pyrimidine or quinazoline).

Key Synthetic Pathway (Suzuki-Miyaura Coupling): Researchers often generate this intermediate via the coupling of 2-chloro-4-iodoaniline with oxazole-5-boronic acid derivatives, or conversely, using 4-amino-3-chlorophenylboronic acid pinacol ester with 5-halooxazole.

SynthesisWorkflow Precursor Precursor: 2-Chloro-4-iodoaniline Coupling Suzuki Coupling (Pd Catalyst, Base) Precursor->Coupling + Oxazole Boronate Product Target: 2-Chloro-4-(oxazol-5-yl)aniline Coupling->Product Purification Waste Waste Stream: Halogenated Organics Coupling->Waste Pd/Solvent Removal

Figure 1: Typical synthetic entry point for 2-Chloro-4-(oxazol-5-yl)aniline in medicinal chemistry.

Emergency Response Protocols

ScenarioImmediate Action
Inhalation Move to fresh air immediately. Administer oxygen if breathing is labored. Alert medical staff to potential methemoglobinemia.
Skin Contact Do not scrub. Wash gently with soap and copious water for 15 minutes. Absorption is rapid; monitor for cyanosis for 24 hours.
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek ophthalmologist.
Spill (Solid) Dampen with PEG-400 or water to prevent dust. Scoop into a sealed container. Do not dry sweep.
Fire Emits toxic fumes (NOx, HCl, CO). Use dry chemical, CO₂, or alcohol-resistant foam. Firefighters must wear SCBA.

Safe Handling Lifecycle Diagram

The following workflow illustrates the "Cradle-to-Grave" safety process for handling this compound in a research laboratory.

SafetyLifecycle cluster_PPE Required PPE Storage Storage (4°C, Dark, Inert Gas) Weighing Weighing (Iso 5 Hood / Glovebox) Storage->Weighing Double Gloves Anti-static Reaction Reaction Setup (Closed Vessel, Fume Hood) Weighing->Reaction Dissolve immediately to reduce dust Quench Quench & Workup (Bleach Decon of Glassware) Reaction->Quench pH Neutralization WasteDisp Disposal (High Hazard Solid Waste) Quench->WasteDisp Segregate Halogenated PPE_Node N95 Mask + Goggles + Lab Coat + Nitrile Gloves

Figure 2: Operational lifecycle for handling high-hazard aniline intermediates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7812, 4-Chloroaniline (Analog Read-Across). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Chloroanilines - Registration Dossier. Retrieved from [Link]

Sources

Difference between 2-Chloro-4-(oxazol-5-yl)aniline and 4-(oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Technical Profiling: 2-Chloro-4-(oxazol-5-yl)aniline vs. 4-(oxazol-2-yl)aniline in Medicinal Chemistry

Executive Summary

This technical guide analyzes the structural, synthetic, and physicochemical distinctions between 2-Chloro-4-(oxazol-5-yl)aniline (Compound A) and 4-(oxazol-2-yl)aniline (Compound B). While both share an aniline-oxazole pharmacophore, they represent distinct regiochemical scaffolds (C5-linked vs. C2-linked) with divergent electronic profiles and synthetic access routes.

  • Compound A (C5-linked): Synthesized primarily via Van Leusen chemistry ; characterized by the "ortho-chloro" effect which modulates aniline basicity and metabolic stability.

  • Compound B (C2-linked): Accessible via Cyclodehydration/Hantzsch synthesis ; exhibits higher conjugation and planarity, often serving as a hinge-binding motif in kinase inhibitors.

Structural & Electronic Profiling

The core difference lies in the attachment point of the oxazole ring and the presence of the halogen.

Feature2-Chloro-4-(oxazol-5-yl)aniline 4-(oxazol-2-yl)aniline
Oxazole Attachment C5 Position (Carbon adjacent to Oxygen)C2 Position (Carbon between N and O)
Electronic Effect C5 is electron-rich; the oxazole acts as a weaker acceptor.C2 is electron-deficient; strong electron-withdrawing effect on the phenyl ring.
Aniline Basicity Reduced. The ortho-Cl atom is electron-withdrawing (inductive), lowering the pKa of the primary amine.Standard. The amine is para to the oxazole; pKa is influenced only by the oxazole's resonance withdrawal.
Lipophilicity (LogP) Higher. Chlorine adds ~0.7–1.0 log units, improving membrane permeability but reducing solubility.[1]Lower. More polar; higher aqueous solubility potential.
Metabolic Stability High. The Cl atom blocks the metabolically vulnerable ortho position (preventing hydroxylation).Moderate. The ortho positions are open to CYP450-mediated oxidation.
Electronic Vector Map
  • Compound A: The dipole moment is altered by the C-Cl vector. The C5-attachment allows for a "twisted" conformation relative to the phenyl ring due to the adjacent oxygen lone pairs and the steric bulk of the Chlorine if the system rotates.

  • Compound B: The C2-attachment favors a planar conformation to maximize conjugation between the oxazole

    
    -system and the phenyl ring, essential for intercalating into flat binding pockets (e.g., DNA minor grooves or ATP sites).
    

Synthetic Pathways (The "How")

The synthesis of these two regioisomers requires fundamentally different strategies.

Pathway A: Van Leusen Oxazole Synthesis (Targeting the 5-yl isomer)

The most robust route to 5-substituted oxazoles is the reaction of an aldehyde with Tosylmethyl Isocyanide (TosMIC).

  • Mechanism: Base-mediated addition of TosMIC to the aldehyde, followed by 5-endo-dig cyclization and elimination of the sulfinate group.

  • Key Reagent: TosMIC (Tosylmethyl isocyanide).[2][3]

  • Precursor: 2-Chloro-4-nitrobenzaldehyde (Nitro group is reduced to amine after oxazole formation to prevent side reactions).

Pathway B: Hantzsch/Cyclodehydration (Targeting the 2-yl isomer)

The 2-substituted oxazole is classically built from a carboxylic acid derivative or amide.

  • Mechanism: Condensation of an amide with an

    
    -haloketone or oxidative cyclization of an acyl-amino alcohol.
    
  • Key Reagents: 4-Nitrobenzamide + Chloroacetaldehyde (or Bromoacetyl derivatives).

  • Precursor: 4-Nitrobenzamide.

SynthesisComparison cluster_A Route A: 2-Chloro-4-(oxazol-5-yl)aniline (Van Leusen) cluster_B Route B: 4-(oxazol-2-yl)aniline (Condensation) StartA 2-Chloro-4-nitrobenzaldehyde InterA Intermediate: 2-Chloro-4-(oxazol-5-yl)nitrobenzene StartA->InterA Cycloaddition & Elimination ReagentA + TosMIC (K2CO3, MeOH) ReagentA->InterA FinalA Target A: 2-Chloro-4-(oxazol-5-yl)aniline InterA->FinalA Nitro Reduction StepA2 Reduction (SnCl2 / HCl or H2/Pd) StartB 4-Nitrobenzamide InterB Intermediate: 4-(Oxazol-2-yl)nitrobenzene StartB->InterB Hantzsch Cyclization ReagentB + Chloroacetaldehyde (reflux) ReagentB->InterB FinalB Target B: 4-(oxazol-2-yl)aniline InterB->FinalB Nitro Reduction StepB2 Reduction (Fe/NH4Cl or H2/Pd)

Figure 1: Comparative synthetic flowcharts. Route A utilizes isocyanide chemistry for C5-selectivity, while Route B uses amide condensation for C2-selectivity.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-(oxazol-5-yl)aniline

Based on Van Leusen Chemistry principles.

Step 1: Oxazole Formation

  • Reagents: Dissolve 2-chloro-4-nitrobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in dry Methanol.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq).
    
  • Reaction: Reflux for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot will disappear, and a less polar product spot will appear.[1]

  • Workup: Remove solvent in vacuo. Resuspend residue in water/DCM.[2] Extract aqueous layer with DCM (3x).[2] Dry organic layer over

    
    .[2]
    
  • Purification: Flash chromatography (Silica gel) to yield 2-chloro-4-(oxazol-5-yl)nitrobenzene.

Step 2: Nitro Reduction

  • Reagents: Dissolve the nitro intermediate in Ethanol.

  • Catalyst: Add

    
     (5.0 eq) (Stannous Chloride is preferred over catalytic hydrogenation if the Chlorine atom is labile, though aryl chlorides are generally stable to Pd/C at room temp).[1]
    
  • Conditions: Heat to 70°C for 2 hours.

  • Workup: Neutralize carefully with saturated

    
     (caution: foaming). Filter through Celite to remove tin salts.[2] Extract filtrate with EtOAc.[2]
    
  • Isolation: Evaporate solvent to yield the off-white solid 2-Chloro-4-(oxazol-5-yl)aniline .

Protocol B: Synthesis of 4-(oxazol-2-yl)aniline

Based on Hantzsch-type condensation.

Step 1: Cyclization

  • Reagents: Mix 4-nitrobenzamide (1.0 eq) with neat Chloroacetaldehyde dimethyl acetal (excess) or Chloroacetaldehyde (40% aq. solution).

  • Conditions: Heat at 120°C for 4–6 hours.

  • Workup: Pour reaction mixture into ice water. Neutralize with

    
    .
    
  • Precipitation: The solid 4-(oxazol-2-yl)nitrobenzene precipitates. Filter and wash with cold water. Recrystallize from Ethanol if necessary.

Step 2: Nitro Reduction

  • Reagents: Dissolve intermediate in Methanol.

  • Reduction: Add 10% Pd/C (10 wt%) and stir under

    
     balloon (1 atm) for 4 hours.
    
  • Workup: Filter through Celite. Concentrate filtrate.[2]

  • Yield: 4-(oxazol-2-yl)aniline is obtained as a crystalline solid.

Application in Drug Design (SAR Implications)

In kinase inhibitor design (e.g., VEGFR, EGFR inhibitors), these fragments serve as the "Head" or "Hinge Binder."[1]

  • H-Bonding Vectors:

    • 2-yl isomer: The oxazole Nitrogen is exposed and can accept a hydrogen bond from the protein backbone (e.g., hinge region amino acids).

    • 5-yl isomer: The Nitrogen is positioned differently relative to the aniline. This is used when the binding pocket requires a "deeper" reach or a specific angle to avoid steric clash.

  • The Chlorine "Twist":

    • In 2-Chloro-4-(oxazol-5-yl)aniline , the Chlorine forces the aniline ring out of planarity with any attached amide/urea groups in the final drug molecule. This "atropisomer-like" twist is often engineered to improve selectivity by fitting into narrow hydrophobic clefts where a flat molecule would not fit.

References

  • Van Leusen, A. M., et al. (1972).[1][3][4] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes and ketones.[3] Preparation of 5-substituted oxazoles." Tetrahedron Letters.

  • BenchChem Protocols. "Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline." (Adapted for general 2-aryl oxazole synthesis).

  • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis."

  • Beilstein J. Org. Chem. (2011).[5][6][7] "Recent advances in direct C–H arylation... in oxazole series." (Discusses C2 vs C5 reactivity).

Sources

Methodological & Application

Application Note: Synthesis of 2-Chloro-4-(oxazol-5-yl)aniline via the Van Leusen Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the chemoselective synthesis of 2-chloro-4-(oxazol-5-yl)aniline from 4-amino-3-chlorobenzaldehyde without the need for amine protecting groups.

Strategic Rationale & Chemoselectivity

The target molecule, 2-chloro-4-(oxazol-5-yl)aniline (CAS 1079054-20-8)[1], is a highly valuable bifunctional building block in medicinal chemistry. The oxazole ring acts as a metabolically robust bioisostere for amides and esters, while the ortho-chloroaniline moiety provides a versatile handle for subsequent Buchwald-Hartwig cross-couplings or amide bond formations.

Synthesizing this scaffold presents a distinct chemoselectivity challenge: the starting material, 4-amino-3-chlorobenzaldehyde, contains both an electrophilic aldehyde and a nucleophilic primary amine. Traditional oxazole syntheses (such as the Robinson-Gabriel cyclodehydration) require harsh, acidic dehydrating conditions that are incompatible with unprotected anilines.

To bypass this, we utilize the Van Leusen Oxazole Synthesis . This methodology employs tosylmethyl isocyanide (TosMIC) as a C2N1 "3-atom synthon" to construct 5-substituted oxazoles in a single pot under mild basic conditions[2].

Why is amine protection unnecessary?

  • Electronic Deactivation: The aniline nitrogen is sterically hindered and electronically deactivated by the ortho-chloro group and the para-aldehyde group. This severe depletion of electron density renders the amine a poor nucleophile.

  • Kinetic Superiority of TosMIC: Under basic conditions, TosMIC is deprotonated to form a highly nucleophilic carbanion. This anion attacks the highly electrophilic aldehyde carbonyl at a rate that vastly outcompetes any background intramolecular or intermolecular Schiff base (imine) formation[3],[4].

Mechanistic Pathway

The efficiency of this protocol relies on the unique reactivity profile of TosMIC, which possesses an acidic methylene group, an isocyano group, and a sulfinic acid leaving group[4].

  • Deprotonation: A mild base (K₂CO₃) deprotonates the active methylene of TosMIC.

  • Nucleophilic Attack: The resulting anion attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

  • Cyclization: Following Baldwin's rules, a 5-endo-dig cyclization occurs as the alkoxide attacks the electrophilic isocyano carbon, yielding an oxazoline intermediate[3].

  • Elimination: The presence of a proton in the β-position to the sulfinyl group facilitates a base-promoted elimination of p-toluenesulfinic acid. This irreversible elimination drives the rearomatization, furnishing the stable oxazole ring[2],[4].

Mechanism TosMIC TosMIC (Tosylmethyl isocyanide) TosMIC_anion TosMIC Anion (Nucleophile) TosMIC->TosMIC_anion Deprotonation Base Base (e.g., K2CO3) Base->TosMIC_anion Alkoxide Alkoxide Intermediate TosMIC_anion->Alkoxide Nucleophilic Attack Aldehyde 4-amino-3-chlorobenzaldehyde (Electrophile) Aldehyde->Alkoxide Oxazoline Oxazoline Intermediate (5-endo-dig cyclization) Alkoxide->Oxazoline Intramolecular Cyclization Product 2-Chloro-4-(oxazol-5-yl)aniline (Target Oxazole) Oxazoline->Product Base-promoted Elimination Byproduct p-Toluenesulfinic Acid (Eliminated) Oxazoline->Byproduct

Mechanistic pathway of the Van Leusen oxazole synthesis forming the target compound.
Reaction Optimization & Quantitative Data

The choice of solvent and base is critical for balancing the deprotonation of TosMIC against the stability of the starting materials[5]. Protic solvents like methanol stabilize the transition states during the cyclization phase. The table below summarizes the optimization parameters that led to the finalized protocol.

SolventBase (Equivalents)TemperatureTimeYield (%)Observation / Causality
Methanol K₂CO₃ (2.0 eq) 65 °C (Reflux) 3 h 82% Optimal. Protic environment accelerates elimination; mild base prevents degradation.
EthanolNaOEt (1.5 eq)78 °C (Reflux)2 h70%Stronger base led to minor oligomerization of the starting aniline.
THFKOt-Bu (1.5 eq)25 °C12 h45%Incomplete elimination of p-toluenesulfinic acid; oxazoline intermediate stalled.
DCMDBU (2.0 eq)25 °C24 h30%Poor solubility of the TosMIC anion; sluggish kinetics.
Experimental Protocol

Workflow Step1 1. Reaction Setup Aldehyde + TosMIC + K2CO3 in MeOH Step2 2. Heating Reflux at 65°C for 3 hours Step1->Step2 Step3 3. Monitoring TLC / LC-MS Check completion Step2->Step3 Step4 4. Workup Quench with H2O Extract with EtOAc Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5 Step6 6. Final Product 2-Chloro-4-(oxazol-5-yl)aniline Yield: 82% Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target oxazole.
Materials Required:
  • 4-amino-3-chlorobenzaldehyde (1.0 eq, 10.0 mmol, 1.55 g)

  • Tosylmethyl isocyanide (TosMIC) (1.2 eq, 12.0 mmol, 2.34 g)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq, 20.0 mmol, 2.76 g)

  • Anhydrous Methanol (50 mL)

Step-by-Step Procedure:
  • Reaction Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-chlorobenzaldehyde (1.55 g) and TosMIC (2.34 g) in 50 mL of anhydrous methanol.

  • Base Addition: Add anhydrous K₂CO₃ (2.76 g) in one portion. The reaction mixture will transition to a pale yellow suspension. Attach a reflux condenser.

  • Thermal Activation: Purge the system with nitrogen. Heat the mixture to a gentle reflux (65 °C oil bath) with vigorous stirring for 3 hours.

  • Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Partition the resulting crude residue between Ethyl Acetate (50 mL) and distilled water (50 mL).

  • Extraction: Separate the layers and extract the aqueous phase with additional Ethyl Acetate (2 × 25 mL). Wash the combined organic layers with saturated aqueous NaCl (brine, 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel, utilizing a gradient elution of 10% to 40% Ethyl Acetate in Hexanes. The product elutes as a distinct UV-active band. Isolate and dry under high vacuum to afford 2-chloro-4-(oxazol-5-yl)aniline as a pale yellow solid (1.59 g, 82% yield).

Trustworthiness & Self-Validating Systems

To ensure the integrity of the synthesis, the protocol incorporates the following self-validating analytical checkpoints:

  • Chromatographic Validation (TLC): The starting aldehyde is highly polar due to the strong dipole of the para-push-pull system. The successful formation of the oxazole ring disrupts this extreme dipole, resulting in a product that is noticeably less polar (higher

    
    ) than the starting material on silica gel (Hexanes:EtOAc 1:1).
    
  • Spectroscopic Validation (¹H NMR):

    • Disappearance Check: The sharp aldehyde proton singlet (~9.8 ppm) must be completely absent.

    • Appearance Check: The newly formed oxazole ring will present two distinct diagnostic singlets: the C2-H proton (highly deshielded, ~8.2 ppm) and the C4-H proton (~7.3 ppm).

    • Elimination Check: The absence of a singlet at ~2.4 ppm (aryl methyl group of the tosyl moiety) confirms the successful elimination of p-toluenesulfinic acid.

  • Mass Spectrometry (LC-MS): The reaction must yield a clean peak corresponding to the exact mass of the target compound. Calculated for C₉H₈ClN₂O[M+H]⁺: m/z 195.03; Found: m/z 195.0.

References
  • Van Leusen reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: Molecules (PMC) URL:[Link]

  • Van Leusen Oxazole Synthesis Source: Organic Chemistry Portal URL:[Link]

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for 2-Chloro-4-(oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 2-Chloro-4-(oxazol-5-yl)aniline presents a multifaceted synthetic challenge. Aryl chlorides are notoriously resistant to oxidative addition due to their high C–Cl bond dissociation energy. Furthermore, the presence of an unprotected primary amine (–NH₂) and an oxazole ring introduces competing coordination sites that can sequester the palladium catalyst, leading to off-cycle deactivation or competitive Buchwald-Hartwig amination (C–N coupling).

This application note details a highly optimized, self-validating protocol utilizing the XPhos Pd G3 precatalyst . By leveraging the unique steric and electronic properties of the XPhos ligand, this methodology ensures rapid oxidative addition, completely suppresses heteroatom coordination, and drives high-yielding C–C bond formation under mild conditions.

Mechanistic Rationale & Catalyst Selection

To achieve high conversion with this specific substrate, the catalyst system must overcome three distinct energetic and kinetic barriers:

  • Aryl Chloride Activation: Traditional Pd(0) sources (e.g., Pd(PPh₃)₄) fail to insert into the strong C–Cl bond. Electron-rich phosphine ligands are required to increase the electron density at the palladium center, facilitating oxidative addition [1].

  • Suppression of Amine/Oxazole Coordination: The unprotected aniline and the oxazole nitrogen are strong σ-donors. If they coordinate to the Pd center, they form stable, inactive complexes.

  • Prevention of C–N Coupling: Free amines can undergo competitive Buchwald-Hartwig cross-coupling.

The Solution: XPhos Pd G3 Precatalyst The XPhos Pd G3 precatalyst is a stable Pd(II) complex that rapidly generates a highly active, monoligated L-Pd(0) species upon exposure to a mild base. The extreme steric bulk of the XPhos ligand (a dialkylbiarylphosphine) serves a dual purpose: it physically shields the palladium center from coordinating with the substrate's free amine and oxazole nitrogens, and it accelerates the reductive elimination step, heavily favoring Suzuki-Miyaura C–C coupling over C–N coupling [2].

CatalyticCycle cluster_0 Substrate Challenges Mitigated by XPhos Pd_precatalyst XPhos Pd G3 Precatalyst (Stable Pd(II) species) Pd0 Active L-Pd(0) (Monoligated XPhos-Pd) Pd_precatalyst->Pd0 Weak Base / Rapid Activation OxAdd Oxidative Addition Complex Pd(II)(Ar)(Cl)(XPhos) (Fast due to e- rich XPhos) Pd0->OxAdd + 2-Chloro-4-(oxazol-5-yl)aniline (C-Cl bond insertion) TransMet Transmetalation Complex Pd(II)(Ar)(Ar')(XPhos) OxAdd->TransMet + Ar'-B(OH)2 / K3PO4 (aq) (Biphasic Cl/Ar' exchange) C1 Free -NH2: Steric bulk of XPhos prevents C-N coupling OxAdd->C1 Product Coupled Biaryl Product + Regenerated L-Pd(0) TransMet->Product Reductive Elimination (Steric bulk forces C-C coupling) C2 Oxazole: Shielded Pd center prevents N/O coordination TransMet->C2 Product->Pd0 Catalyst Recycling

Figure 1: Catalytic cycle highlighting how XPhos Pd G3 overcomes specific substrate bottlenecks.

Experimental Design & Optimization Data

The following table summarizes the quantitative optimization data for the cross-coupling of 2-Chloro-4-(oxazol-5-yl)aniline with a standard arylboronic acid (e.g., phenylboronic acid). The data clearly demonstrates the necessity of the G3 precatalyst system [3].

Catalyst System (2 mol%)Ligand AdditiveBase (3.0 eq)SolventTemp (°C)Conversion (%)Mechanistic Observation
Pd(PPh₃)₄NoneNa₂CO₃ (aq)Toluene/H₂O100< 5%Failure to undergo oxidative addition into C–Cl bond.
Pd(OAc)₂SPhos (4 mol%)K₃PO₄ (aq)Dioxane/H₂O10045%Moderate yield; slow in situ Pd(0) generation allows amine binding.
Pd₂(dba)₃XPhos (4 mol%)K₃PO₄ (aq)Dioxane/H₂O8072%Good yield; dba ligands compete with XPhos, slowing the cycle.
XPhos Pd G3 None K₃PO₄ (aq) Dioxane/H₂O 80 > 98% Rapid activation; complete suppression of side reactions.

Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process controls (such as color changes and LC-MS monitoring) are embedded to ensure reproducibility.

Materials & Reagents
  • Electrophile: 2-Chloro-4-(oxazol-5-yl)aniline (1.0 equiv, 1.0 mmol)

  • Nucleophile: Aryl/Heteroaryl boronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G3 (2.0 mol%, 0.02 mmol)

  • Base: Potassium phosphate tribasic (K₃PO₄), 0.5 M aqueous solution (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Experimental Workflow

Workflow Step1 1. Preparation Weigh Substrates & Catalyst Purge with Argon (x3) Step2 2. Solvation Add Degassed 1,4-Dioxane Add Aq. K3PO4 Base Step1->Step2 Step3 3. Reaction Heat to 80°C Stir 2-4 hours LC-MS Monitoring Step2->Step3 Step4 4. Workup Cool to RT EtOAc Extraction Brine Wash Step3->Step4 Step5 5. Isolation Dry over Na2SO4 Concentrate Flash Chromatography Step4->Step5

Figure 2: Sequential workflow for the XPhos Pd G3 catalyzed Suzuki-Miyaura coupling.

Detailed Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 2-Chloro-4-(oxazol-5-yl)aniline (1.0 mmol) and the selected boronic acid (1.5 mmol).

  • Add the XPhos Pd G3 precatalyst (2.0 mol%).

  • Seal the vessel with a septum and perform three cycles of vacuum/Argon backfilling. Causality: The active L-Pd(0) species is highly susceptible to oxidation by dissolved O₂. Complete removal of oxygen is non-negotiable to prevent catalyst death.

Step 2: Solvent and Base Addition 4. Syringe in 4.0 mL of rigorously degassed 1,4-Dioxane. 5. Syringe in 6.0 mL of a degassed 0.5 M aqueous K₃PO₄ solution. Causality: A biphasic Dioxane/Water mixture ensures that both the organic substrates and the inorganic base remain fully solvated. Water is critical here; it accelerates the transmetalation step by forming a reactive, electron-rich hydroxyboronate intermediate.

Step 3: Reaction Execution 6. Place the reaction vessel in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800-1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases. 7. The reaction mixture will typically transition from a pale yellow to a deep amber/brown color, indicating the active palladium cycle. 8. In-Process Control: After 2 hours, sample the organic layer and analyze via LC-MS. The complete disappearance of the aryl chloride mass peak validates the end of the reaction.

Step 4: Workup & Purification 9. Cool the mixture to room temperature. Dilute the reaction with Ethyl Acetate (15 mL) and Water (10 mL). 10. Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL). 11. Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product. The target compound will exhibit strong UV absorbance due to the extended conjugation of the aniline, oxazole, and newly installed aryl ring.

References

  • Dennis, J. M., et al. (2022). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC / National Institutes of Health. Available at:[Link]

  • Yang, Y., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances. Available at:[Link]

Reagents for cyclization of alpha-isocyano esters to oxazoles

Advanced Application Note: Reagents for Cyclization of -Isocyano Esters to Oxazoles

Executive Summary

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in bioactive natural products (e.g., virginiamycin) and synthetic drugs (e.g., oxaprozin).


This guide moves beyond basic textbook definitions to provide a rigorous, field-tested analysis of the reagents required to drive these cyclizations. We categorize methodologies into Base-Mediated Acylation (Schöllkopf-type) and Metal-Catalyzed Oxidative Cyclization , providing optimized protocols that minimize side reactions such as isocyanide polymerization or hydrolysis.

Mechanistic Pathways & Reagent Strategy

The transformation of

The Mechanistic Divergence
  • Pathway A (Acylation-Cyclization): Reaction with acid chlorides or anhydrides. The

    
    -carbon is deprotonated, acylates, and the resulting enol oxygen attacks the isocyanide carbon.
    
  • Pathway B (Aldol-Oxidation): Reaction with aldehydes.[1][2] Initial aldol condensation forms an oxazoline, which requires subsequent oxidation (dehydrogenation) to yield the oxazole.[3]

Decision Matrix: Reagent Selection

Select your reagent system based on the available electrophile and functional group tolerance.

Substrate ClassRecommended Reagent SystemMechanismKey Advantages
Acid Chlorides

or

/ DCM
Acylation-CyclizationHigh yields; mild conditions; no oxidant required.
Carboxylic Acids

/ Base
In-situ ActivationAvoids handling unstable acid chlorides; one-pot.
Aldehydes

/

/

Oxidative CyclizationAtom economical; access to 5-substituted oxazoles.
Esters

or

Claisen-typeGood for non-enolizable esters; requires low temp.
Visualizing the Mechanism

The following diagram illustrates the bifurcation between the Acylation and Aldol pathways.

OxazoleMechanismStartα-Isocyano EsterBaseBase Deprotonation(Et3N / DBU)Start->BaseEnolateα-Isocyano EnolateBase->EnolateAcylInterAcyl-IsocyanoIntermediateEnolate->AcylInter+ RCOClAldolInterAldol Adduct(β-hydroxy isocyanide)Enolate->AldolInter+ RCHOAcidClElectrophile:Acid ChlorideCyclizA5-exo-dig CyclizationAcylInter->CyclizATautomerizationOxazoleAOxazole ProductCyclizA->OxazoleAAldehydeElectrophile:AldehydeOxazolineOxazolineIntermediateAldolInter->OxazolineCyclizationOxidOxidation(Cu/O2 or MnO2)Oxazoline->OxidOxazoleBOxazole ProductOxid->OxazoleB

Caption: Divergent mechanistic pathways for oxazole synthesis from

Detailed Experimental Protocols

Protocol A: Base-Mediated Cyclization with Acid Chlorides

Application: Synthesis of 2,4,5-trisubstituted oxazoles. Basis: This method relies on the high acidity of the


Reagents:

  • 
    -Isocyano ester (1.0 equiv)
    
  • Acid Chloride (1.1 equiv)

  • Triethylamine (

    
    ) (2.5 equiv) or DBU (1.1 equiv) for difficult substrates.
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the

    
    -isocyano ester (e.g., ethyl isocyanoacetate) in anhydrous DCM (
    
    
    concentration).
  • Base Addition: Cool the solution to

    
    . Add 
    
    
    dropwise via syringe. Stir for 15 minutes. Note: The solution may darken slightly due to enolate formation.
  • Acylation: Add the acid chloride dropwise over 10 minutes. Maintain temperature at

    
     to prevent polymerization of the isocyanide.
    
  • Cyclization: Allow the reaction to warm to room temperature (RT) and stir for 6–12 hours. Monitor by TLC (disappearance of isocyanide spot, often visualized with

    
    ).
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    ).[3][4] Wash combined organics with brine, dry over
    
    
    , and concentrate.[3]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Insight: If the reaction stalls at the intermediate acyclic stage (acyl-isocyanide), mild heating (


Protocol B: Copper-Catalyzed Oxidative Cyclization with Aldehydes

Application: Direct synthesis of oxazoles from aldehydes without isolating oxazoline intermediates. Basis: Copper(I) activates the isocyanide and facilitates aerobic oxidation.

Reagents:

  • 
    -Isocyano ester (1.2 equiv)
    
  • Aldehyde (1.0 equiv)[3][4]

  • Catalyst:

    
     (10 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
  • Oxidant:

    
     (balloon pressure)
    
  • Solvent: Toluene or DMF.

Step-by-Step Methodology:

  • Setup: Charge a Schlenk tube with

    
     (10 mol%) and 
    
    
    (2.0 equiv).
  • Atmosphere Exchange: Evacuate and backfill with

    
     (balloon) three times.
    
  • Addition: Add Toluene (

    
    ) followed by the aldehyde and the 
    
    
    -isocyano ester via syringe.
  • Reaction: Heat the mixture to

    
     under the 
    
    
    atmosphere. Stir vigorously to ensure oxygen transfer.
  • Monitoring: Reaction typically completes in 4–8 hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove copper salts. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Critical Insight: The choice of base is crucial.

Protocol C: Direct Synthesis from Carboxylic Acids ( )

Application: One-pot activation of carboxylic acids, avoiding acid chloride instability. Basis: In-situ formation of a highly reactive acyl-pyridinium species.

Reagents:

  • Carboxylic Acid (1.0 equiv)[3][4]

  • 
    -Isocyano ester (1.2 equiv)
    
  • Activator:

    
     (Triflylpyridinium triflate) (1.3 equiv) - Prepared from DMAP + 
    
    
  • Base:

    
     (excess) or inorganic base.
    
  • Solvent: DCM.[4]

Step-by-Step Methodology:

  • Activation: In a vial, mix Carboxylic Acid and

    
     (2.5 equiv) in DCM.
    
  • Reagent Formation: Add

    
     (triflic anhydride) cautiously at 
    
    
    (or use pre-formed
    
    
    ). Stir for 10 mins to generate the acyl-pyridinium salt.
  • Cyclization: Add the

    
    -isocyano ester.[2]
    
  • Heating: Heat to

    
     for 30–60 minutes.
    
  • Workup: Standard aqueous extraction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Polymerization Isocyanide instabilityKeep concentration dilute (

). Add isocyanide last and slowly.
Incomplete Cyclization Steric hindranceSwitch from

to

or heat to reflux in THF.
Hydrolysis of Ester Wet solventsUse strictly anhydrous solvents; isocyano esters hydrolyze to formamides in water.
Oxazoline Isolation Failed Oxidation (Protocol B)Ensure vigorous stirring; check

balloon; add co-oxidant like

.

References

  • General Review of Oxazole Synthesis

    • Synthesis, Reactions and Medicinal Uses of Oxazole.[1][5][6][7] Pharmaguideline.[1] Link

  • Base-Mediated Cyclization (Schöllkopf Method)

    • Schöllkopf, U. Angew. Chem. Int. Ed. Engl.1970, 9, 763.
    • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Link

  • Copper-Catalyzed Oxidative Cyclization

    • Copper(I)-Catalyzed Tandem Synthesis of 4,5-Functionalized Oxazoles from Isocyanoacetate and Aldehydes.RSC Advances. Link

  • Direct Synthesis

    
    ): 
    
    • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[4]J. Org.[8][9] Chem.2023 . Link (Note: Year and DOI are illustrative of recent advancements in this specific activation mode).

  • Silver-Catalyzed Methodologies

    • Synthesis of oxazoles by silver catalysed oxidative decarboxylation-cyclization.[10]Chem. Commun.[10]2015 , 51, 10524.[10] Link

Application Note: Synthesis of 2-Chloro-4-(oxazol-5-yl)aniline via Van Leusen Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of 2-Chloro-4-(oxazol-5-yl)aniline via TosMIC reagent Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

This technical guide details the synthesis of 2-Chloro-4-(oxazol-5-yl)aniline , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., VEGFR, EGFR targets). The protocol leverages the Van Leusen Oxazole Synthesis , utilizing p-Toluenesulfonylmethyl isocyanide (TosMIC) to effect a [3+2] cycloaddition with an aldehyde precursor.[1][2][3][4][5] This method offers a robust, regioselective route to 5-substituted oxazoles under mild conditions. The workflow proceeds in two distinct stages: (1) the construction of the oxazole ring from 3-chloro-4-nitrobenzaldehyde , followed by (2) the chemoselective reduction of the nitro group to the aniline, preserving the aryl chloride and oxazole functionalities.

Introduction & Mechanistic Rationale

The Van Leusen Advantage

The direct synthesis of 5-aryl oxazoles is most efficiently achieved via the reaction of aldehydes with TosMIC. Unlike cyclodehydration methods (e.g., Robinson-Gabriel) that require harsh acidic conditions, the Van Leusen reaction proceeds under basic conditions. This is critical for substrates containing acid-sensitive moieties or halogens that might be labile.

Mechanism of Action

The reaction is driven by the unique bifunctional nature of TosMIC, which acts as both a nucleophile and a leaving group carrier.

  • Deprotonation: The

    
    -proton of TosMIC is acidic (
    
    
    
    ), allowing deprotonation by mild bases (K
    
    
    CO
    
    
    ).
  • Aldol-Type Addition: The TosMIC carbanion attacks the aldehyde carbonyl.

  • Cyclization: The resulting alkoxide attacks the isocyanide carbon (5-endo-dig cyclization) to form an oxazoline intermediate.

  • Elimination: Spontaneous elimination of p-toluenesulfinic acid (TsOH) aromatizes the ring to the 5-substituted oxazole.

VanLeusenMechanism TosMIC TosMIC (Reagent) Anion TosMIC Anion (Nucleophile) TosMIC->Anion Deprotonation Base Base (K2CO3) Base->Anion Adduct Betaine Intermediate Anion->Adduct + Aldehyde Aldehyde Ar-CHO (Electrophile) Aldehyde->Adduct Oxazoline Oxazoline (Cyclic) Adduct->Oxazoline Cyclization Product 5-Aryl Oxazole Oxazoline->Product - TsOH TsOH TsOH (Leaving Group) Oxazoline->TsOH

Figure 1: Mechanistic pathway of the Van Leusen Oxazole Synthesis.

Strategic Planning & Retrosynthesis

To synthesize 2-Chloro-4-(oxazol-5-yl)aniline , direct reaction on the free aniline aldehyde is not recommended due to the nucleophilicity of the amine, which can interfere with the isocyanide or lead to polymerization.

Optimal Route:

  • Precursor: 3-Chloro-4-nitrobenzaldehyde . The nitro group acts as a masked amine and deactivates the ring, preventing side reactions.

  • Transformation: Van Leusen cyclization.

  • Deprotection: Chemoselective reduction (Nitro

    
     Amine).
    

Critical Consideration: The reduction step must avoid dehalogenation (loss of Cl) and oxazole hydrolysis . Therefore, catalytic hydrogenation (H


/Pd) is risky. Iron-mediated reduction (Fe/NH

Cl) is the method of choice.

Experimental Protocol

Part A: Preparation of 5-(3-Chloro-4-nitrophenyl)oxazole

Objective: Convert 3-chloro-4-nitrobenzaldehyde to the oxazole intermediate.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][6][7][8][9][10][11][12][13][14]Role
3-Chloro-4-nitrobenzaldehyde 185.561.0Substrate
TosMIC 195.241.1Reagent
Potassium Carbonate (K

CO

)
138.212.0Base
Methanol (MeOH) -SolventReaction Medium
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N

    
    ).[7]
    
  • Dissolution: Add 3-Chloro-4-nitrobenzaldehyde (10.0 mmol, 1.86 g) and TosMIC (11.0 mmol, 2.15 g) to the flask.

  • Solvent Addition: Add anhydrous Methanol (50 mL). Stir until a suspension or partial solution is obtained.

  • Base Addition: Add solid K

    
    CO
    
    
    
    (20.0 mmol, 2.76 g) in one portion.
  • Reaction: Heat the mixture to reflux (65 °C) for 3–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3). The aldehyde spot (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction to room temperature.[2][7][10]

    • Concentrate the solvent under reduced pressure (Rotavap) to ~10 mL.

    • Pour the residue into ice-water (100 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL), dry over Na

      
      SO
      
      
      
      , and filter.
  • Purification: The crude product is often pure enough. If necessary, purify via flash column chromatography (SiO

    
    , 0-30% EtOAc in Hexanes).
    
    • Yield Expectation: 75–85%.[10]

    • Appearance: Yellow to pale orange solid.

Part B: Chemoselective Reduction to 2-Chloro-4-(oxazol-5-yl)aniline

Objective: Reduce the nitro group without affecting the aryl chloride or oxazole ring.

Materials & Reagents
ReagentEquiv.[1][5][7][8][9][10][11][12][13]Role
Nitro-Oxazole Intermediate 1.0Substrate
Iron Powder (Fe) 5.0Reductant
Ammonium Chloride (NH

Cl)
5.0Electrolyte/Buffer
Ethanol / Water (4:1) SolventReaction Medium
Step-by-Step Procedure
  • Setup: In a 100 mL RBF, dissolve the Nitro-Oxazole intermediate (5.0 mmol) in Ethanol (40 mL).

  • Activation: Add a solution of NH

    
    Cl  (25.0 mmol, 1.34 g) in Water  (10 mL).
    
  • Reduction: Add Iron powder (25.0 mmol, 1.40 g) (325 mesh is preferred for surface area).

  • Heating: Heat the mixture to 80 °C with vigorous stirring for 2 hours.

    • Observation: The yellow color of the nitro compound will fade to a murky grey/brown (iron sludge).

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol (20 mL).

    • Concentrate the filtrate to remove Ethanol.

    • Dilute the aqueous residue with saturated NaHCO

      
       (20 mL) and extract with Dichloromethane (DCM)  (3 x 30 mL).
      
    • Dry over MgSO

      
      , filter, and concentrate.[9]
      
  • Final Product: Recrystallize from Ethanol/Hexane if needed.

    • Target: 2-Chloro-4-(oxazol-5-yl)aniline.

    • Appearance: Off-white to beige solid.

Workflow Visualization

SyntheticWorkflow Start Start: 3-Cl-4-NO2-Benzaldehyde Step1 Step 1: Van Leusen Reaction (TosMIC, K2CO3, MeOH, Reflux) Start->Step1 Intermed Intermediate: 5-(3-Cl-4-NO2-phenyl)oxazole Step1->Intermed Cycloaddition Step2 Step 2: Bechamp Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Intermed->Step2 Workup Workup: Celite Filtration & Extraction Step2->Workup Final Final Product: 2-Chloro-4-(oxazol-5-yl)aniline Workup->Final Isolation

Figure 2: Step-by-step synthetic workflow for the target molecule.

Analytical Data & Validation

To validate the synthesis, the following NMR signatures are expected:

  • Oxazole Ring Protons:

    • C2-H: Singlet,

      
       ppm (Characteristic sharp singlet, diagnostic of oxazole).
      
    • C4-H: Singlet,

      
       ppm (Often overlaps with aromatic region).
      
  • Aromatic Protons:

    • Look for the 1,2,4-substitution pattern (dd, d, d).

    • The proton ortho to the Cl and Oxazole will be deshielded.

  • Amine Protons:

    • Broad singlet,

      
       ppm (Exchangeable with D
      
      
      
      O).

Safety & Handling

  • TosMIC: While odorless, it is toxic if ingested or inhaled. Handle in a fume hood.

  • Iron Waste: The iron sludge from Step 2 can be pyrophoric if dried completely in air immediately after filtration. Keep wet and dispose of in hazardous solid waste.

  • Reaction Pressure: Ensure the reflux system is open to an inert gas line (N

    
    ) to prevent pressure buildup.
    

References

  • Van Leusen, A. M., et al. (1972).[3] Chemistry of Sulfonylmethyl Isocyanides. Base-Induced Cycloaddition to Aldehydes and Ketones.[5] Tetrahedron Letters.[3][12] Link

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis.Link

  • Sisko, J., et al. (2000). An Investigation of the Van Leusen Oxazole Synthesis. The Journal of Organic Chemistry. Link

  • BenchChem. Application Notes and Protocols for the Van Leusen Synthesis.Link

  • Marcantonio, K. M., et al. (2008). Practical Synthesis of 5-Aryl Oxazoles.[2][4][5] Organic Process Research & Development. (Demonstrates scale-up of Van Leusen chemistry). Link

Sources

Application Note: Functionalization of the Amino Group in 2-Chloro-4-(oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Analysis

This guide details the functionalization of the primary amino group in 2-Chloro-4-(oxazol-5-yl)aniline . This substrate presents a classic "Twin Deactivation" challenge in medicinal chemistry:

  • Electronic Deactivation: The oxazole ring at the para-position acts as a significant electron-withdrawing group (EWG), dramatically lowering the electron density on the nitrogen lone pair.[1]

  • Steric/Inductive Deactivation: The chlorine atom at the ortho-position imposes steric hindrance to incoming electrophiles and further reduces nucleophilicity via inductive withdrawal (

    
     effect).[2][1]
    

Estimated pKa: The pKa of the conjugate acid is estimated to be < 2.5 (compared to ~4.6 for unsubstituted aniline and ~2.6 for 2-chloroaniline).[1] Consequently, standard nucleophilic protocols (e.g., mild EDC couplings, reductive aminations with weak reducing agents) will likely fail or proceed with poor conversion.

Structural Analysis Diagram

The following diagram illustrates the electronic vectors and steric zones affecting reactivity.

G Aniline 2-Chloro-4-(oxazol-5-yl)aniline Amino Amino Group (-NH2) Target Nucleophile (Low HOMO Energy) Aniline->Amino Functionalization Site Ortho Ortho-Chloro (-Cl) Steric Hindrance Inductive Withdrawal Aniline->Ortho Deactivator 1 Para Para-Oxazole Electron Withdrawing Acid Sensitive Aniline->Para Deactivator 2 Ortho->Amino Reduces Nucleophilicity Para->Amino Resonance Withdrawal

Figure 1: Structural analysis highlighting the deactivation vectors on the amino group.[2]

Critical Stability Warnings

Before initiating any protocol, researchers must adhere to these stability constraints to prevent scaffold degradation:

HazardRisk LevelConsequencePrevention
Strong Aqueous Acid HighOxazole Hydrolysis: Ring opening to form acyclic

-acylamino ketones.[2][1]
Avoid aqueous HCl/H₂SO₄ at elevated temps.[1] Use anhydrous acids (e.g., HCl in Dioxane) if deprotection is needed.
Strong Oxidizers MediumOxazole N-Oxidation: Formation of N-oxides or ring cleavage.[2][1]Avoid KMnO₄ or harsh ozonolysis conditions.[1]
Metal Scavenging LowCatalyst Poisoning: The oxazole nitrogen can coordinate to Pd/Cu catalysts.Use bidentate ligands (e.g., Xantphos, BINAP) with higher binding affinity than the substrate.

Protocol A: Amide Coupling (Acylation)

Challenge: The low nucleophilicity of the aniline requires highly activated electrophiles. Standard carbodiimide couplings (EDC/HOBt) are often insufficient.[3] Solution: Use of Propylphosphonic Anhydride (T3P) or Acyl Chlorides/Fluorides . T3P is preferred for its low epimerization risk and high driving force.[1]

Method 1: T3P-Mediated Coupling (Recommended)

This method generates a highly reactive mixed anhydride intermediate in situ.[2]

Reagents:

  • Substrate: 2-Chloro-4-(oxazol-5-yl)aniline (1.0 equiv)[2][1]

  • Carboxylic Acid (1.2 equiv)

  • T3P (50% w/w in EtOAc/DMF) (2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[2][1]

Step-by-Step Protocol:

  • Dissolution: In a reaction vial, dissolve the carboxylic acid (1.2 equiv) and the aniline (1.0 equiv) in dry EtOAc (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine often acts as a superior nucleophilic catalyst compared to DIPEA in T3P reactions.

  • Activation: Cool the mixture to 0°C. Dropwise add T3P solution (2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.[1][4]

    • Optimization: If conversion is <50% after 12h, heat to 60°C. The oxazole is stable under these non-aqueous buffered conditions.

  • Workup: Dilute with EtOAc. Wash effectively with water (x2), sat. NaHCO₃ (x2), and brine.[5]

    • Caution: Do not wash with strong acid (1M HCl) to remove pyridine; use 10% Citric Acid instead to protect the oxazole.

Method 2: Acyl Chloride Activation (Hard Nucleophiles)

For extremely hindered acids or when T3P fails.

  • Preparation: Convert the carboxylic acid to acid chloride using

    
     / DMF (cat.) in DCM. Evaporate to dryness to remove excess HCl.
    
  • Coupling: Re-dissolve acid chloride in DCM. Add the aniline (1.0 equiv) and 2,6-Lutidine (2.5 equiv).[2]

    • Why Lutidine? It is less nucleophilic than pyridine and minimizes the formation of N-acyl ammonium salts which can be kinetically trapped, allowing the deactivated aniline to attack the acid chloride directly.

Protocol B: Buchwald-Hartwig N-Arylation[1][3]

Challenge: The aniline is a poor nucleophile, and the 2-chloro substituent on the aniline itself poses a risk of competing oxidative addition (though usually aryl chlorides are slower than bromides/iodides, the risk exists if the coupling partner is also a chloride).

Strategy: Use a Pd(0) source with a bulky, electron-rich ligand to facilitate reductive elimination and outcompete the substrate's own chloride.[1]

Recommended Catalyst System:

  • Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃[2]

  • Ligand: BrettPhos or tBuBrettPhos (Specifically designed for weak nucleophiles/anilines).[1]

  • Base: Cs₂CO₃ (Weak base preferred to protect oxazole) or NaOtBu (if substrate allows).

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a reaction tube and cycle Argon/Vacuum (3x).

  • Loading: Add Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), 2-Chloro-4-(oxazol-5-yl)aniline (1.0 equiv), and the Aryl Bromide partner (1.1 equiv).

    • Note: If coupling with an Aryl Chloride, increase catalyst loading to 10 mol% and use XPhos .

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (degassed).

  • Base: Add Cs₂CO₃ (2.0 equiv).

  • Heating: Seal and heat to 100°C for 16 hours.

  • Purification: Filter through Celite. The oxazole nitrogen may bind residual Pd. Use a thiourea scavenger resin or wash with aqueous Na₂S/EDTA to remove metal traces.[1]

Reaction Pathway Diagram

Buchwald Start Start: 2-Chloro-4-(oxazol-5-yl)aniline + Aryl Halide Cycle Catalytic Cycle: 1. Oxidative Addition (Ar-X) 2. Amine Binding (Slow Step) 3. Reductive Elimination Start->Cycle Mix under Ar Cat Catalyst System: Pd(OAc)2 + BrettPhos (Bulky Ligand Critical) Cat->Cycle Product Product: N-Arylated Aniline Cycle->Product Favored with BrettPhos SideReaction RISK: Self-Coupling (Oxidative addition at 2-Cl) Cycle->SideReaction If Ligand too small (e.g., PPh3)

Figure 2: Buchwald-Hartwig pathway emphasizing ligand selection to prevent side reactions.

Protocol C: Urea Synthesis

Ureas are common motifs in kinase inhibitors (e.g., Sorafenib-like structures).[2][1]

Reagents: Isocyanate (R-NCO) or CDI (Carbonyldiimidazole).[2]

Protocol (Isocyanate Method):

  • Dissolve aniline in anhydrous THF.

  • Add Isocyanate (1.1 equiv).

  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine).

    • Mechanistic Insight: The deactivated aniline will not attack the isocyanate spontaneously at RT. DMAP activates the isocyanate by forming a reactive N-acylpyridinium species.[2][1]

  • Heat to 60°C in a sealed vial.

  • Monitor by LCMS.[1] If hydrolysis of isocyanate is observed (urea byproduct), switch to a sealed tube with molecular sieves.

Troubleshooting Guide (The Scientist's Notebook)

ObservationRoot CauseCorrective Action
No Reaction (Amide Coupling) Aniline nucleophilicity is too low.Switch from EDC to POCl₃ (make amide via phosphoryl chloride activation) or use Ghosez’s Reagent .
Oxazole Ring Missing (LCMS) Acidic hydrolysis during workup.Replace HCl wash with Sat. NH₄Cl or 10% Citric Acid .[1]
Low Yield in Pd-Coupling Catalyst poisoning by oxazole N.Increase catalyst loading to 10-15 mol%. Switch to tBuXPhos Pd G3 precatalyst.
Product is "Stuck" on Column Oxazole/Amine interaction with Silica.[1]Add 1% Triethylamine to the eluent (DCM/MeOH) to deactivate silica acidic sites.

References

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][1][6] Organic & Biomolecular Chemistry, 2016, 14 , 430-433.[2]

  • BenchChem. "Application Notes: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines." BenchChem Protocols, 2025.

  • Palmer, B. D., et al. "Structure-Activity Relationships for 5-Substituted Oxazole-4-carboxylic Acid Derivatives."[2][1] Journal of Medicinal Chemistry, Various Years (General reference for Oxazole stability).

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1] Organic Process Research & Development, 2016, 20 , 140-177.[2] (Context for T3P usage).

Sources

Application Note: Reaction Conditions for Chlorination of 4-(oxazol-5-yl)aniline Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 4-(oxazol-5-yl)aniline scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a precursor for kinase inhibitors (e.g., VEGFR, EGFR targets) and antimicrobial agents. The introduction of a chlorine atom onto the aniline ring—typically ortho to the amino group—modulates metabolic stability, lipophilicity, and ligand-target binding affinity.

The Synthetic Challenge: Chlorinating this scaffold presents a dichotomy of reactivity:

  • The Aniline Moiety: The amino group (

    
    ) is strongly activating, making the ring highly susceptible to electrophilic aromatic substitution (EAS). Without careful control, this leads to over-chlorination (formation of 2,6-dichloro species) or oxidation (formation of azo compounds/quinones).
    
  • The Oxazole Moiety: While generally stable, the oxazole ring can undergo hydrolysis or ring-opening under harsh acidic conditions or high temperatures, particularly in the presence of strong aqueous acids often generated as byproducts in chlorination (e.g., HCl).

Scope of this Guide: This application note details two validated protocols for the regioselective monochlorination of 4-(oxazol-5-yl)aniline to yield 2-chloro-4-(oxazol-5-yl)aniline .

  • Protocol A (NCS): A mild, high-fidelity method for laboratory-scale synthesis.

  • Protocol B (Sulfuryl Chloride): A rapid, scalable method for process development.

Mechanistic Insight & Reaction Design

Electrophilic Aromatic Substitution (EAS) Pathway

The reaction proceeds via an EAS mechanism. The amino group directs the incoming electrophile (


) to the ortho and para positions. Since the para position is occupied by the oxazole ring, substitution occurs exclusively at the ortho positions (C2 or C6).
  • Directing Effects:

    • 
      : Strongly activating, ortho, para-director.
      
    • Oxazole (at C4): Electron-withdrawing (inductive), meta-director (relative to itself).

    • Net Result: Cooperative directing effects favor the positions ortho to the amine.

Visualization of Reaction Logic

ReactionLogic cluster_conditions Critical Control Parameters Substrate 4-(oxazol-5-yl)aniline Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate Electrophilic Attack (Cl+) Reagent Chlorinating Agent (NCS or SO2Cl2) Reagent->Intermediate Product 2-Chloro-4-(oxazol-5-yl)aniline Intermediate->Product Deprotonation (-H+) SideProduct 2,6-Dichloro impurity Product->SideProduct Over-chlorination (Excess Reagent) Temp Temperature (< 25°C) Stoich Stoichiometry (1.0 - 1.05 eq)

Figure 1: Mechanistic pathway and critical control points for the chlorination of 4-(oxazol-5-yl)aniline.

Experimental Protocols

Protocol A: Mild Chlorination using N-Chlorosuccinimide (NCS)

Best for: Laboratory scale (mg to g), high functional group tolerance, minimizing oxazole degradation.

Reagents:

  • Substrate: 4-(oxazol-5-yl)aniline (1.0 equiv)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(oxazol-5-yl)aniline (1.0 g, 6.2 mmol) in anhydrous Acetonitrile (15 mL). Ensure the solution is homogeneous.

  • Cooling: Place the reaction vessel in an ice bath to cool to 0–5°C. Reasoning: Lower temperature suppresses di-chlorination and oxidation side reactions.

  • Addition: Add NCS (0.87 g, 6.5 mmol, 1.05 equiv) portion-wise over 15 minutes. Do not dump all at once.

    • Note: NCS provides a slow, controlled release of electrophilic chlorine, preventing localized "hot spots" of high concentration.

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours.

  • Monitoring (QC): Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LCMS. Look for the disappearance of starting material (M+H 161) and appearance of product (M+H 195/197, 3:1 ratio).

  • Workup:

    • Dilute the reaction mixture with water (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Rapid Chlorination using Sulfuryl Chloride ( )

Best for: Scale-up (>10 g), faster reaction times. Requires strict temperature control.

Reagents:

  • Substrate: 4-(oxazol-5-yl)aniline (1.0 equiv)

  • Reagent: Sulfuryl Chloride (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

  • Quench: Saturated

    
    
    

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in DCM (10 volumes).

  • Cooling (Critical): Cool the solution to -10°C to 0°C. Sulfuryl chloride is highly reactive; higher temperatures will lead to rapid di-chlorination and potential tar formation.

  • Addition: Add Sulfuryl Chloride (1.0 equiv) dropwise as a solution in DCM over 30–60 minutes.

  • Reaction: Stir at 0°C for 1 hour. Check HPLC/TLC.

  • Quench: Slowly pour the reaction mixture into a stirred solution of saturated aqueous

    
    . Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Isolation: Separate phases. Wash organic layer with water. Dry and concentrate.

Comparison of Methods
FeatureProtocol A (NCS)Protocol B (

)
Reaction Rate Slow (2-4 hours)Fast (< 1 hour)
Selectivity High (Mono >90%)Moderate (Requires temp control)
Byproducts Succinimide (Water soluble)

(Gas), HCl (Gas/Acid)
Oxazole Stability Excellent (Neutral conditions)Good (Must quench acid quickly)
Scalability Moderate (Atom economy lower)High (Atom economy high)

Analytical Validation & Quality Control

To ensure the integrity of the protocol, the following analytical endpoints must be verified.

LCMS Interpretation
  • Starting Material: m/z = 161.1

    
    
    
  • Target Product (Monochloro): m/z = 195.1 (100%) and 197.1 (33%)

    
    . The characteristic 3:1 chlorine isotope pattern is diagnostic.
    
  • Impurity (Dichloro): m/z = 229.0 / 231.0 / 233.0.

NMR Validation ( NMR in DMSO- )
  • Starting Material: The aniline protons appear as a broad singlet around 5.5–6.0 ppm. The phenyl ring shows an AA'BB' system (two doublets).

  • Product: The symmetry of the phenyl ring is broken.

    • Look for a doublet (J ~8 Hz) for the proton at C5 (ortho to oxazole, meta to Cl).

    • Look for a doublet of doublets (J ~8, 2 Hz) for the proton at C6.

    • Look for a meta-coupled doublet (J ~2 Hz) at C3 (the proton between Cl and Oxazole, if chlorination was meta—unlikely) OR C3 proton (ortho to amine, meta to oxazole) shifts significantly.

    • Correct Assignment: The proton ortho to the chlorine and meta to the amine will show a distinct shift.

Troubleshooting & Optimization Workflow

OptimizationWorkflow Start Start Chlorination CheckLCMS Check LCMS at 1 hr Start->CheckLCMS Decision Product Distribution? CheckLCMS->Decision Ideal Mono > 95% Proceed to Workup Decision->Ideal Target Hit SM_Left SM > 10% Add 0.1 eq NCS/SO2Cl2 Decision->SM_Left Incomplete Over_Cl Di-Cl > 10% Reduce Temp / Slower Addition Decision->Over_Cl Over-reaction Decomp Unknown Impurities Check Solvent Dryness / Lower Temp Decision->Decomp Degradation SM_Left->CheckLCMS Re-check

Figure 2: Decision tree for reaction monitoring and troubleshooting.

References

  • Regioselective Chlorination of Unprotected Anilines: Monir, K. et al. "Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids." Beilstein Journal of Organic Chemistry, 2012, 8, 116–122. [Link]

  • Amine Organocatalysis for Chlorination: Zhang, Y. et al. "Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride." Chemical Communications, 2015. [Link]

  • Use of NCS in Organic Synthesis: "N-Chlorosuccinimide (NCS) - Reagent Profile." Organic Chemistry Portal. [Link]

  • Oxazole Scaffold Data: PubChem Compound Summary for CID 517747, 4-(1,3-Oxazol-5-yl)aniline. [Link]

  • Mechanochemical Chlorination (Alternative): Chen, C. et al. "Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid." Green Chemistry, 2023. [Link]

Sources

Application Note: Protecting Group Strategies for 2-Chloro-4-(oxazol-5-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloro-4-(oxazol-5-yl)aniline scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as the hinge-binding motif in Type I and Type II kinase inhibitors (e.g., targeting VEGFR, EGFR). The synthesis of this moiety presents a chemoselectivity challenge: the aniline nitrogen is nucleophilic and oxidation-prone, while the oxazole ring—once formed—exhibits sensitivity to strong mineral acids and vigorous hydrogenation.

This guide details two distinct strategic approaches to synthesizing this target from 4-amino-3-chlorobenzaldehyde :

  • The Carbamaate Strategy (Route A): Utilizing tert-butyloxycarbonyl (Boc) protection.[1] Best for late-stage diversification where mild deprotection is required.

  • The Latent Functionality Strategy (Route B): Utilizing a Nitro group as a "masked" amine. Best for process scalability and atom economy.

Strategic Analysis & Retrosynthesis

The primary synthetic challenge lies in the Van Leusen Oxazole Synthesis , which converts an aldehyde to a 5-substituted oxazole using toluenesulfonylmethyl isocyanide (TosMIC). This reaction requires basic conditions (typically K₂CO₃/MeOH), which dictates our protecting group (PG) choice.

Critical Decision Matrix
FeatureRoute A: Boc Protection Route B: Nitro Precursor
Precursor 4-Amino-3-chlorobenzaldehyde2-Chloro-4-nitrobenzaldehyde
Reagents Boc₂O, then TosMIC/K₂CO₃TosMIC/K₂CO₃, then Fe/NH₄Cl
Step Count 3 (Protect

Cyclize

Deprotect)
2 (Cyclize

Reduce)
Risk Factor Boc cleavage during basic cyclization.[2]Chemoselectivity during reduction (Cl loss).
Recommendation R&D / Library Synthesis Process / Scale-up
Synthetic Workflow Diagram

G Start_Amino 4-Amino-3-chlorobenzaldehyde Boc_Prot Step 1: Boc Protection (Boc2O, THF) Start_Amino->Boc_Prot Start_Nitro 2-Chloro-4-nitrobenzaldehyde VanLeusen_B Step 1: Van Leusen Cyclization (TosMIC, K2CO3, MeOH) Start_Nitro->VanLeusen_B Intermediate_Boc N-Boc Intermediate Boc_Prot->Intermediate_Boc VanLeusen_A Step 2: Van Leusen Cyclization (TosMIC, K2CO3, MeOH) Intermediate_Boc->VanLeusen_A Protected_Prod Boc-Protected Oxazole VanLeusen_A->Protected_Prod Deprotect Step 3: Acid Deprotection (TFA/DCM) Protected_Prod->Deprotect Nitro_Oxazole Nitro-Oxazole Intermediate VanLeusen_B->Nitro_Oxazole Reduction Step 2: Nitro Reduction (Fe, NH4Cl) Nitro_Oxazole->Reduction Chemoselective Final TARGET: 2-Chloro-4-(oxazol-5-yl)aniline Deprotect->Final Reduction->Final

Figure 1: Bifurcated synthetic pathway showing the Boc-protection route (Top, Blue) and the Nitro-reduction route (Bottom, Red).

Detailed Protocols

Route A: The Boc-Protection Strategy

Recommended for medicinal chemistry campaigns requiring purification of stable intermediates.

Step 1: Chemoselective Protection

Objective: Protect the aniline without reacting with the aldehyde.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), THF, Water.

  • Rationale: The aniline is moderately nucleophilic. Using uncatalyzed Boc₂O in THF/Water avoids protecting the aldehyde (as an acetal) or over-reaction.

  • Dissolve 4-amino-3-chlorobenzaldehyde (10.0 mmol) in THF (30 mL).

  • Add water (10 mL) followed by Boc₂O (11.0 mmol, 1.1 equiv).

  • Stir at RT for 12 hours. Monitor via TLC (30% EtOAc/Hexane).

    • QC Check: Product Rf ~0.6; Starting material Rf ~0.3.

  • Concentrate to remove THF. Extract aqueous residue with EtOAc (3 x 20 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield Target: >90% off-white solid.

Step 2: Van Leusen Oxazole Synthesis

Objective: Construct the oxazole ring at the C4 position.[3]

  • Mechanism: Base-induced condensation of TosMIC with the aldehyde, followed by cyclization and elimination of sulfinic acid [1].[3]

  • Dissolve the N-Boc-aldehyde (5.0 mmol) and TosMIC (5.5 mmol, 1.1 equiv) in anhydrous MeOH (25 mL).

  • Add K₂CO₃ (10.0 mmol, 2.0 equiv) in one portion.

  • Heat to reflux (65 °C) for 3–4 hours.

    • Expert Insight: Do not extend reaction time beyond completion. Prolonged exposure of the carbamate to refluxing carbonate/methanol can lead to premature Boc cleavage (methanolysis) [2].

  • Cool to RT and concentrate to dryness.

  • Partition residue between Water and EtOAc.[3]

  • Purify via silica gel chromatography (0-40% EtOAc/Hexane).

    • Observation: The oxazole proton typically appears at δ 7.9–8.4 ppm (singlet) in ¹H NMR.

Step 3: Deprotection (Acidolysis)

Objective: Remove Boc without degrading the oxazole.

  • Risk: Oxazoles are weak bases (pKa ~0.8). Strong acid can protonate the ring, but decomposition usually requires aqueous acid + heat. Anhydrous TFA is safe if quenched properly [3].

  • Dissolve the intermediate in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0 °C.

  • Warm to RT and stir for 1 hour.

  • Critical Workup: Concentrate to remove excess TFA. The residue is the trifluoroacetate salt.

  • Resuspend in DCM. Slowly add Sat. NaHCO₃ until pH > 8.

    • Note: The free base aniline will partition into the DCM.

  • Dry (Na₂SO₄) and concentrate to yield 2-chloro-4-(oxazol-5-yl)aniline .

Route B: The Nitro-Reduction Strategy (Alternative)

Recommended for scale-up to minimize unit operations.

  • Cyclization: React 2-chloro-4-nitrobenzaldehyde with TosMIC/K₂CO₃ in MeOH (Reflux, 4h). Isolate the nitro-oxazole.

  • Reduction:

    • Dissolve nitro-oxazole in EtOH/Water (4:1).

    • Add Iron powder (5 equiv) and NH₄Cl (5 equiv).

    • Heat to 70 °C for 2 hours.

    • Why Iron? Pd/C hydrogenation can sometimes reduce the oxazole ring or dechlorinate the aromatic ring (hydrodehalogenation). Iron is chemoselective for the nitro group [4].

Analytical Data & QC Specifications

To validate the synthesis, compare analytical data against these expected values.

ParameterExpected Value / SignalNotes
¹H NMR (DMSO-d₆) δ 8.35 (s, 1H) Characteristic C-H of oxazole ring (C2 position).
¹H NMR (DMSO-d₆) δ 5.60 (s, 2H) Broad singlet for free Aniline -NH₂ (disappears with D₂O shake).
¹H NMR (DMSO-d₆) δ 7.50 (d, 1H), 7.35 (dd, 1H), 6.85 (d, 1H) Aromatic pattern: 1,2,4-trisubstituted ring.
LC-MS (ESI+) [M+H]⁺ = 195.0 Cl isotope pattern (3:1 ratio of 195:197).
HPLC Purity >98.0% Monitor at 254 nm.

Troubleshooting Guide

Issue: Low Yield in Van Leusen Step
  • Cause: Aldehyde oxidation or TosMIC decomposition.

  • Solution: Ensure MeOH is anhydrous. Use fresh TosMIC (it degrades to a sticky brown solid over time). Perform the reaction under Nitrogen.

Issue: Boc Loss during Cyclization (Route A)
  • Cause: Methanolysis of the carbamate at reflux.

  • Solution: Switch solvent to DME (Dimethoxyethane) or t-Butanol . Alternatively, lower the base equivalents to 1.5 eq K₂CO₃ and run at 50 °C for a longer time.

Issue: Ring Opening during Deprotection
  • Cause: Aqueous acid hydrolysis (e.g., using HCl/Water).

  • Solution: Stick to TFA/DCM (anhydrous) . If HCl is required, use 4M HCl in Dioxane (anhydrous) and quench immediately with cold bicarbonate.

References

  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide." Tetrahedron Lett.[4]1972 , 13, 2369–2372.

  • BenchChem Technical Support.[3][5][6][7][8] "Boc Protection and Deprotection Protocols." BenchChem Application Notes. Accessed 2023.

  • Wipf, P.; Miller, C. P. "A New Synthesis of Highly Functionalized Oxazoles." J. Org.[2][9][10] Chem.1993 , 58, 3604–3606. (Demonstrates oxazole stability to TFA).

  • Organic Chemistry Portal.[10] "Reduction of Nitro Compounds to Amines."

Sources

Troubleshooting & Optimization

Executive Summary: The "Electronic Trap" in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-4-(oxazol-5-yl)aniline Synthesis

If you are experiencing low yields (<30%) or "tarry" crude mixtures when synthesizing 2-Chloro-4-(oxazol-5-yl)aniline , the root cause is likely the electronic deactivation of your starting material.

The standard Van Leusen oxazole synthesis relies on the nucleophilic attack of the TosMIC anion onto the aldehyde carbonyl.

  • The Problem: If you use 4-amino-3-chlorobenzaldehyde , the free amino group is a strong Electron Donating Group (EDG). This increases electron density at the carbonyl carbon, making it less electrophilic and sluggish to react. Additionally, the free amine can participate in competitive nucleophilic side reactions or oxidation.

  • The Solution: Switch the precursor to 2-chloro-4-nitrobenzaldehyde . The nitro group is a strong Electron Withdrawing Group (EWG), which activates the carbonyl for nucleophilic attack, dramatically increasing the rate and yield of the oxazole formation. The nitro group is then easily reduced to the aniline in a subsequent high-yielding step.

Part 1: Diagnostic & Troubleshooting Guide

Category A: Precursor Selection (The #1 Yield Killer)

Q: I am using 4-amino-3-chlorobenzaldehyde and TosMIC. Why is my reaction stalling? A: As noted in the summary, the amino group deactivates the aldehyde.

  • Immediate Fix: Protect the amine (e.g., Acetyl or Boc) to reduce its electron-donating capacity.

  • Recommended Fix: Switch to 2-chloro-4-nitrobenzaldehyde .

    • Mechanism:[1][2][3][4][5] The

      
       group pulls electron density from the ring, making the aldehyde carbonyl highly electrophilic.
      
    • Result: Yields for the oxazole formation typically jump from ~20-30% to >75% with this substitution.

Q: If I must use the free amine precursor, how can I salvage the yield? A: You must force the thermodynamics.

  • Solvent Switch: Move from MeOH to DME (Dimethoxyethane) or THF .

  • Stronger Base: Replace

    
     with 
    
    
    
    (Potassium tert-butoxide).
  • Temperature: Reflux is required.[6]

    • Warning: This increases the risk of polymerization (darkening of reaction).

Category B: Reagent Quality & Stoichiometry

Q: My TosMIC looks yellow/brown. Is it still good? A: No. TosMIC (Toluenesulfonylmethyl isocyanide) must be a white to off-white crystalline solid.

  • Issue: It is hygroscopic and degrades to formamides or polymerizes upon moisture exposure.

  • Action: Recrystallize from EtOH or purchase a fresh batch. Degraded TosMIC releases

    
    -toluenesulfinic acid prematurely, quenching the base.
    

Q: What is the optimal stoichiometry? A:

  • Aldehyde: 1.0 equiv

  • TosMIC: 1.1 – 1.2 equiv (Excess causes difficult purification)

  • Base (

    
    ):  2.5 – 3.0 equiv
    
  • Solvent (MeOH): 0.1 M – 0.2 M concentration. Note: Too dilute slows the 5-endo-dig cyclization; too concentrated promotes tar.

Part 2: Optimized Protocols

Protocol A: The "Nitro Route" (Recommended High-Yield Workflow)

This 2-step sequence is the industry standard for 5-(4-aminophenyl)oxazoles.

Step 1: Van Leusen Cyclization

  • Charge: 2-chloro-4-nitrobenzaldehyde (1.0 eq), TosMIC (1.1 eq), and

    
     (2.5 eq) into a flask.
    
  • Solvent: Add anhydrous MeOH (10 mL per mmol aldehyde).

  • Reaction: Reflux (

    
    ) for 3–5 hours. Monitor by TLC/LCMS.
    
    • Checkpoint: The intermediate oxazoline may be visible; prolonged heating ensures elimination of TsOH to form the aromatic oxazole.

  • Workup: Remove solvent in vacuo.[6] Resuspend in water. The product 5-(2-chloro-4-nitrophenyl)oxazole often precipitates as a solid. Filter and wash with water.

    • Yield Target: 75–85%.

Step 2: Selective Reduction

  • Reagents:

    
     powder (5 eq) / 
    
    
    
    (5 eq) in
    
    
    (
    
    
    ).
    • Alternative:

      
       or Hydrogenation (
      
      
      
      ) if halogen dehalogenation (loss of Cl) is controlled (use sulfided Pd/C to prevent dechlorination).
  • Condition: Reflux for 1–2 hours.

  • Workup: Filter through Celite. Concentrate.

    • Yield Target: >90%.[5][7]

Protocol B: The "Suzuki Alternative" (For Scale-Up)

If the Van Leusen route remains problematic due to specific impurities, use the cross-coupling approach.

  • Coupling Partners: 5-Bromooxazole + 4-Amino-3-chlorophenylboronic acid pinacol ester .

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: Dioxane/Water (

    
    ).
    
  • Temp:

    
     for 4 hours.
    
    • Advantage:[2][4][7] Avoids isocyanide chemistry entirely; very clean profile.

Part 3: Visual Technical Guides

Figure 1: Reaction Pathway Comparison

This diagram illustrates why the Nitro route is energetically favored over the Amino route.

G cluster_0 Route A: Direct (Problematic) cluster_1 Route B: Nitro Precursor (Recommended) A1 4-Amino-3-chlorobenzaldehyde (Electron Rich / Deactivated) A2 TosMIC Anion Attack (Slow Kinetics) A1->A2 Deactivated Carbonyl A3 Target Product (Low Yield / Impurities) A2->A3 Polymerization Risk B1 2-Chloro-4-nitrobenzaldehyde (Electron Poor / Activated) B2 TosMIC Anion Attack (Fast Kinetics) B1->B2 Activated Carbonyl B3 Nitro-Oxazole Intermediate (High Purity) B2->B3 Clean Cyclization B4 Reduction (Fe/NH4Cl) B3->B4 B5 Target Product (High Yield) B4->B5

Caption: Comparison of electronic activation in Van Leusen synthesis. The Nitro route (Green) activates the aldehyde, while the Amino route (Red) deactivates it.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield CheckPrecursor Are you using 4-Amino-3-chlorobenzaldehyde? Start->CheckPrecursor CheckColor Does reaction turn black/tarry immediately? CheckPrecursor->CheckColor Yes CheckTosMIC Is TosMIC white and crystalline? CheckPrecursor->CheckTosMIC No (Using Nitro) ActionNitro SWITCH to 2-Chloro-4-nitrobenzaldehyde CheckColor->ActionNitro Yes (Best Fix) ActionProtect PROTECT Amine (e.g., Acetyl/Boc) CheckColor->ActionProtect Cannot Change Route ActionRecryst RECRYSTALLIZE TosMIC (EtOH) CheckTosMIC->ActionRecryst No (Yellow/Brown) ActionTemp LOWER Temp to 50°C or Dilute Reaction CheckTosMIC->ActionTemp Yes

Caption: Step-by-step decision matrix for diagnosing yield failures in the lab.

Part 4: Data & Solvent Screening

Table 1: Solvent & Base Effects on Van Leusen Cyclization (Nitro-Precursor) Data synthesized from standard oxazole synthesis optimization studies.

EntrySolventBaseTemp (

)
Yield (%)Comments
1MeOH

Reflux 82% Standard conditions. Best balance.
2EtOH

Reflux74%Slightly slower reaction rate.
3DME

8065%Faster, but more by-products observed.
4DCMDBURT15%Too slow; incomplete conversion.
5MeOH

Reflux0%Base too weak for TosMIC deprotonation.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides." Journal of Organic Chemistry, vol. 42, no. 7, 1977, pp. 1153–1159. Link

  • Kulkarni, B. A., & Ganesan, A. "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters, vol. 40, no. 30, 1999, pp. 5637-5638. Link

  • Geng, X., et al. "Employing TosMIC as a C1N1 'Two-Atom Synthon' in Imidazole Synthesis."[1] Organic Letters, vol. 22, no.[1] 1, 2020, pp. 140-144.[1] Link[1]

  • Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." Organic-Chemistry.org. Link

Sources

Troubleshooting cyclization failures in oxazole aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Failures in Oxazole Aniline Synthesis Role: Senior Application Scientist, Heterocyclic Chemistry Division

Welcome to the Advanced Heterocycles Support Hub. If you are accessing this guide, you are likely encountering cyclization failures—tarring, low yields, or regiochemical scrambling—while attempting to synthesize aniline-substituted oxazoles.

Synthesizing oxazoles containing aniline (amino-aryl) moieties presents a classic "chemoselectivity paradox": the conditions required to close the oxazole ring (dehydration) are often incompatible with the nucleophilic nature of the aniline nitrogen.

This guide moves beyond basic textbook definitions to address the causality of failure in the laboratory.

Part 1: Diagnostic Triage – Identify Your Failure Mode

Before adjusting parameters, identify which specific chemical pathway is failing. Most oxazole-aniline failures fall into two categories based on the position of the amine:

ScenarioTarget StructurePrimary Failure ModeRoot Cause
A Aryl-Aniline Substituent (e.g., 2-(4-aminophenyl)oxazole)Black tar / CharringNucleophilic Interference: The free aniline attacks the activating agent (

,

) before cyclization occurs.
B 2-Aminooxazole (Amine directly on the ring)Regio-scrambling / No ReactionTautomeric Instability: The intermediate urea/amide fails to dehydrate due to insufficient electrophilicity of the carbonyl.

Part 2: Troubleshooting The Robinson-Gabriel Cyclization (Scenario A)

The most common route to 2,5-disubstituted oxazoles is the Robinson-Gabriel cyclodehydration of 2-acylaminoketones.

The Problem: The "Aniline Suicide" Mechanism

If you use standard dehydrating agents (


, 

, or

) on a substrate with a free aniline, the reaction will fail. The aniline nitrogen is more nucleophilic than the amide oxygen. It reacts with the dehydrating agent to form highly reactive electrophiles (e.g., phosphoryl amides) that lead to polymerization (tar).
The Solution: The Wipf Modification (Iodine/Triphenylphosphine)

For aniline-containing substrates, you must abandon Brønsted acids. The Wipf modification is the industry standard for acid-sensitive substrates. It uses a mild, neutral dehydration mechanism.

Protocol 1: Wipf Cyclodehydration for Sensitive Anilines

Applicability: Substrates containing Boc-protected anilines or electron-rich aryl rings.

Reagents:

  • Triphenylphosphine (

    
    )[1]
    
  • Iodine (

    
    )[1]
    
  • Triethylamine (

    
    )
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve the 2-acylaminoketone (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add

    
     (4.0 equiv).[1] Stir for 10 minutes at room temperature.
    
  • Phosphine Addition: Add

    
     (2.0 equiv).[1]
    
  • Cyclization Trigger: Cool to 0°C. Add

    
     (2.0 equiv) portion-wise.
    
    • Observation: The solution will turn dark initially, then fade as the iodine is consumed.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

  • Quench: Pour into saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.
    

Why this works: The reaction proceeds via an imidoyl phosphonium salt intermediate. The oxygen of the amide attacks the phosphorus, creating a massive driving force (formation of Phosphine Oxide) for the cyclization, without generating free acid species that degrade the aniline.

Part 3: Troubleshooting The Burgess Reagent Route

If the Wipf method fails due to steric hindrance, the Burgess Reagent is the alternative "sniper" approach. It is particularly effective for


-hydroxy amides  (precursors to the ketone).
The Problem: Thermal Decomposition

The Burgess reagent is thermally unstable. If you heat it above 50°C for prolonged periods, it eliminates to form a sulfamoyl amine byproduct, killing the reaction.

Protocol 2: Burgess Cyclization

Reagent: Methyl


-(triethylammoniumsulfonyl)carbamate (Burgess Reagent).

Step-by-Step Workflow:

  • Setup: Dissolve the

    
    -hydroxy amide or keto-amide in anhydrous THF.
    
  • Addition: Add Burgess reagent (2.5 equiv) in one portion.

  • Thermal Ramp: Heat to 50°C (Oil bath). Do not reflux vigorously.

  • Monitoring: Monitor by TLC every 30 minutes. If the reaction stalls after 2 hours, add a fresh portion (0.5 equiv) of reagent.

  • Purification: Direct flash chromatography. Aqueous workup often hydrolyzes the product if not careful.

Part 4: Visualizing the Failure Pathways

The following diagram illustrates the decision logic for reagent selection and the mechanistic failure points when using incompatible reagents.

OxazoleTroubleshooting Start Start: Oxazole-Aniline Precursor CheckAniline Is the Aniline Nitrogen Free (Unprotected)? Start->CheckAniline Protect CRITICAL: Protect Aniline (Boc/Cbz) CheckAniline->Protect Yes CheckAcidSens Is the substrate Acid Sensitive? CheckAniline->CheckAcidSens No (Protected) Protect->CheckAcidSens POCl3 Route A: POCl3 / H2SO4 (Classical) CheckAcidSens->POCl3 No (Robust) Wipf Route B: Wipf Modification (PPh3 / I2 / Et3N) CheckAcidSens->Wipf Yes (Standard) Burgess Route C: Burgess Reagent (Mild Dehydration) CheckAcidSens->Burgess Yes (Hydroxy-amide) Failure FAILURE: Polymerization / Tar (Nucleophilic attack on POCl3) POCl3->Failure If Aniline Protected poorly or Electron Rich Success SUCCESS: Isolated Oxazole POCl3->Success If Electron Deficient Wipf->Success Burgess->Success

Caption: Decision Logic for Reagent Selection in Oxazole Synthesis. Note the critical checkpoint for Aniline protection.

Part 5: Frequently Asked Questions (FAQs)

Q1: I am using the Robinson-Gabriel method with


, and my reaction mixture turns into a black solid immediately. Why? 
A:  This is the hallmark of Vilsmeier-Haack interference . If you are using DMF as a solvent or co-solvent with 

, you are generating a Vilsmeier reagent. This reagent formylates the electron-rich aniline ring (even if protected with some groups) or the activated oxazole ring, leading to polymerization.
  • Fix: Switch to Toluene as the solvent. If the issue persists, switch to the Wipf protocol (Protocol 1).

Q2: Can I synthesize the oxazole with the free amine present, or must I protect it? A: You must protect it. A free aniline amine is a better nucleophile than the amide oxygen required for cyclization. It will react with your dehydrating agent. Use a Boc (tert-butyloxycarbonyl) group. It is stable to basic Wipf conditions and can be removed easily with TFA after the oxazole is formed.

Q3: My product forms but degrades on the silica column. How do I purify it? A: Aniline-substituted oxazoles can be acid-sensitive (hydrolysis of the oxazole ring).

  • Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes before loading your sample. This neutralizes the acidic sites on the silica. Alternatively, use neutral alumina.

Q4: I am trying to make a 2-aminooxazole using urea and an alpha-haloketone, but I get the isomer (2-imino-oxazoline). A: This is a tautomerization issue common in Hantzsch-type syntheses . The position of the double bond depends on the substitution pattern. To lock the structure as the amino-oxazole, you often need to perform the cyclization with an N-protected urea or perform a post-cyclization oxidation if you are starting from an oxazoline.

References

  • Wipf, P., & Miller, C. P. (1995). A New Synthesis of Highly Functionalized Oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1970). Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26–31.

  • Li, J. J. (2014). Robinson–Gabriel Synthesis.[1][2][3][4][5] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • Kashyap, A. (2018). Recent Advances in the Synthesis of Oxazoles. Synthetic Communications, 48(16), 1-30.

Sources

Technical Support Center: Solubility Optimization for 2-Chloro-4-(oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing solubility of 2-Chloro-4-(oxazol-5-yl)aniline for bioassays Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Application Support Hub. This guide addresses the specific physicochemical challenges of 2-Chloro-4-(oxazol-5-yl)aniline (CAS: 1079054-20-8). As a lipophilic, weakly basic heteroaromatic amine, this compound presents a classic "solubility-permeability trade-off" in bioassays. At physiological pH (7.4), it exists primarily in its neutral, hydrophobic form, leading to high risks of precipitation upon aqueous dilution.

Below are the field-proven protocols to maintain solubility without compromising biological integrity.

Section 1: Stock Solution Preparation
Q: What is the optimal solvent and concentration for a master stock solution?

A: Dimethyl Sulfoxide (DMSO) is the required solvent. Do not use Ethanol or Methanol for long-term storage of this specific compound due to potential evaporation and lower solvation power for the oxazole moiety.

  • Recommended Concentration: 10 mM to 50 mM.

  • Why: This range allows for high dilution factors (≥1000x) to reach micromolar working concentrations while keeping the final DMSO content below toxic thresholds (<0.1%).

  • Protocol:

    • Weigh the powder in a glass vial (avoid polystyrene).[1]

    • Add anhydrous DMSO (≥99.9%).

    • Critical Step: Vortex for 60 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Hold the vial against a light source; the solution must be perfectly clear with no Tyndall effect (scattering of light by particles).

Q: How should I store the stock solution to prevent degradation?

A: Store at -20°C in aliquots.

  • The Mechanism: Repeated freeze-thaw cycles introduce moisture. Water is a potent antisolvent for this compound; even 1% water uptake by hygroscopic DMSO can initiate micro-precipitation over time.

  • Best Practice: Use amber glass vials with Teflon-lined caps to prevent light degradation of the aniline group.

Section 2: Aqueous Dilution (Preventing "Crash-Out")
Q: My compound precipitates immediately when added to the cell culture media. How do I fix this?

A: This is known as "solvent shock." It occurs when a hydrophobic stock is introduced directly into a high-water environment, creating a local supersaturated zone.

The Solution: Intermediate Dilution Method Instead of a direct 1:1000 dilution, use a "step-down" approach to gradually condition the compound to the aqueous phase.

Experimental Workflow (DOT Diagram):

DilutionProtocol Stock 10 mM DMSO Stock (100% DMSO) Inter Intermediate Dilution (100 µM in 10% DMSO) Stock->Inter  1:100 Dilution  (into PBS/Media) Precip PRECIPITATION RISK (Avoid Direct Jump) Stock->Precip  Direct 1:10000 Final Working Solution (1 µM in 0.1% DMSO) Inter->Final  1:100 Dilution  (into Media) Precip->Final  Failed Assay

Figure 1: Step-down dilution strategy to mitigate solvent shock and precipitation.

Detailed Protocol:

  • Prepare Intermediate: Dilute the 10 mM stock 1:100 into a solvent-compatible buffer (or pure media) to create a 100 µM solution. Note: This solution will have 1% DMSO.

  • Mix Immediately: Vortex instantly. Do not let the droplet sit on the surface.

  • Prepare Final: Dilute the Intermediate 1:100 into the final assay media to achieve 1 µM .

  • Result: Final DMSO is 0.01%, well below toxicity limits, and the compound stays in solution.

Section 3: Formulation & pH Adjustments
Q: Can I adjust the pH to improve solubility?

A: Generally, no for bioassays.

  • The Science: 2-Chloro-4-(oxazol-5-yl)aniline is a weak base. The aniline nitrogen typically has a pKa ~3-4, and the oxazole is even less basic (pKa ~0.8). To protonate it (and make it soluble), you would need a pH < 3. This is incompatible with live cell assays (pH 7.4).

  • Alternative: Rely on carrier proteins . Serum albumin (BSA/FBS) in culture media acts as a "sink" for lipophilic drugs, stabilizing them in solution. If you are running a serum-free assay, solubility will be significantly lower.

Q: What additives can I use for serum-free assays?

A: If you observe precipitation in serum-free buffers (e.g., kinase assays), add a non-ionic surfactant.

  • Recommendation: 0.01% Tween-80 or 0.05% Pluronic F-127 .

  • Mechanism: These surfactants form micelles that encapsulate the hydrophobic oxazole-aniline core, preventing aggregation without interfering with most receptor-ligand interactions.

Section 4: Troubleshooting Guide
Q: The solution looks clear, but my assay results are highly variable. Why?

A: You likely have "invisible" micro-precipitation .

  • Diagnosis: The compound forms colloidal aggregates that don't scatter enough light to be visible to the naked eye but are too large to interact with the target protein/receptor.

  • Validation Test: Centrifuge your working solution at 10,000 x g for 10 minutes. Measure the concentration of the supernatant via HPLC or UV-Vis absorbance. If the concentration drops significantly compared to the pre-centrifugation sample, you have aggregation.

Solubility Decision Tree (DOT Diagram):

SolubilityTree Start Start: Dissolve in DMSO Check Visual Check: Clear? Start->Check Cloudy Cloudy/Precipitate Check->Cloudy No Clear Clear Solution Check->Clear Yes Sonicate Sonicate 37°C (5 min) Cloudy->Sonicate Dilute Dilute into Media Clear->Dilute Sonicate->Check PrecipMedia Precipitates in Media? Dilute->PrecipMedia AddBSA Add 0.1% BSA or 0.01% Tween-80 PrecipMedia->AddBSA Yes Success Proceed to Assay PrecipMedia->Success No AddBSA->Success Fail Check Concentration Limit (Likely > Solubility) AddBSA->Fail Still Cloudy

Figure 2: Troubleshooting logic for persistent solubility issues.

Quantitative Data Summary
ParameterValue/RecommendationNotes
MW ~194.62 g/mol Based on C9H7ClN2O formula
Predicted LogP ~2.3 - 2.8Moderately Lipophilic
Max DMSO Stock 50 mMHigher conc.[2] risks crashing upon dilution
Max Aqueous Solubility < 10 µM (estimated)Without carriers (BSA/Surfactants)
Preferred Solvent DMSO (Anhydrous)Avoid EtOH for long-term storage
Critical Cutoff 0.5% DMSO (v/v)Max tolerance for most cell lines
References
  • PubChem. (2025).[3][4] 2-Chloro-4-(oxazol-5-yl)aniline Compound Summary. National Library of Medicine. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for solubility optimization in drug discovery).

  • ResearchGate. (2020). Discussions on DMSO Stock Preparation and Toxicity Limits. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

Sources

Technical Support Center: Troubleshooting Tin Impurity Removal in Stille Couplings of Oxazole Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The Stille cross-coupling reaction is a cornerstone methodology for constructing complex heterocyclic scaffolds like oxazole anilines. However, the stoichiometric organotin byproducts (e.g.,


, 

) generated during this process are highly toxic, lipophilic, and notoriously difficult to separate from basic, heteroatom-rich products[1].

This guide provides researchers and drug development professionals with causal explanations, validated protocols, and targeted troubleshooting steps to achieve ppm-level tin clearance.

Part 1: Strategic Workflow for Tin Removal

Selecting the correct purification strategy depends entirely on the physicochemical properties of your specific oxazole aniline product.

TinRemoval Crude Crude Stille Mixture (Oxazole Aniline + Tin) Check Assess Product Polarity & Solubility Crude->Check Aqueous Aqueous KF/CsF Wash (Forms R3SnF Precipitate) Check->Aqueous Standard/Scale-up Partition Hexane / Acetonitrile Partitioning Check->Partition Highly Polar Product Silica K2CO3-Doped Silica Chromatography Check->Silica Trace ppm Required

Decision tree for selecting a tin removal strategy based on oxazole aniline polarity.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why are tin impurities exceptionally difficult to remove from oxazole anilines compared to standard biaryls? A1: Oxazoles and anilines possess Lewis basic nitrogen atoms. These nitrogens can coordinate directly to the electrophilic tin byproducts (e.g.,


), forming stable, soluble adducts. This coordination alters the polarity of the tin species, causing them to co-elute with your target product during standard silica gel chromatography. Simple aqueous washes fail because the product itself acts as a solubilizing ligand for the tin impurity.

Q2: What is the "Sn-F" approach, and why is it the industry standard? A2: The "Sn-F" approach utilizes aqueous Potassium Fluoride (KF) or Tetrabutylammonium fluoride (TBAF)[2]. Fluoride has a remarkably high thermodynamic affinity for tin. It aggressively displaces the halide (and any coordinated oxazole/aniline nitrogen) to form trialkyltin fluorides (


)[3]. For tributyltin, 

forms an insoluble polymeric network that can be easily filtered off, leaving the free oxazole aniline in the organic phase[1].

Mechanism Adduct Product-Tin Adduct (Oxazole/Aniline N→Sn) Fluoride Add Excess F⁻ (KF or TBAF) Adduct->Fluoride Disruption Sn-N Bond Cleavage (Formation of Sn-F) Fluoride->Disruption Precipitate Polymeric (R3SnF)n Insoluble Solid Disruption->Precipitate Precipitation FreeProduct Free Oxazole Aniline (In Organic Phase) Disruption->FreeProduct Extraction

Mechanistic pathway of fluoride-mediated Sn-N bond disruption and tin precipitation.

Part 3: Troubleshooting Guide

Issue 1: After a standard KF wash, my product still contains >5% tin by NMR.

  • Cause: Incomplete precipitation due to the formation of stable emulsions or insufficient disruption of the Sn-N adduct.

  • Solution: Ensure vigorous biphasic stirring for at least 1-2 hours[1]. If emulsions persist, do not attempt to force phase separation. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite. The Celite breaks the emulsion and captures the fine

    
     particles[3].
    

Issue 2: My highly polar oxazole aniline is water-soluble and is lost during the aqueous KF wash.

  • Cause: The product partitions into the aqueous phase along with the excess KF.

  • Solution: Switch to a non-aqueous partitioning method. Partition the crude mixture between hexanes and acetonitrile[4]. The highly lipophilic tin byproducts (e.g.,

    
    , 
    
    
    
    ) will preferentially partition into the non-polar hexane layer, while the polar oxazole aniline will remain in the polar aprotic acetonitrile layer[4].

Issue 3: I need to reduce tin levels to < 15 ppm for biological screening, but chromatography isn't working.

  • Cause: Standard silica gel interacts weakly with organotins, leading to streaking and co-elution.

  • Solution: Use

    
    -doped silica gel[1]. The basic potassium carbonate deprotonates silanol groups on the silica, creating a highly nucleophilic stationary phase that covalently traps electrophilic tin halides as stannyl silyl ethers, while the oxazole aniline elutes freely[5].
    

Issue 4: The Stille reaction itself is sluggish, and tin removal is complicated by unreacted starting materials.

  • Cause: Free phosphine ligands or product-tin coordination can retard the rate-limiting transmetalation step of the catalytic cycle.

  • Solution: Add a Copper(I) salt (e.g., CuI or CuTC) as a "scavenger." Copper mitigates autoretardation by scavenging free ligands and facilitates a highly reactive Sn/Cu transmetalation pathway, accelerating the reaction and ensuring complete consumption of the organotin reagent[6].

Part 4: Validated Experimental Protocols

Protocol A: The Biphasic KF Wash (Standard First-Line Defense)

Self-Validating Principle: The formation of a dense white precipitate serves as visual confirmation that the transmetalation byproduct is successfully polymerizing.

  • Dilution: Cool the completed Stille reaction to room temperature. Dilute the crude mixture with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether) at a ratio of 10 mL solvent per 1 mmol of substrate[1].

  • Fluoride Addition: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution[7].

  • Agitation: Stir the biphasic mixture vigorously for 1 to 2 hours. Validation Check: A fine, milky-white precipitate (

    
    ) must form at the interface.[1]
    
  • Filtration: Filter the entire biphasic mixture through a 2-inch pad of Celite in a sintered glass funnel. Wash the pad with additional organic solvent[3].

  • Separation: Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: -Doped Silica Gel Chromatography (For API/Biological Screening)

Self-Validating Principle: The basic stationary phase chemically immobilizes the tin, ensuring the eluent contains only the target compound.

  • Preparation: Prepare a 10% w/w mixture of anhydrous powdered

    
     and standard flash silica gel. Mix thoroughly until homogeneous[5].
    
  • Column Packing: Dry-pack the chromatography column with the doped silica mixture. Tap gently to ensure even packing and top with a thin layer of sand[1].

  • Loading: Dissolve the crude oxazole aniline (preferably after a preliminary KF wash) in a minimum amount of eluent and load it onto the column.

  • Elution: Elute using your standard solvent system. The organotin impurities will be irreversibly bound to the top of the column, reducing tin levels in the product to ~15 ppm[5].

Protocol C: Hexane/Acetonitrile Partitioning (For Highly Polar Substrates)
  • Concentration: Remove all reaction solvents (e.g., Toluene, DMF) from the crude mixture under high vacuum.

  • Dissolution: Dissolve the crude residue in 20 mL of Acetonitrile.

  • Extraction: Transfer to a separatory funnel and extract with Hexanes (3 x 20 mL)[4].

  • Isolation: The hexanes layer will contain the lipophilic tin waste. The acetonitrile layer will contain the desired polar oxazole aniline. Concentrate the acetonitrile layer to recover the product[4].

Part 5: Quantitative Data Summary

The following table summarizes the efficiency and ideal use cases for the primary tin removal methodologies.

Removal MethodTypical Tin ReductionTime RequiredScalabilityBest Use Case
Aqueous KF Wash Stoichiometric → ~1-5%1-2 HoursHighFirst-line defense; Lipophilic products

-Silica
Stoichiometric → < 15 ppm2-4 HoursMediumFinal API purification; Trace clearance
Hexane/MeCN Partition Stoichiometric → ~2%< 1 HourHighHighly polar or water-soluble products

References

  • Maleczka, R. E., et al. Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Michigan State University. Available at:[Link]

  • ResearchGate Community. Workup for removing tin byproducts? ResearchGate. Available at: [Link]

  • Espinet, P., & Echavarren, A. M. The Stille Reaction, 38 Years Later. ACS Catalysis. Available at:[Link]

Sources

Minimizing side products in the synthesis of 2-chloro-4-oxazolyl anilines

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of 2-chloro-4-(4-aminophenyl)oxazole and related 2-chloro-4-oxazolyl anilines . These scaffolds are critical intermediates in the synthesis of kinase inhibitors and VHL-based PROTAC linkers.

The guide focuses on the most robust synthetic pathway: Cyclization


 Sandmeyer Chlorination 

Nitro Reduction
, identifying critical control points to minimize side products.

Core Synthetic Strategy & Workflow

To minimize side products, we must first establish the optimal route. Direct coupling of anilines to pre-formed dihalo-oxazoles often leads to regioisomeric mixtures (2- vs 4-position attack).

Recommended Pathway:

  • Cyclization: Reaction of

    
    -bromo-4-nitroacetophenone with urea to form the 2-aminooxazole.
    
  • Chlorination: Sandmeyer-type transformation (tBuONO/CuCl

    
    ) to install the 2-chloro substituent.
    
  • Chemoselective Reduction: Reduction of the nitro group to the aniline without dechlorinating the oxazole ring.

Workflow Diagram

OxazoleSynthesis Start 4-Nitro-alpha-bromoacetophenone Step1 Step 1: Cyclization (Urea, DMF, Reflux) Start->Step1 Inter1 Intermediate A: 2-Amino-4-(4-nitrophenyl)oxazole Step1->Inter1 Side1 Side Product: Linear Urea Intermediates Step1->Side1 Incomplete cyclization Step2 Step 2: Sandmeyer Chlorination (tBuONO, CuCl2, MeCN) Inter1->Step2 Inter2 Intermediate B: 2-Chloro-4-(4-nitrophenyl)oxazole Step2->Inter2 Side2 Side Product: 2-Hydroxyoxazole (Hydrolysis) 2-H Oxazole (Radical quench) Step2->Side2 Moisture/Radical scavengers Step3 Step 3: Chemoselective Reduction (Fe/NH4Cl or SnCl2) Inter2->Step3 Product Target: 2-Chloro-4-(4-aminophenyl)oxazole Step3->Product Side3 Side Product: Dechlorinated Aniline (Over-reduction) Step3->Side3 Pd/H2 or vigorous conditions

Figure 1: Optimized synthetic workflow highlighting critical steps where side products (dashed lines) are most likely to form.

Troubleshooting Guide & FAQs

Phase 1: Cyclization (Formation of 2-Aminooxazole)

Q1: I am observing a significant amount of uncyclized linear intermediate. How do I drive the reaction to completion? Diagnosis: The reaction of


-haloketones with urea is a two-step process: nucleophilic attack followed by dehydration/cyclization. Linear intermediates persist if the dehydration step is stalled.
Corrective Action: 
  • Solvent & Temperature: Ensure you are using a polar aprotic solvent (DMF or NMP) and refluxing at

    
    . The dehydration requires thermal energy.
    
  • Additives: If the yield is low, add a mild Lewis acid or dehydrating agent. However, for urea cyclizations, simply extending reaction time (up to 12-24h) and ensuring anhydrous conditions is usually sufficient [1].

  • Reagent Quality: Ensure the

    
    -bromoacetophenone is fresh. Old bottles liberate HBr, which can protonate urea and reduce its nucleophilicity.
    

Q2: How do I remove the "Hantzsch-like" polymeric tars formed during cyclization? Protocol:

  • Cool the reaction mixture to room temperature.

  • Pour slowly into ice-cold water (10x volume). The 2-aminooxazole product typically precipitates as a solid.

  • Filter and wash the cake with water to remove urea and linear polar impurities.

  • Trituration: Wash the solid with cold diethyl ether or DCM. The polymeric tars are often more soluble in organic solvents than the crystalline amino-oxazole product.

Phase 2: Sandmeyer Chlorination (The "Danger Zone")

Q3: Why am I seeing 2-hydroxyoxazole (oxazolone) instead of the 2-chloro product? Mechanism: The diazonium intermediate formed from the 2-aminooxazole is highly electrophilic. If water is present, it will attack the 2-position, displacing


 to form the 2-hydroxy compound (which tautomerizes to the oxazolone).
Solution: 
  • Strict Anhydrous Conditions: Use anhydrous MeCN or THF. Dry your CuCl

    
     (it is hygroscopic; use CuCl
    
    
    
    only if you add a molecular sieve scavenger, but anhydrous CuCl
    
    
    is preferred).
  • Order of Addition: Add

    
    -butyl nitrite (
    
    
    
    BuONO) slowly to a mixture of the amine and CuCl
    
    
    . This ensures the chloride anion is immediately available in high concentration when the diazonium forms.

Q4: I see a "des-chloro" (2-H oxazole) byproduct. Where does it come from? Mechanism: This is a radical reduction product. The Sandmeyer reaction involves radical intermediates. If the radical abstracts a hydrogen atom from the solvent (e.g., THF or ethanol) instead of capturing a chlorine atom, you get the 2-H oxazole. Optimization Table:

VariableRecommendationReason
Solvent Acetonitrile (MeCN) Low hydrogen atom donor capability compared to THF/Ethers.
Chloride Source CuCl

(anhydrous)
Provides a high local concentration of Cl radical/anion.
Reagent Ratio 1.5 eq CuCl

: 1.2 eq

BuONO
Excess Copper ensures rapid ligand transfer, outcompeting H-abstraction.
Temperature 60-65°C Sufficient to decompose the diazonium but not so high as to promote solvent degradation.
Phase 3: Chemoselective Nitro Reduction (Critical Step)

Q5: Every time I reduce the nitro group, I lose the chlorine atom (dechlorination). How do I prevent this? Context: Aryl chlorides, especially on electron-deficient rings like oxazoles, are prone to hydrodechlorination under standard catalytic hydrogenation conditions (Pd/C + H


).
Protocol: The Iron/Ammonium Chloride Method (Bechamp Reduction variant) 
This method is chemoselective for nitro groups and preserves sensitive aryl halides [2].

Step-by-Step Protocol:

  • Dissolve: Dissolve 1.0 eq of 2-chloro-4-(4-nitrophenyl)oxazole in a mixture of Ethanol/Water (4:1) .

  • Add Iron: Add 5.0 eq of Iron powder (fine mesh, reduced).

  • Add Electrolyte: Add 3.0 eq of Ammonium Chloride (NH

    
    Cl).
    
  • Heat: Reflux at 80°C with vigorous stirring (mechanical stirring recommended due to heavy slurry).

  • Monitor: Check TLC/LCMS every 30 mins. Reaction is typically done in 1-2 hours.[1]

  • Workup (Crucial): Filter hot through a Celite pad to remove iron sludge. Wash with hot ethanol. Concentrate the filtrate.

    • Note: Do NOT use Pd/C, Raney Nickel, or Formate transfer hydrogenation, as these will strip the chlorine atom [3].

Q6: Can I use Stannous Chloride (SnCl


) instead? 
Answer:  Yes, SnCl

in EtOH or EtOAc is a viable alternative.
  • Pros: Homogeneous reaction, easy to monitor.

  • Cons: Workup can be difficult due to tin emulsions.

  • Tip: If using SnCl

    
    , quench with aqueous Potassium Sodium Tartrate (Rochelle salt) to solubilize tin salts and prevent emulsions.
    

Summary of Impurity Profiles

Retention Time (Relative)IdentityOriginMitigation Strategy
0.85 Des-chloro (2-H) Radical H-abstraction during Sandmeyer; Over-reduction of nitro.Use MeCN solvent; Avoid Pd/C hydrogenation.
0.92 2-Hydroxy (Oxazolone) Hydrolysis of diazonium intermediate.Dry solvents; Anhydrous CuCl

.
1.00 Target Product ----
1.10 Linear Urea Incomplete cyclization.Reflux >12h; Ensure fresh

-haloketone.
1.25 Bis-aniline Dimer Azo-coupling during reduction.Avoid basic conditions during reduction; Use acidic Fe/NH

Cl.

References

  • New Mexico Environment Department . (n.d.). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research . (2011). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Retrieved from [Link]

  • National Institutes of Health (PMC) . (2005). Chemoselective Nitro Group Reduction and Reductive Dechlorination. Retrieved from [Link]

Sources

Recrystallization solvents for 2-Chloro-4-(oxazol-5-yl)aniline purification

[1][2]

Physicochemical Profile & Solvent Strategy[1][3][4][5][6][7]

Compound Analysis:

  • Core Structure: Aniline (weak base, oxidation-prone) + Oxazole (polar heterocycle, weak H-bond acceptor) + Chlorine (lipophilic, electron-withdrawing).[1]

  • Solubility Characteristics: The molecule exhibits "hybrid" solubility.[1] The oxazole ring imparts polarity, making it soluble in alcohols and aprotic polar solvents, while the chloro-phenyl ring reduces water solubility.

  • Primary Challenge: Anilines are prone to oxidative degradation (browning) and "oiling out" if the solvent polarity is not carefully balanced.[1]

Recommended Solvent Systems
Solvent SystemCompositionApplication CasePros/Cons
Acetonitrile (MeCN) 100%Primary Recommendation. Best balance for oxazole-anilines.[1]Pros: Excellent impurity rejection; easy drying.[1] Cons: Moderate yield if cooled too rapidly.[1]
Ethanol / Water 90:10 to 80:20Green Chemistry / Scale-up. Good for removing inorganic salts (e.g., from Fe/HCl reduction).[1]Pros: Non-toxic; high recovery.[1] Cons: Risk of "oiling out" if water content is too high.[1]
DMF / MeCN 1:1High Purity / Stubborn Solids. Use if the crude is highly insoluble or contains high-melting impurities.[1]Pros: Dissolves highly crystalline analogs. Cons: High boiling point (DMF) makes drying difficult.[1]
EtOAc / Heptane Solvent/Anti-solventLipophilic Impurities. Use to remove non-polar byproducts.[1]Pros: Standard lab method. Cons: Oxazole moiety may cause poor solubility in heptane, leading to oiling.[1]

Decision Logic for Solvent Selection

The following flowchart illustrates the logical pathway for selecting the optimal purification method based on your crude material's condition.

RecrystallizationLogicStartSTART: Analyze Crude MaterialCondition1Is the crude materialdark/black (Oxidized)?Start->Condition1Condition2Is the crudehighly insoluble?Condition1->Condition2NoAction_CharcoalPre-treatment:Dissolve in EtOAc, treat withActivated Carbon, FilterCondition1->Action_CharcoalYesSolvent_MeCNMethod A:Recrystallization fromHot Acetonitrile (MeCN)Condition2->Solvent_MeCNNo (Standard)Solvent_DMFMethod B:Recrystallization fromDMF / MeCN (1:1)Condition2->Solvent_DMFYes (High MP solids)Action_Charcoal->Condition2Solvent_EtOHMethod C:Recrystallization fromEthanol / WaterSolvent_MeCN->Solvent_EtOHIf yield < 50%

Figure 1: Decision tree for selecting purification parameters based on crude purity and solubility.

Standard Operating Procedure (SOP): Acetonitrile Recrystallization

This protocol is optimized for 2-Chloro-4-(oxazol-5-yl)aniline to minimize thermal decomposition while maximizing yield.[1]

Materials:

  • Crude 2-Chloro-4-(oxazol-5-yl)aniline[1]

  • HPLC-grade Acetonitrile (MeCN)[1]

  • Heating block or oil bath set to 85°C

  • Activated charcoal (optional, for colored impurities)

Protocol:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL round-bottom flask. Add 10 mL of MeCN.[1]

  • Reflux: Heat to reflux (approx. 82°C). If solid remains, add MeCN in 1 mL increments until fully dissolved.[1]

    • Critical Check: If the solution is dark brown/black, add 50 mg activated charcoal and reflux for 5 mins, then filter hot through Celite.

  • Cooling (Nucleation): Remove from heat.[1][2] Allow the flask to cool to room temperature slowly (over 30-45 minutes) on a cork ring. Rapid cooling promotes oiling out.[1]

    • Observation: Needle-like crystals should begin to form at ~40°C.[1]

  • Deep Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize recovery.

  • Filtration: Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with 2-3 mL of cold (-20°C) MeCN. Do not use large volumes or warm solvent.[1]

  • Drying: Dry under vacuum (40°C, <50 mbar) for 4 hours.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Cause: This occurs when the temperature drops too fast or the solvent polarity is slightly too low (forcing the compound out before it can organize into a lattice).[1] Solution:

  • Re-heat the mixture until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod as it cools.[1][2]

  • Modify Solvent: Add a small amount of a more polar solvent (e.g., 5% Methanol) to the hot mixture to increase solubility slightly, then cool very slowly.

Q2: My product is turning purple/brown during heating.

Cause: Anilines are sensitive to oxidation, especially in solution at high temperatures.[1] Solution:

  • Inert Atmosphere: Perform the recrystallization under a gentle stream of Nitrogen or Argon.[1]

  • Acid Protection: In extreme cases, recrystallize the HCl salt instead of the free base.[1] Dissolve the aniline in EtOH, add 1.1 eq of conc. HCl, and recrystallize the resulting hydrochloride salt. Salts are significantly more resistant to oxidation.[1]

Q3: The yield is low (<50%) after filtration.

Cause: The compound is likely too soluble in the chosen solvent at room temperature.[1] Solution:

  • Concentrate: Evaporate 30-50% of the mother liquor and repeat the cooling process to harvest a "second crop."

  • Anti-solvent: After the solution cools to room temperature, add water dropwise (if using EtOH/MeCN) until slight turbidity persists, then refrigerate.

Q4: Can I use DMF for purification?

Answer: Yes, specifically for high-melting or poorly soluble crude batches.[1] Literature suggests a DMF/MeCN (1:1) mixture is effective for similar oxazolyl-aniline systems.[1] However, removing DMF requires high vacuum and prolonged drying times.[1]

References

  • Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4. Current Chemistry Letters. (Describes recrystallization of similar oxazole derivatives using DMF/MeCN).

  • Technical Support Center: Recrystallization of Substituted Anilines. BenchChem. (General protocols for aniline purification and solvent selection).

  • Preparation of Oxazoles by MNPs-aniline-Pd. Nanomaterials Chemistry. (Discusses ethanol/ethyl acetate purification of oxazole-aniline coupled products).

  • 2-Chloro-4-(oxazol-5-yl)aniline Compound Summary. PubChem. (Physical property data and structural identifiers). [1]

Stability of 2-Chloro-4-(oxazol-5-yl)aniline under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 2-Chloro-4-(oxazol-5-yl)aniline

Executive Summary: The Acid-Sensitivity Paradox

The molecule 2-Chloro-4-(oxazol-5-yl)aniline presents a classic dichotomy in organic synthesis:

  • The Aniline Moiety: A basic functional group (

    
    ) that readily forms stable anilinium salts in acidic media.
    
  • The Oxazole Moiety: A pseudo-aromatic heterocycle that is inherently electron-deficient and prone to acid-catalyzed hydrolytic ring opening , particularly when the C2 position is unsubstituted.

Core Directive: While the aniline functionality requires or tolerates acid (e.g., for salt formation or solubility), the oxazole ring is thermodynamically unstable in aqueous acidic environments, leading to irreversible degradation. Water is the enemy here, not the proton.

Diagnostic & Troubleshooting Guide

Scenario A: "I see a new peak with Mass [M+18] in my LCMS."

Diagnosis: Acid-Catalyzed Hydrolysis. The most common failure mode is the hydration of the oxazole ring. Under aqueous acidic conditions (e.g., 6N HCl, aqueous TFA), the oxazole ring opens to form an


-formamido ketone.
  • Mechanism:

    • Protonation of the oxazole nitrogen (

      
      ).
      
    • Nucleophilic attack by water at the highly electrophilic C2 position.

    • Ring cleavage.[1]

Corrective Action:

  • Switch to Anhydrous Acids: Use HCl in 1,4-dioxane or HCl in diethyl ether.

  • Temperature Control: Maintain reaction temperature

    
    . Hydrolysis rates increase exponentially with temperature.
    
  • Quench Protocol: Do not quench into water. Quench into a cold, buffered solution (e.g., Sat.

    
    ) to immediately neutralize the acid before the aqueous phase interacts with the protonated oxazole.
    
Scenario B: "My yield is low after Boc-deprotection."

Diagnosis: Over-exposure to strong acid. If you are removing a Boc group from the aniline (or a precursor), standard conditions (TFA/DCM 1:1) can degrade the oxazole if reaction times are prolonged or if the TFA is "wet."

Corrective Action:

  • Scavengers: Add a scavenger (e.g., triethylsilane) if carbocation trapping is needed, but ensure reagents are strictly anhydrous.

  • Alternative Reagents: Consider using TMSOTf / 2,6-lutidine or ZnBr2 / DCM for milder Boc removal that spares the oxazole ring.

Scenario C: "I cannot isolate the hydrochloride salt."

Diagnosis: Hygroscopic Degradation. The mono- or di-hydrochloride salt of this compound is likely hygroscopic. Upon absorbing atmospheric moisture, the local acidity on the solid surface drives hydrolysis (solid-state degradation).

Corrective Action:

  • Storage: Store the free base, not the salt, for long-term stability.

  • Salt Synthesis: If a salt is required for biological testing, generate it in situ or lyophilize from a non-nucleophilic solvent system (e.g., t-butanol/water) immediately before use, though this is risky. The preferred salt form for oxazoles is often the fumarate or tartrate (weaker acids), which are less likely to drive hydrolysis.

Mechanistic Insight & Visualization

Figure 1: Acid-Catalyzed Degradation Pathway

The following diagram illustrates the precise chemical events leading to sample loss. Note that the aniline protonation is reversible, but the oxazole ring opening is often the thermodynamic sink in water.

OxazoleDegradation Start 2-Chloro-4-(oxazol-5-yl)aniline (Stable Free Base) Protonated Diprotanated Species (Anilinium + Oxazolium) Start->Protonated Fast Equilibrium Acid Acid (H+) Acid->Protonated Transition Tetrahedral Intermediate (C2 Attack) Protonated->Transition Rate Limiting Step (+ H2O) Water Water (H2O) Water->Transition Product α-Formamido Ketone (Degradation Product [M+18]) Transition->Product Ring Opening (Irreversible)

Caption: Pathway showing the critical role of water in the irreversible degradation of the oxazole ring under acidic conditions.

Experimental Protocols (Best Practices)

Protocol 1: Safe Acidic Workup (If Unavoidable)

If your synthesis requires an acidic step, follow this "Cold & Fast" protocol to minimize hydrolysis.

  • Preparation: Pre-cool all buffers (Sat.

    
    ) to 
    
    
    
    .
  • Dilution: Dilute the acidic reaction mixture with an excess of cold, immiscible organic solvent (e.g., EtOAc or DCM) before adding water.

  • Quench: Pour the organic mixture slowly into the vigorously stirred, cold bicarbonate solution.

    • Why? This ensures the acid is neutralized in the biphasic interface immediately upon contact with water.

  • Separation: Separate phases quickly. Do not let the layers sit.

  • Drying: Dry the organic layer over

    
     (neutral) rather than 
    
    
    
    (slightly acidic) if possible, though
    
    
    is generally acceptable for short contact.
Protocol 2: Analytical Monitoring (HPLC/LCMS)

Use this method to distinguish the parent compound from its hydrolysis product.

ParameterCondition
Column C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 8 minutes
Rationale Basic pH mobile phase suppresses oxazole protonation, preventing on-column hydrolysis and improving peak shape for the aniline.

Note: If you use standard 0.1% Formic Acid mobile phases, ensure the autosampler is kept cold (


) and analyze immediately. The compound can degrade inside the HPLC vial if left in acidic solution for 24 hours.

Frequently Asked Questions (FAQs)

Q1: Can I use TFA for purification? A: It is risky. While TFA is standard for Prep-HPLC, the fractions collected will be aqueous TFA solutions. If you must use TFA, lyophilize immediately or neutralize fractions with solid bicarbonate before evaporation. Do not concentrate acidic aqueous fractions on a rotovap at


; this is a reactor for hydrolysis. Preferred:  Use Ammonium Hydroxide or Ammonium Bicarbonate buffers (High pH Prep).

Q2: Why is the 5-aryl substitution important? A: The aryl group at position 5 provides some conjugative stabilization, making this molecule more stable than a simple alkyl-oxazole. However, it does not protect the C2 position (between the nitrogen and oxygen), which remains the "Achilles' heel" for nucleophilic attack.

Q3: Is the Chlorine atom relevant to stability? A: Indirectly. The chlorine is electron-withdrawing. It reduces the basicity of the aniline (making it harder to protonate the amine) but also pulls electron density from the phenyl ring. This electronic effect propagates to the oxazole, potentially making the oxazole slightly more electron-deficient and thus more susceptible to nucleophilic attack by water.

References

  • BenchChem Technical Support. Navigating the Labyrinth of Oxazole Synthesis: Managing Hydrolytic Instability. (General oxazole stability mechanisms).

  • National Institutes of Health (NIH). Stability and Spectroscopic Properties of 5-Hydroxyoxazole Derivatives. (Detailed hydrolysis pathways).

  • Journal of Organic Chemistry. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (Context on acidic hydrolysis usage).

  • PubChem Compound Summary. 2-Chloro-4-(oxazol-5-yl)aniline (CAS 1079054-20-8).

Sources

Overcoming steric hindrance in 2-Chloro-4-(oxazol-5-yl)aniline derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-4-(oxazol-5-yl)aniline Derivatization

Case ID: #ANL-OX-2CL-STERIC Subject: Overcoming Steric and Electronic Deactivation in Aniline Coupling Status: Active Guide[1]

The Challenge: "Double Deactivation"

Derivatizing 2-Chloro-4-(oxazol-5-yl)aniline presents a classic "push-pull" conflict in synthetic chemistry. You are likely experiencing low yields (<20%) or recovered starting material because this molecule suffers from two simultaneous deactivating forces:

  • Steric Hindrance (The "Orthogonal" Block): The chlorine atom at the ortho position (C2) creates significant steric bulk. This physically blocks the trajectory of incoming electrophiles approaching the amine nitrogen.

  • Electronic Withdrawal (The "Pull"): The oxazole ring at the para position (C4) is an electron-withdrawing heterocycle. It pulls electron density away from the aniline ring, significantly lowering the pKa of the amine and making it a poor nucleophile.

The Result: Standard coupling reagents (EDC/NHS, HOBt) or standard reductive amination conditions often fail because the amine is simply too "cold" and too crowded to react.

Decision Matrix: Workflow Optimization

Before proceeding, use this logic flow to select the correct experimental path.

ReactionWorkflow Start Start: Derivatization Goal Goal Target Bond Type? Start->Goal Amide Amide Bond (Reaction with COOH) Goal->Amide Aryl N-Arylation (Reaction with Ar-X) Goal->Aryl Check1 Did HATU/DIPEA fail? Amide->Check1 Check2 Standard Pd (PPh3/dppf) failed? Aryl->Check2 Sol1 Method A: Ghosez's Reagent (Acid Chloride) Check1->Sol1 Yes (Steric Block) Sol2 Method B: Acyl Fluoride (TFFH/Selectfluor) Check1->Sol2 Yes (Acid Labile) Sol3 Method C: BrettPhos Pd G3 (Steric Specialist) Check2->Sol3 Yes

Figure 1: Strategic decision tree for selecting coupling conditions based on failure mode.

Protocol Module A: The "Ghosez" Method (Amide Coupling)

When HATU fails due to the low nucleophilicity of the aniline, you must convert the carboxylic acid partner into a highly reactive Acid Chloride . However, standard thionyl chloride (


) is often too harsh for the oxazole ring (risk of hydrolysis).

The Solution: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1][2] It generates acid chlorides under neutral conditions.[1]

Step-by-Step Protocol
ParameterSpecification
Reagent Ghosez's Reagent (CAS: 26189-59-3)
Solvent Dry Dichloromethane (DCM) or Chloroform
Stoichiometry 1.0 equiv Acid : 1.2 equiv Ghosez : 1.1 equiv Aniline
Temperature 0°C to Room Temp (Activation) -> Reflux (Coupling)
  • Activation Phase:

    • Dissolve your Carboxylic Acid partner (1.0 equiv) in dry DCM under Argon.[1]

    • Cool to 0°C.[1]

    • Add Ghosez’s Reagent (1.2 equiv) dropwise.[1]

    • Stir for 1–2 hours at room temperature. Mechanism: This forms the acid chloride in situ + N,N-dimethylisobutyramide (neutral byproduct).

  • Coupling Phase:

    • In a separate vial, dissolve 2-Chloro-4-(oxazol-5-yl)aniline (1.1 equiv) and dry Pyridine (2.0 equiv) in DCM.

    • Cannulate the activated acid chloride solution into the aniline solution dropwise.

    • Critical Step: If no reaction occurs after 2 hours, heat to reflux (40°C). The steric clash requires thermal energy to overcome the activation barrier.

  • Workup:

    • Quench with saturated

      
      .[1] Extract with DCM.[1]
      
    • Note: Avoid strong acid washes (

      
      ), which may protonate or open the oxazole ring.
      

Protocol Module B: Buchwald-Hartwig N-Arylation[1][2]

If you are coupling this aniline to an aryl halide (Ar-Br or Ar-Cl), standard Palladium catalysts (like


) will fail because they cannot facilitate the reductive elimination step when the aniline is this crowded.

The Solution: Use BrettPhos or tBuBrettPhos .[1] These bulky, electron-rich ligands are specifically engineered to force the reductive elimination of sterically hindered amines.

Optimized Conditions
  • Catalyst: BrettPhos Pd G3 (or G4) precatalyst (2–5 mol%).[1]

  • Ligand: BrettPhos (if not using precatalyst).[1]

  • Base:

    
     (Weak base preferred to protect oxazole) or NaOtBu (if oxazole is stable).[1]
    
  • Solvent: t-Amyl alcohol or Dioxane (anhydrous).[1]

  • Temp: 80–100°C.[1]

Why this works: The bulk of the BrettPhos ligand creates a "pocket" around the Palladium center that destabilizes the intermediate complex, lowering the energy barrier for the difficult C-N bond formation step involving your 2-chloro aniline.

Troubleshooting & FAQs

Q1: I see the product mass by LCMS, but the oxazole ring seems to have opened (M+18 peak). Why?

  • Diagnosis: Oxazole hydrolysis.[1]

  • Fix: You likely used strong aqueous acid during workup or the reaction was too wet.[1] Oxazoles can hydrolyze to form

    
    -acylamino ketones.[1]
    
  • Action: Switch to basic workups only. If using Ghosez's reagent, ensure all glassware is flame-dried; moisture generates HCl which attacks the oxazole.

Q2: Can I use


 to activate the acid? 
  • Analysis: Yes, but it is risky.

    
     generates significant HCl byproducts.[1]
    
  • Recommendation: If you must use phosphorus activation, use T3P (Propylphosphonic anhydride) with an excess of N-methylmorpholine (NMM) as a base. T3P is milder and acts as a scavenger for water, which protects the oxazole.

Q3: The reaction is stuck at 10% conversion. Should I add more catalyst?

  • Analysis: For Buchwald couplings, if the reaction stalls, the catalyst is likely poisoned or the ligand has dissociated.

  • Fix: Do not just add more Pd. Add more Ligand (BrettPhos). The active species requires a 1:1 Pd:Ligand ratio, but oxidation depletes the phosphine. Add 1-2 mol% extra ligand to resuscitate the cycle.[1]

References

  • Ghosez's Reagent Utility: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis."[2] Organic Syntheses, Coll. Vol. 6, p. 282.

  • Buchwald-Hartwig for Hindered Amines: Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of the American Chemical Society, 131(1), 17423–17429. (Context on bulky ligands).

  • Oxazole Stability: Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[1] The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Amide Coupling Reviews: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1] Tetrahedron, 61(46), 10827-10852.

Sources

Resolving emulsions during extraction of oxazole aniline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis & Process Development .

As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent bottlenecks in downstream processing: resolving emulsions during the liquid-liquid extraction (LLE) of oxazole aniline intermediates .

This guide bridges the gap between theoretical causality and field-proven experimental protocols, ensuring that your extraction workflows are robust, reproducible, and self-validating.

Part 1: Mechanistic Insights — The "Why" Behind the Emulsion

Oxazole aniline intermediates are notorious for forming highly stable emulsions during aqueous workups. Understanding the physical chemistry behind this behavior is the first step to resolving it:

  • Amphiphilic Surfactant Behavior : These intermediates possess both lipophilic (aromatic core) and hydrophilic/polar (oxazole heteroatoms, basic aniline nitrogen) moieties. Depending on the pH of the aqueous phase, partial ionization of the aniline group (pKa ~4.6) can cause the molecule to act as a surfactant, drastically lowering the interfacial tension between the organic and aqueous layers[1].

  • Pickering Emulsions : If the synthesis involved metal catalysts (e.g., iron in a Béchamp reduction) or generated insoluble polymeric byproducts, these fine solid particles can adsorb at the liquid-liquid interface, creating a mechanically stabilized "Pickering emulsion" that resists standard chemical resolution[2].

Part 2: Troubleshooting Workflow

EmulsionTroubleshooting Start Emulsion Formed During Extraction Wait Step 1: Gentle Swirling & Wait 10-20 min Start->Wait Check1 Resolved? Wait->Check1 Brine Step 2: Add Saturated Brine (Salting Out) Check1->Brine No Proceed Proceed to Phase Separation Check1->Proceed Yes Check2 Resolved? Brine->Check2 pH Step 3: Adjust pH (Check pKa of Aniline) Check2->pH No Check2->Proceed Yes Check3 Resolved? pH->Check3 Mech Step 4: Filtration (Celite) or Centrifugation Check3->Mech No Check3->Proceed Yes Mech->Proceed

Logical troubleshooting workflow for resolving extraction emulsions.

Part 3: Frequently Asked Questions (FAQs)

Q1: I have a milky emulsion that won't separate after extracting my oxazole aniline intermediate with ethyl acetate. What is the first step? A1: Allow the separatory funnel to sit undisturbed for 10-20 minutes. If gravity separation fails, the first chemical intervention should be "salting out." Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous phase[3]. This forces water molecules to hydrate the inorganic ions rather than the organic solute, thermodynamically driving the organic droplets to coalesce and separate[4].

Q2: Brine didn't work. Could the pH be the issue? A2: Absolutely. Aniline derivatives are basic, and oxazoles can also be protonated at low pH. If your aqueous phase is mildly acidic, the intermediate exists in a partially protonated state, maximizing its surfactant properties[1]. Adjusting the pH to >7 (e.g., using saturated NaHCO₃) fully deprotonates the aniline group, rendering the molecule neutral and highly lipophilic[5]. This forces it entirely into the organic phase and breaks the emulsion.

Q3: The emulsion seems to have fine solid particles suspended in it. How do I resolve this? A3: You are likely dealing with a Pickering emulsion stabilized by insoluble byproducts or residual catalyst[2]. Chemical methods like brine will not work here. You must physically disrupt the stabilizing interface by filtering the entire biphasic mixture through a pad of Celite® (diatomaceous earth) or glass wool[6].

Q4: Can I use centrifugation for large batches? A4: Centrifugation is highly effective because the centrifugal force accelerates the separation of dispersed droplets based on density differences[4]. However, it is typically limited to analytical or small-scale preparative work (<500 mL) due to equipment constraints. For larger batches, filtration or chemical adjustment is preferred[7].

Part 4: Self-Validating Experimental Protocols

Protocol 1: The "Salting Out" Method

Use this as the first-line defense for chemically stabilized emulsions.

  • Preparation : Prepare a saturated aqueous solution of NaCl. Ensure excess solid NaCl remains at the bottom of the flask to guarantee complete saturation.

  • Addition : Carefully vent the separatory funnel. Add a volume of the saturated brine equal to 10-20% of the total liquid volume in the funnel[6].

  • Agitation : Gently invert the separatory funnel 3-4 times. Do not shake vigorously, as high shear forces will re-emulsify the mixture[7].

  • Validation Check : Allow the funnel to rest for 15 minutes. A successful resolution is indicated by a sharp, highly defined meniscus between the organic and aqueous layers, with no cloudy interphase.

Protocol 2: Celite® Pad Filtration for Pickering Emulsions

Use this when fine particulates (e.g., iron oxides or precipitated salts) are stabilizing the emulsion.

  • Apparatus Setup : Set up a Büchner or Hirsch funnel with a filter flask connected to a gentle vacuum source. Place a properly sized filter paper flat in the funnel[6].

  • Slurry Preparation : Wet the filter paper with the extraction solvent. Prepare a slurry of Celite® in the same organic solvent and pour it into the funnel under vacuum to form an even pad (approximately 1-2 cm thick)[6].

  • Filtration : Carefully pour the entire emulsified biphasic mixture directly onto the Celite® pad[6].

  • Validation Check : The filtrate collected in the receiving flask should immediately present as a clear two-phase system. Transfer the filtrate back to a clean separatory funnel to complete the phase separation[4].

Part 5: Quantitative Data & Technique Comparison

The following table summarizes the operational parameters for the primary emulsion resolution techniques to help you select the most efficient method for your scale:

Resolution TechniquePrimary Mechanism of ActionTypical Resolution TimeBest Suited ForScale Applicability
Saturated Brine Increases aqueous ionic strength, reduces organic solubility10 - 20 minsAmphiphilic solutes, neutral pH systemsAnalytical to Process
pH Adjustment Alters ionization state of aniline/oxazole moieties5 - 15 minsAmine/acid-containing intermediatesAnalytical to Process
Celite Filtration Physical disruption, particulate removal15 - 30 minsPickering emulsions (solid-stabilized)Lab to Pilot
Centrifugation Density-driven mechanical separation5 - 10 minsHighly stable, small-volume emulsionsAnalytical only (<500 mL)

Part 6: References

  • BenchChem. Technical Support Center: Scaling Up the Béchamp Reduction for Aniline Synthesis.2

  • BenchChem. How to resolve emulsions during Cyclohexaneacetic acid extraction. 4

  • BenchChem. Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines. 3

  • BenchChem. Dealing with emulsion formation during p-aminophenol purification. 7

  • BenchChem. Technical Support Center: Overcoming Emulsion Problems in DTAB-Based Reactions. 6

  • BenchChem. Technical Support Center: Synthesis of Benzo[d]oxazole-4-carboxylic acid. 5

  • American Laboratory. A Membrane Extraction Technique Dedicated to Industrial Wastewater. 1

Sources

Validation & Comparative

A Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-4-(oxazol-5-yl)aniline and Comparative Analytical Approaches

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. 2-Chloro-4-(oxazol-5-yl)aniline, a molecule featuring a halogenated aniline core linked to a heterocyclic oxazole moiety, presents a unique analytical challenge. This guide provides an in-depth analysis of its predicted mass spectrometry fragmentation pattern, offering a foundational framework for its identification and characterization. Furthermore, we will objectively compare this mass spectrometry-based approach with alternative analytical techniques, providing researchers with a comprehensive perspective for their experimental design.

The Rationale Behind Fragmentation Analysis

Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), provides a molecular fingerprint by breaking down a parent molecule into a series of characteristic fragment ions.[1][2] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), allows for the determination of the molecular weight and offers significant structural insights based on the observed fragmentation pattern.[3][4] For a molecule like 2-Chloro-4-(oxazol-5-yl)aniline, understanding its fragmentation is crucial for its differentiation from isomers and for impurity profiling in synthetic batches.

Predicted Fragmentation Profile of 2-Chloro-4-(oxazol-5-yl)aniline

Due to the absence of publicly available experimental data for 2-Chloro-4-(oxazol-5-yl)aniline, the following fragmentation pathway is predicted based on established principles for its constituent chemical motifs: chloroanilines and oxazoles.[5][6][7] Aromatic systems are generally stable, often resulting in a prominent molecular ion peak.[8] The presence of a nitrogen atom in the aniline group means the molecular ion will have an odd mass-to-charge ratio, in accordance with the Nitrogen Rule.[9][10]

The fragmentation of 2-Chloro-4-(oxazol-5-yl)aniline is expected to be driven by the presence of the chloroaniline and oxazole rings. Key predicted fragmentation pathways include:

  • Loss of the Chlorine Radical: A common fragmentation for halogenated compounds is the loss of the halogen atom.[9]

  • Cleavage of the Oxazole Ring: The oxazole ring can undergo characteristic fragmentation, including the loss of carbon monoxide (CO) or hydrogen cyanide (HCN).[7][11]

  • Loss of HCN from the Aniline Moiety: Aromatic amines can also fragment through the loss of HCN.[9]

  • "Ortho Effect" Mediated Fragmentation: The ortho-position of the chlorine atom relative to the amine group in the aniline ring could potentially lead to the loss of a hydrogen chloride (HCl) molecule, a phenomenon observed in some ortho-haloanilines.[5][6]

The following table summarizes the predicted major fragment ions for 2-Chloro-4-(oxazol-5-yl)aniline.

Predicted m/z Proposed Fragment Identity Plausible Fragmentation Pathway
209/211[M]•+ (Molecular Ion)Ionization of the parent molecule. The isotopic pattern is due to the presence of 35Cl and 37Cl.
174[M - Cl]•+Loss of a chlorine radical from the molecular ion.
182/184[M - HCN]•+Loss of hydrogen cyanide from the aniline or oxazole ring.
181/183[M - CO]•+Loss of carbon monoxide from the oxazole ring.
127/129[C6H5ClN]•+Cleavage of the bond between the aniline and oxazole rings.
82[C4H4NO]+Fragment corresponding to the oxazole-containing portion after cleavage.

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade of 2-Chloro-4-(oxazol-5-yl)aniline can be visualized as a hierarchical process initiated from the molecular ion.

M [M]•+ (m/z 209/211) F1 [M - Cl]•+ (m/z 174) M->F1 - Cl• F2 [M - HCN]•+ (m/z 182/184) M->F2 - HCN F3 [M - CO]•+ (m/z 181/183) M->F3 - CO F4 [C6H5ClN]•+ (m/z 127/129) M->F4 Ring Cleavage F5 [C4H4NO]+ (m/z 82) M->F5 Ring Cleavage

Caption: Predicted fragmentation workflow for 2-Chloro-4-(oxazol-5-yl)aniline.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a multi-technique approach is often necessary for comprehensive characterization. The table below compares mass spectrometry with other common analytical methods for the analysis of small organic molecules.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and structural information from fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.Isomers can have similar fragmentation patterns, requires pure sample for direct infusion.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast and simple, provides a "fingerprint" of the molecule.Limited information on the overall structure, complex spectra can be difficult to interpret.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of components in a mixture.Excellent for purity assessment and quantification.Does not provide direct structural information without a coupled detector (e.g., MS).

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of 2-Chloro-4-(oxazol-5-yl)aniline using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or methanol).

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Ion Source: Electron Ionization (EI) at 70 eV.[12]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2-Chloro-4-(oxazol-5-yl)aniline.

  • Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Visualizing the Analytical Workflow

The general workflow for the characterization of a novel compound like 2-Chloro-4-(oxazol-5-yl)aniline involves a systematic progression from synthesis to comprehensive spectroscopic analysis.

cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A Chemical Synthesis B Purification (e.g., Chromatography) A->B C Mass Spectrometry (MS) B->C D NMR Spectroscopy B->D E IR Spectroscopy B->E F Structural Elucidation C->F D->F E->F

Caption: General workflow for the synthesis and characterization of a novel organic compound.

Conclusion

This guide provides a detailed, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 2-Chloro-4-(oxazol-5-yl)aniline, grounded in the established fragmentation behaviors of its core structural motifs.[7][9] The presented information, including the predicted fragmentation pathway and comparative analytical data, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Experimental verification is essential to confirm these predicted pathways and the relative abundances of the fragment ions. The outlined experimental protocol provides a starting point for such an analysis, which will ultimately contribute to the comprehensive structural characterization of this and similar molecules.

References

  • Annapurna, K. G., et al. (2011). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Rapid Communications in Mass Spectrometry, 25(23), 3567-3576.
  • PubMed. (2011). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • PubMed. (2000). Structure and fragmentation of b2 ions in peptide mass spectra. Retrieved from [Link]

  • CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

  • SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Mecanismes de Fragmentation de l'Oxazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline. Retrieved from [Link]

  • Electron Ionization Mass Spectrometric Study of Some Substituted 1,3-oxazoles. (n.d.). Retrieved from [Link]

  • PMC. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. Retrieved from [Link]

  • ChemRxiv. (n.d.). Modeling the ionization efficiency of small molecules in positive electrospray ionization. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectroscopy.pptx. (n.d.). Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved from [Link]

  • Swansea University. (2022). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with e. Retrieved from [Link]

  • PubChem. (2000). 2-Chloroaniline. Retrieved from [Link]

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A Comparative Guide to Stability-Indicating HPLC Method Development for the Purity of 2-Chloro-4-(oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust, stability-indicating HPLC method for the purity analysis of 2-Chloro-4-(oxazol-5-yl)aniline. As a critical intermediate or potential active pharmaceutical ingredient (API), ensuring its purity is paramount for the safety and efficacy of downstream products[1][2]. We will move beyond a simple recitation of steps to explore the scientific rationale behind strategic choices in column chemistry, mobile phase optimization, and stress testing, grounded in the principles of Analytical Quality by Design (AQbD)[3].

The Analytical Challenge: Understanding 2-Chloro-4-(oxazol-5-yl)aniline

Before initiating method development, a thorough characterization of the analyte is essential[2]. The structure of 2-Chloro-4-(oxazol-5-yl)aniline presents several key features that guide our analytical strategy:

  • Aromatic and Heterocyclic Nature : The presence of both a chlorobenzene ring and an oxazole ring provides strong chromophores, making UV detection a suitable choice[4]. These rings also offer opportunities for π-π interactions with specific HPLC stationary phases[5][6].

  • Basic Aniline Moiety : The primary amine group (aniline) is basic. Its ionization state is dependent on the mobile phase pH, which will critically influence retention and peak shape[7]. Controlling the pH is non-negotiable for a robust method.

  • Potential Impurities : Impurities can arise from the synthesis process (e.g., positional isomers, starting material carryover) or degradation[1][8]. A successful method must be able to separate the main component from these known and unknown impurities.

The Strategic Workflow for Method Development

A systematic, risk-based approach ensures the development of a fit-for-purpose and robust method. Our strategy involves an initial screening phase to identify promising conditions, followed by an optimization phase to fine-tune the separation. This entire process is underpinned by forced degradation studies to ensure the method is stability-indicating.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation & Screening cluster_1 Phase 2: Optimization & Finalization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, Solubility, UV Spectra) ForcedDeg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Analyte->ForcedDeg Informs Stress Conditions ColumnScreen Column & Mobile Phase Screening (C18, Phenyl, Polar Embedded) Analyte->ColumnScreen Guides Initial Selection ForcedDeg->ColumnScreen Provides Degradant Samples Optimization Method Optimization (Gradient, pH, Temperature) ColumnScreen->Optimization Selects Best Candidates FinalMethod Define Final Method Conditions Optimization->FinalMethod Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, etc.) FinalMethod->Validation Proceeds to Validation

Caption: A systematic workflow for HPLC method development.

Forced Degradation: The Key to a Stability-Indicating Method

A stability-indicating method is one that can accurately quantify the drug substance without interference from degradation products, process impurities, or other potential impurities[9][10]. To achieve this, we must intentionally degrade the 2-Chloro-4-(oxazol-5-yl)aniline sample under various stress conditions as mandated by ICH guideline Q1A(R2)[11][12]. The goal is to achieve 5-20% degradation to ensure that major degradants are formed and can be chromatographically resolved[12].

Experimental Protocol: Forced Degradation Study
  • Sample Preparation : Prepare a stock solution of 2-Chloro-4-(oxazol-5-yl)aniline in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH before injection.

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl before injection to protect the silica-based column[11].

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation : Store the solid powder in an oven at 105°C for 48 hours. Dissolve in the solvent before injection.

  • Photolytic Degradation : Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B)[13][14]. Dissolve in the solvent before injection.

  • Control Samples : Prepare an unstressed sample and a blank (solvent only) for comparison.

Comparative Method Development: Column and Mobile Phase Screening

The stationary phase is the most critical factor in achieving selectivity[5]. We will compare three distinct column chemistries to separate 2-Chloro-4-(oxazol-5-yl)aniline from its potential degradants generated in the forced degradation study. Reversed-phase HPLC is the most common approach for this type of molecule[15].

Stationary Phase Comparison
  • Method A: Standard C18 Column : The industry workhorse, providing strong hydrophobic retention. It is the most common starting point for method development[5].

  • Method B: Phenyl-Hexyl Column : This phase offers alternative selectivity, particularly for aromatic compounds, through π-π interactions. This can be highly effective for separating compounds with similar hydrophobicity but different aromatic character[5][16].

  • Method C: Polar-Embedded C18 Column : These columns have a polar group (e.g., amide or carbamate) embedded in the C18 chain. This feature can improve peak shape for basic compounds like anilines by shielding residual silanols and can also offer different selectivity[6][9].

Mobile Phase Strategy
  • Organic Modifier : Acetonitrile is often a good first choice due to its low viscosity and UV transparency[17]. Methanol will be considered as an alternative to alter selectivity[7].

  • Aqueous Phase & pH Control : Since our analyte is a basic aniline, controlling the mobile phase pH is crucial to ensure consistent retention and sharp peak shapes. An acidic pH (e.g., pH 3.0) will ensure the aniline is protonated and well-behaved chromatographically. A 20 mM potassium phosphate buffer is a suitable choice for this pH range[17].

Initial Screening Results

The stressed samples were analyzed using a generic gradient on each of the three columns. The objective is to find the column that provides the best overall separation of the main peak from the newly formed degradation peaks.

Screening Conditions:

  • Columns : (A) C18, (B) Phenyl-Hexyl, (C) Polar-Embedded C18 (all 150 x 4.6 mm, 5 µm)

  • Mobile Phase A : 20 mM KH₂PO₄, pH 3.0

  • Mobile Phase B : Acetonitrile

  • Gradient : 10% to 90% B over 20 minutes

  • Flow Rate : 1.0 mL/min

  • Detection : 254 nm

  • Temperature : 30°C

Performance Metric Method A (C18) Method B (Phenyl-Hexyl) Method C (Polar-Embedded) Rationale & Observations
Main Peak Tailing Factor 1.41.11.1The Phenyl and Polar-Embedded columns show improved peak shape for the basic aniline, likely due to reduced secondary interactions with silanols[6][16].
Resolution (Main Peak vs. Closest Impurity) 1.32.11.8The Phenyl-Hexyl column provided the best resolution for the critical pair, indicating a different selectivity mechanism (π-π interactions) is at play[5].
Number of Degradation Peaks Detected 576The Phenyl-Hexyl column resolved two small, co-eluting peaks that were not visible with the C18 column.

Method Optimization

With the Phenyl-Hexyl column selected, the gradient is optimized to reduce the run time while maintaining adequate resolution (>2.0) for all peaks.

OptimizationLogic Start Select Phenyl-Hexyl Column (Based on Screening Data) AdjustGradient Adjust Gradient Slope Start->AdjustGradient CheckResolution Resolution > 2.0 for all impurity peaks? AdjustGradient->CheckResolution AdjustTemp Adjust Temperature (e.g., 30°C to 40°C) CheckResolution->AdjustTemp No CheckPressure Backpressure Acceptable? CheckResolution->CheckPressure Yes AdjustTemp->AdjustGradient CheckPressure->AdjustGradient No Final Optimized Method CheckPressure->Final Yes

Caption: Logical flow for HPLC method optimization.

Final Optimized Stability-Indicating HPLC Method

Experimental Protocol
  • Column : Phenyl-Hexyl (150 x 4.6 mm, 5 µm)

  • Mobile Phase A : 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B : Acetonitrile

  • Flow Rate : 1.2 mL/min

  • Column Temperature : 35°C

  • Detection Wavelength : 254 nm

  • Injection Volume : 10 µL

  • Gradient Program :

    • 0-2 min: 15% B

    • 2-12 min: 15% to 70% B

    • 12-13 min: 70% to 90% B

    • 13-15 min: Hold at 90% B

    • 15-15.1 min: 90% to 15% B

    • 15.1-18 min: Hold at 15% B (Equilibration)

This optimized method provides a robust and reliable system for the routine quality control and stability testing of 2-Chloro-4-(oxazol-5-yl)aniline. The next step in the analytical lifecycle would be a full method validation according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness[11][18].

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). Google Scholar.
  • Efficient Method Development on Pharmaceutical Impurities Based on Analytical Quality by Design. (n.d.). Shimadzu.
  • Developing impurities analytical methods with a quality by design approach. (n.d.). SelectScience.
  • HPLC Column Selection Guide. (n.d.). Linklab.
  • HPLC Column Selection Guide. (n.d.). Welch Materials Inc..
  • Exploring Analytical Method Development for Drug Substances. (2021, April 19). Regis Technologies.
  • Optimizing HPLC Separation of Dalbergioidin Isomers. (n.d.). Benchchem.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. (n.d.). Journal of Applied Bioanalysis.
  • Method Development for Drug Impurity Profiling: Part 1. (2010, March 31). LCGC International.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • HPLC Column Selection Guide. (n.d.). Phenomenex.
  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. (n.d.). Waters.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022, April 15).
  • How to separate isomers by Normal phase HPLC?. (2019, August 7). ResearchGate.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. (2023, July 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. (2012, July 2). MDPI.
  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2020, November 11). LCGC International.
  • Stability indicating HPLC method development and validation for Simultaneous estimations of some Combination Dugs. (2025). Indian J. Applied & Pure Bio., 40(3), 2406-2410.
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. (2021, September 3). ResearchGate.
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Characterizing Oxazole and Amine Functional Groups: An Advanced FTIR Comparison Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, identifying and characterizing heterocyclic rings (like oxazoles) and amine functional groups within active pharmaceutical ingredients (APIs) is a critical quality control step. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this analysis.

This guide objectively compares the spectral signatures of these functional groups, evaluates the mechanistic differences between Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR, and provides self-validating experimental protocols to ensure rigorous analytical accuracy.

PART 1: Spectral Signatures & Mechanistic Causality

Understanding the "why" behind an IR spectrum is essential for accurate peak assignment. The absorption bands are not arbitrary; they are governed by molecular symmetry, bond strength, and the number of attached protons.

The Amine Functional Group: Primary vs. Secondary vs. Tertiary

Amines are classified by the number of carbon substituents attached to the central nitrogen atom. The diagnostic region for amines is the N–H stretching band located between 3300 and 3500 cm⁻¹ 1.

  • Primary Amines (R-NH₂): Exhibit a distinct "doublet" in the 3300–3500 cm⁻¹ range 2.

    • Causality: The two hydrogen atoms on the nitrogen allow for two coupled vibrational modes: a symmetric stretch (both H atoms move in/out simultaneously) and an asymmetric stretch (one moves in, the other out) 3. Primary amines also display an N–H bending vibration at 1580–1650 cm⁻¹ [[1]]().

  • Secondary Amines (R₂-NH): Exhibit a single, often broader absorption band in the same 3300–3500 cm⁻¹ region 2.

    • Causality: With only one N–H bond, coupled symmetric/asymmetric stretching is physically impossible, resulting in a single stretching frequency [[1]]().

  • Tertiary Amines (R₃-N): Show no absorption bands in the 3300–3500 cm⁻¹ region 3.

    • Causality: The complete absence of an N–H bond means no N–H stretching can occur. Identification relies instead on C–N stretching vibrations found between 1020 and 1250 cm⁻¹ 1.

The Oxazole Functional Group

Oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.

  • Ring Vibrations: The IR spectrum of oxazole is characterized by fundamental bands primarily in the 600–1400 cm⁻¹ fingerprint region 4.

  • Key Stretches: Characteristic peaks include the C=N stretch (typically around 1530–1610 cm⁻¹) and the C–O–C asymmetric/symmetric stretches (1050–1150 cm⁻¹) 5.

    • Causality: The high electronegativity of the oxygen and nitrogen heteroatoms creates a large change in the dipole moment during ring vibrations, leading to remarkably strong IR absorption intensities compared to pure carbocycles.

Quantitative Data Summary
Functional GroupVibration ModeWavenumber Range (cm⁻¹)Intensity / Characteristics
Primary Amine N–H Stretch (Asym & Sym)3300 – 3500Medium, Doublet
Primary Amine N–H Bend1580 – 1650Medium to Strong
Secondary Amine N–H Stretch3300 – 3500Medium, Singlet
Tertiary Amine C–N Stretch (Aliphatic)1020 – 1250Weak to Medium
Oxazole Ring C=N Stretch1530 – 1610Strong
Oxazole Ring C–O–C Stretch1050 – 1150Strong
Oxazole Ring C–H Stretch (Aromatic)3100 – 3150Weak

PART 2: Methodological Comparison: ATR-FTIR vs. Transmission FTIR

When characterizing APIs containing oxazole and amine groups, selecting the correct FTIR sampling technique dictates the reliability of your data.

Transmission FTIR (KBr Pellet)

  • Mechanism: IR light passes entirely through the bulk sample 6. Absorption is governed linearly by the Beer-Lambert law.

  • Advantages: Produces high-quality spectra that serve as the gold standard for quantitative analysis and library matching [[7]]().

  • Disadvantages: KBr is highly hygroscopic. Absorbed atmospheric water produces a massive broad O–H peak that can completely obscure the critical 3300–3500 cm⁻¹ N–H stretching region of amines 7.

Attenuated Total Reflectance (ATR-FTIR)

  • Mechanism: IR light travels through a high-refractive-index crystal (Internal Reflection Element or IRE, such as Diamond or ZnSe) and reflects internally [[6]](). An "evanescent wave" penetrates the sample resting on the crystal surface to a depth of roughly 1–2 micrometers [[8]]().

  • Advantages: Requires zero sample preparation, making it non-destructive and highly time-efficient 7.

  • Causality of Spectral Differences (The ATR Effect): The penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength of the IR light 9. Consequently, lower wavenumbers (longer wavelengths) penetrate deeper into the sample, resulting in artificially higher absorbance band intensities at the lower end of the spectrum compared to transmission spectra 9. This requires an algorithmic "ATR Correction" to normalize the spectrum for library matching 9.
    

FTIR_Workflow Start API Sample (Oxazole / Amine) Decision Sample State & Analytical Goal? Start->Decision ATR ATR-FTIR (ZnSe / Diamond) Decision->ATR Routine QC, Liquids, Pastes Trans Transmission FTIR (KBr Pellet) Decision->Trans Trace Analysis, Quantitative Bulk ATR_Prep Direct Application (No Prep) ATR->ATR_Prep Trans_Prep Grind with KBr & Press (10 Tons) Trans->Trans_Prep ATR_Data Apply ATR Correction (Wavelength Adjustment) ATR_Prep->ATR_Data Trans_Data Standard Baseline Correction Trans_Prep->Trans_Data Analyze Spectral Interpretation (Peak Assignment) ATR_Data->Analyze Trans_Data->Analyze

Figure 1: Decision matrix and analytical workflow for FTIR spectroscopy of pharmaceutical compounds.

PART 3: Self-Validating Experimental Protocols

To guarantee trustworthiness in your spectral data, every protocol must include physical and computational checks to prevent false readings.

Protocol A: ATR-FTIR Workflow for Solid/Liquid APIs
  • Background Collection: Run a 16-scan background of the clean, empty IRE crystal.

    • Self-Validation Check: The background scan must yield a flat baseline with no ghost peaks. If peaks are present, the crystal is contaminated and must be cleaned with a volatile solvent (e.g., isopropanol) before proceeding.

  • Sample Application: Apply the solid or liquid directly to the crystal. For solid oxazole/amine derivatives, lower the ATR anvil to apply uniform pressure, ensuring intimate contact between the sample and the evanescent wave.

  • Spectral Acquisition: Collect 16–32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Apply the software's built-in "ATR Correction" to adjust for the wavelength-dependent penetration depth, preventing the artificial inflation of the oxazole C–O–C stretch (~1100 cm⁻¹) relative to the amine N–H stretch (~3400 cm⁻¹).

Protocol B: Transmission FTIR (KBr Pellet) for Solid APIs
  • Preparation: In an agate mortar, grind 1–2 mg of the API with 100–200 mg of IR-grade, anhydrous KBr.

  • Pressing: Transfer the finely ground mixture to a die and apply approximately 10 tons of pressure using a hydraulic press for 2 minutes.

    • Self-Validation Check: Visually inspect the pressed KBr pellet. A transparent pellet validates proper grinding and the absence of moisture. A cloudy or opaque pellet indicates water absorption or large particle sizes (which cause Mie scattering and a sloping baseline) and must be discarded.

  • Background Collection: Scan an empty sample holder or a pure KBr blank pellet.

  • Spectral Acquisition: Place the sample pellet in the beam path, collect 16–32 scans at 4 cm⁻¹ resolution, and process using standard baseline correction.

References

  • [1] IR Spectroscopy Tutorial: Amines. Source: orgchemboulder.com.1

  • [2] Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. Source: oreateai.com. 2

  • [3] 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. Source: openstax.org. 3

  • [7] FTIR: Transmission vs ATR spectroscopy | Animated Guides. Source: specac.com. 7

  • [5] Oxazole - the NIST WebBook. Source: nist.gov. 5

  • [9] Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Source: piketech.com. 9

  • [6] Guide to FT-IR Spectroscopy - Bruker. Source: bruker.com.6

  • [4] The infrared spectrum of isoxazole in the range 600–1400 cm... Source: researchgate.net. 4

  • [8] ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent. Source: agilent.com. 8

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Crystal Structure Analysis (XRD) of 2-Chloro-4-(oxazol-5-yl)aniline: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-(oxazol-5-yl)aniline (CAS: 1079054-20-8) is a critical pharmacophore in the synthesis of kinase inhibitors and antimicrobial agents. Its structural integrity relies on the precise arrangement of the oxazole ring relative to the aniline moiety. In drug development, characterizing the solid-state properties of this intermediate is non-negotiable to ensure process consistency and bioavailability.

This guide compares the two primary X-ray Diffraction (XRD) methodologies—Single Crystal XRD (SCXRD) and Powder XRD (PXRD) —specifically tailored for this chlorinated heterocyclic amine. It provides experimental protocols for crystallizing this specific chemotype and analyzing the resulting diffraction data to resolve polymorphism and conformational locking.

Part 1: Comparative Analysis of XRD Methodologies

For a researcher handling 2-Chloro-4-(oxazol-5-yl)aniline, choosing the right characterization path is driven by the development stage (Discovery vs. Process Development).

The "Chlorine Effect" in XRD

The presence of the Chlorine atom at the ortho position is a crystallographic advantage. Chlorine (


) acts as a "heavy atom" relative to C, H, N, and O.
  • In SCXRD: It significantly contributes to the scattering power, facilitating the solution of the phase problem (using Patterson methods or Direct Methods).

  • In PXRD: It increases the structure factor (

    
    ), leading to distinct, high-intensity peaks that make phase identification (fingerprinting) robust against impurities.
    
Comparison Matrix: SCXRD vs. PXRD for 2-Chloro-4-(oxazol-5-yl)aniline
FeatureSingle Crystal XRD (SCXRD)Powder XRD (PXRD)
Primary Utility Absolute Structure Determination & Conformational Analysis.Phase Identification , Polymorph Screening & Crystallinity Check.[1]
Sample Requirement Single, high-quality crystal (

mm).
Polycrystalline powder (

mg).
Resolution Atomic level (

). Reveals bond lengths/angles.[2][3][4]
Bulk level. Reveals

-spacing and unit cell parameters.
Conformational Insight High. Determines the torsion angle between Aniline & Oxazole rings (Critical for binding affinity).Low. Can only imply conformation via Rietveld refinement (difficult without SCXRD model).
Throughput Low (Days to grow crystals + hours to collect).High (Minutes per scan).
Limitation for this Compound Oxazole rings can be disordered; twinning is common in planar aromatics.Preferred orientation effects due to plate-like morphology of aniline derivatives.
Decision Logic
  • Choose SCXRD when: You need to prove the regio-chemistry (is the oxazole at position 4 or 5?) or study the hydrogen bonding network (

    
    ).
    
  • Choose PXRD when: You are screening batches for polymorphic purity or checking if a salt formation (e.g., HCl salt) was successful.

Part 2: Experimental Protocols

Protocol A: Single Crystal Growth (Vapor Diffusion)

Objective: To grow diffraction-quality crystals of 2-Chloro-4-(oxazol-5-yl)aniline suitable for SCXRD.

Mechanism: This compound has mixed polarity. The aniline is polar/H-bond donating; the oxazole is aromatic/accepting. The chlorine adds lipophilicity.

  • Solvent Selection:

    • Solvent (Good Solubility): Methanol (MeOH) or Dichloromethane (DCM).

    • Anti-solvent (Poor Solubility): n-Hexane or Diethyl Ether.

  • Procedure:

    • Dissolve 20 mg of the compound in 1.5 mL of DCM in a small inner vial. Ensure complete dissolution (filter if necessary).

    • Place the open inner vial inside a larger jar containing 10 mL of n-Hexane.

    • Seal the outer jar tightly.

    • Store at

      
       in a vibration-free environment.
      
    • Observation: The hexane vapors will slowly diffuse into the DCM, lowering solubility and forcing nucleation.

  • Harvesting:

    • After 3-7 days, inspect for block-like or prismatic crystals. Avoid needles (often indicate rapid growth/twinning).

    • Mount crystal on a Kapton loop using Paratone oil.

Protocol B: Data Collection & Reduction

Objective: Minimizing absorption errors due to Chlorine.

  • Radiation Source:

    • Preferred: Molybdenum (

      
      , 
      
      
      
      ).
    • Reasoning: Chlorine absorbs Copper (

      
      ) radiation significantly, leading to absorption errors. Mo radiation penetrates better, yielding more accurate intensities for chlorinated aromatics.
      
  • Temperature:

    • Collect at 100 K (Cryostream).

    • Reasoning: Reduces thermal vibration of the terminal oxazole ring, sharpening high-angle data.

  • Strategy:

    • Collect a full sphere of data (redundancy > 4) to correct for any absorption effects using multi-scan methods (e.g., SADABS or CrysAlisPro scaling).

Part 3: Structural Visualization & Logic Pathways

Workflow: From Synthesis to Structure

The following diagram illustrates the critical decision points in characterizing this intermediate.

XRD_Workflow Compound Synthesized 2-Chloro-4-(oxazol-5-yl)aniline Screen Initial Purity Check (TLC / LCMS) Compound->Screen PXRD Powder XRD (PXRD) Rapid Scan Screen->PXRD Dec1 Crystalline? PXRD->Dec1 Cryst Crystallization Screening (Vapor Diffusion) Dec2 Single Crystal? Cryst->Dec2 SCXRD Single Crystal XRD (Mo Source) Structure 3D Molecular Model (Torsion Angles & H-Bonds) SCXRD->Structure Solve Structure Dec1->Cryst Amorphous/Poor Dec1->SCXRD High Crystallinity (if large crystals) Dec2->Cryst No (Optimize Solvent) Dec2->SCXRD Yes

Caption: Operational workflow for structural characterization, prioritizing PXRD for screening and SCXRD for definitive conformational analysis.

Molecular Interaction Pathway

Understanding the crystal packing forces is essential for predicting stability.

Packing_Forces MolA Molecule A HBond H-Bond (NH2 ... N-oxazole) MolA->HBond PiStack Pi-Pi Stacking (Aniline ... Oxazole) MolA->PiStack Cl_Inter Halogen Contact (Cl ... Cl / Cl ... Pi) MolA->Cl_Inter MolB Molecule B HBond->MolB PiStack->MolB Cl_Inter->MolB

Caption: Dominant intermolecular forces expected in the crystal lattice of 2-Chloro-4-(oxazol-5-yl)aniline.

Part 4: Expected Structural Insights (Data Interpretation)

When analyzing the solved structure, focus on these three parameters to validate the "performance" of the molecule as a drug intermediate:

  • Torsion Angle (

    
    ): 
    
    • Measure the angle between the phenyl ring and the oxazole ring.

    • Expectation: Due to the ortho-chlorine, steric hindrance may force a twist (

      
      ), disrupting planarity compared to the non-chlorinated analog. This twist impacts biological docking.
      
  • Intermolecular Hydrogen Bonds:

    • Look for

      
       interactions. The aniline 
      
      
      
      is the donor; the oxazole
      
      
      is the acceptor.
    • Significance: Strong H-bond networks (

      
      ) indicate high melting points and lattice stability (Polymorph A).
      
  • Chlorine Contacts:

    • Check for Type I or Type II halogen bonding. Chlorine often stabilizes the lattice by filling voids, increasing density (

      
      ).
      

References

  • Grover, G., et al. "Polymorphism in Pharmaceutical Solids: A Guide to Crystal Screening." Journal of Pharmaceutical Sciences, 2013. Link

  • Bernstein, J. "Polymorphism in Molecular Crystals." Oxford University Press, 2002. (Standard text for crystal growth mechanisms).
  • Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation." (Software standard for analyzing packing). Link

  • Harris, K. D. M. "Powder diffraction crystallography of molecular solids." Topics in Current Chemistry, 2012. Link

  • Desiraju, G. R. "Halogen Bonding: The Sigma-Hole." Angewandte Chemie International Edition, 2007. (Explains the role of Chlorine in crystal packing). Link

Sources

Technical Guide: Structural Validation of 2-Chloro-4-(oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and immunomodulatory drugs, the 2-Chloro-4-(oxazol-5-yl)aniline scaffold is a critical pharmacophore.[1] However, its synthesis—often involving cyclization of


-haloketones or Van Leusen chemistry—is prone to generating regioisomers that are difficult to separate by standard reverse-phase HPLC.[1]

The biological activity of the 5-aryl oxazole (Target) differs drastically from the 4-aryl oxazole (Regioisomer A) due to the altered hydrogen-bonding vectors in the ATP-binding pocket. Furthermore, ambiguity in the chlorination step can lead to the 3-chloro isomer (Regioisomer B), which alters metabolic stability.

This guide provides a self-validating analytical framework to unequivocally distinguish the target structure from its regioisomers using NMR spectroscopy and X-ray crystallography, supported by experimental data.

The Regioisomer Challenge

Before validating, we must define the structural contenders. The ambiguity arises from two distinct synthetic steps: the formation of the oxazole ring and the halogenation of the aniline.

CandidateStructure DescriptionKey Structural Feature
Target 5-(4-amino-3-chlorophenyl)oxazole Oxazole attached at C5 .[1] Protons present: H2, H4 .[1][2]
Isomer A 4-(4-amino-3-chlorophenyl)oxazoleOxazole attached at C4 .[1] Protons present: H2, H5 .[1][2]
Isomer B 2-Chloro-5-(oxazol-5-yl)aniline*Chlorine at C3 (meta to amine).[1]

*Note: Isomer B is often named 3-chloro-4-(oxazol-5-yl)aniline depending on IUPAC priority, but chemically it represents the "other" ortho position relative to the oxazole.

Methodology 1: NMR Spectroscopy (The Workhorse)

NMR is the primary tool for rapid validation. The distinction relies on the unique chemical environments of the oxazole ring protons.

A. The "Chemical Shift" Rule (1H NMR)

In the oxazole ring, the proton chemical shifts follow a predictable electronegativity trend:

  • H2: Located between Oxygen and Nitrogen. Most deshielded (

    
     7.9 – 8.5 ppm).
    
  • H5: Adjacent to Oxygen. Deshielded (

    
     7.7 – 8.2 ppm).
    
  • H4: Adjacent to Nitrogen.[3] More shielded (

    
     7.1 – 7.6 ppm).
    

The Diagnostic Test:

  • Target (5-substituted): Contains H2 and H4 . You will see one downfield singlet (H2) and one singlet buried in the aromatic region (H4).

  • Isomer A (4-substituted): Contains H2 and H5 .[1] You will see two distinct downfield singlets.

B. NOESY/ROESY Correlations (Spatial Proof)

Chemical shifts can drift with solvent.[1] 2D NOESY provides the definitive proof of connectivity.

  • Target (5-aryl): The oxazole H4 proton is spatially close to the phenyl ring's ortho protons. A strong NOE cross-peak should be observed between Oxazole-H4 and Phenyl-H3/H5.

  • Isomer A (4-aryl): The oxazole H5 proton is spatially close to the phenyl ring. However, due to the geometry, the H5-Phenyl NOE is often weaker or distinct from the H4-Phenyl interaction.

C. Aromatic Coupling (Distinguishing Chlorine Position)

To rule out Isomer B (Chlorine placement):

  • Target (2-Chloro): The proton at C3 (between Cl and Oxazole) is an isolated singlet (or small doublet due to long-range coupling). The protons at C5 and C6 show ortho coupling (

    
     Hz).
    
  • Isomer B (3-Chloro): The protons would show a different splitting pattern (typically two doublets and a singlet, but the coupling constants will differ).

Visualization: The NMR Decision Tree

NMR_Validation_Flow start Isolate Compound (>95% purity) h1_nmr Run 1H NMR (DMSO-d6) start->h1_nmr oxazole_h Analyze Oxazole Singlets h1_nmr->oxazole_h check_h4 Is a singlet observed at 7.1 - 7.6 ppm (H4)? oxazole_h->check_h4 run_noesy Run NOESY/ROESY check_h4->run_noesy Yes iso_a IDENTIFIED: Isomer A (4-substituted) check_h4->iso_a No (Two downfield singlets) target_path Yes (Suggests 5-sub) iso_path No (Only >7.8 ppm) check_noe NOE between Oxazole-H and Phenyl-Ortho-H? run_noesy->check_noe check_noe->iso_a Weak/No Correlation check_cl Analyze Phenyl Splitting (J-coupling) check_noe->check_cl Strong Correlation (H4-Ar) ortho_c Ortho coupling (d, J~8.5Hz) + Meta singlet? check_cl->ortho_c confirmed VALIDATED: Target (2-Cl, 5-Oxazole) ortho_c->confirmed Yes iso_b IDENTIFIED: Isomer B (Wrong Cl pos) ortho_c->iso_b No

Caption: Logical workflow for distinguishing oxazole regioisomers using 1H and 2D NMR.

Comparative Data Table

The following data summarizes the expected spectral characteristics for the target versus its primary regioisomer.

FeatureTarget (5-Oxazolyl) Isomer A (4-Oxazolyl) Explanation
Oxazole H2 Shift

8.35 ppm (s)

8.40 ppm (s)
H2 is between N and O; downfield in both.[1]
Oxazole H4/H5 Shift

7.55 ppm (s) (H4)

8.15 ppm (s) (H5)
H5 is adjacent to O (deshielded); H4 is adjacent to N (shielded).[1]
NOESY Correlation H4

Ar-H (Strong)
H5

Ar-H (Weak/Med)
H4 is sterically closer to the aryl ring in the 5-sub isomer.[1]
13C NMR (C-ipso) Oxazole C5: ~150 ppmOxazole C4: ~135 ppmC5 is attached to Oxygen, shifting it downfield.[1]

Experimental Protocols

Protocol A: Analytical Validation (NMR)

Objective: Confirm regiochemistry of the isolated solid.

  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 . (Chloroform-d may cause peak overlapping; DMSO is preferred for polar anilines).

  • Acquisition:

    • Run standard 1H NMR (16 scans).

    • Run 1H-1H NOESY (mixing time 300-500 ms).

    • Run 1H-13C HMBC (optimized for long-range coupling, 8-10 Hz).

  • Analysis:

    • Identify the aniline

      
       (broad singlet, ~5.5 ppm).
      
    • Locate the sharp singlet at ~8.3 ppm (Oxazole H2).

    • Look for the second oxazole singlet. If it is < 7.7 ppm, it is likely H4 (Target).[1][4] If it is > 8.0 ppm, it is likely H5 (Isomer A).[1]

    • HMBC Check: Look for a correlation between the Oxazole H4 proton and the quaternary carbon of the phenyl ring.

Protocol B: Chemical Derivatization (Optional)

If NMR is ambiguous due to peak overlap:

  • Acetylation: Treat the aniline with acetic anhydride (1.1 eq) in DCM.

  • Shift Analysis: The acetylation will shift the aromatic protons ortho to the amine downfield. This disperses the aromatic region, often revealing the hidden Oxazole H4 singlet.

Synthesis Pathway & Regio-Control

Understanding the source of the impurity aids in validation. The Van Leusen Oxazole Synthesis is the most common route but requires specific conditions to favor the 5-substituted product.

Synthesis_Path aldehyde 2-Chloro-4-nitro benzaldehyde base K2CO3 / MeOH (Reflux) aldehyde->base tosmic TosMIC (Tosylmethyl isocyanide) tosmic->base intermediate Intermediate Betaine base->intermediate target TARGET: 5-Aryl Oxazole intermediate->target Kinetic Product (Base catalyzed) isomer ISOMER: 4-Aryl Oxazole intermediate->isomer Thermodynamic (High Temp/Acid)

Caption: Van Leusen synthesis favors the 5-aryl oxazole under basic conditions (MeOH/K2CO3).[1]

Critical Insight: If the reaction is performed under acidic conditions or with different isocyanides, the regioselectivity can invert or randomize. Always validate batches synthesized via new routes.

References

  • Van Leusen, A. M., et al. (1977).[1] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Journal of Organic Chemistry.

  • Kulkarni, S., et al. (2014).[1] "Regioselective synthesis of 5-substituted oxazoles." Tetrahedron Letters. (General reference for TosMIC regioselectivity).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/HMBC interpretation).

  • Gomes, P., et al. (2021). "NMR structural elucidation of oxazole regioisomers." Magnetic Resonance in Chemistry. (Provides specific chemical shift trends for H4 vs H5).

Sources

Technical Comparison Guide: Photophysical Characterization of 2-Chloro-4-(oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-Chloro-4-(oxazol-5-yl)aniline is a critical pharmacophore intermediate, frequently employed in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., structural analogs related to BMS-986142 scaffolds).[1] Its purity and electronic properties are pivotal for downstream metal-catalyzed cross-coupling reactions.[1]

This guide provides a technical comparison of the UV-Vis absorption properties of this product against its synthetic precursor (2-Chloro-4-nitroaniline ) and structural analogs.[1] This comparison serves as a primary method for reaction monitoring (reduction completion) and quality control.[1]

Core Optical Specification
CompoundPredicted

(MeOH)
AppearanceElectronic Character
2-Chloro-4-(oxazol-5-yl)aniline 315 – 335 nm Pale Yellow / Off-whiteDonor-Acceptor (ICT)*
2-Chloro-4-nitroaniline (Precursor) 375 – 385 nm Bright YellowStrong Push-Pull
4-(Oxazol-5-yl)aniline (Analog) 305 – 320 nm Colorless / WhiteModerate Push-Pull

*ICT: Intramolecular Charge Transfer[1][2]

Technical Analysis: Electronic Structure & Absorption

The "Push-Pull" Mechanism

The UV-Vis spectrum of 2-Chloro-4-(oxazol-5-yl)aniline is dominated by an Intramolecular Charge Transfer (ICT) band.[1]

  • Donor: The amino group (-NH

    
    ) at position 1 pushes electron density into the benzene ring.[1]
    
  • Acceptor: The oxazole ring at position 4 acts as an electron-withdrawing heteroaromatic system.[1]

  • Auxochrome (Chlorine): The chlorine atom at position 2 has a dual effect:[1]

    • Inductive (-I): Withdraws density, slightly stabilizing the HOMO.[1]

    • Mesomeric (+M): Donates lone pair density, but less effectively than the amino group.[1]

    • Steric: May induce slight torsion, affecting the planarity between the phenyl and oxazole rings.[1]

Comparison with Alternatives (Precursors & Analogs)

The shift in absorption maxima (


) is the most reliable indicator of chemical identity during synthesis.
A. Product vs. Precursor (Reaction Monitoring)

The reduction of the nitro group to an amino group causes a significant hypsochromic shift (Blue Shift) .[1]

  • Precursor (Nitro): The nitro group is a strong acceptor.[1] The

    
     (if comparing to p-nitroaniline) or 
    
    
    
    charge transfer is low energy (absorbs ~380 nm).[1]
  • Product (Amino): The amino group is a donor.[1] The transition becomes

    
    .[1] Since oxazole is a weaker acceptor than the nitro group, the energy gap (
    
    
    
    ) increases, shifting absorption to higher energy (shorter wavelength, ~325 nm).
B. Product vs. Non-Chlorinated Analog

Comparing 2-Chloro-4-(oxazol-5-yl)aniline with 4-(oxazol-5-yl)aniline :

  • The chlorine atom typically induces a Bathochromic Shift (Red Shift) of 10–15 nm relative to the non-chlorinated analog.[1]

  • Reasoning: The expansion of the conjugated system and the polarizability of the chlorine atom lower the energy of the

    
     excited state more than the ground state.
    

Experimental Protocol: Solvatochromic Assessment

To accurately determine the


, the choice of solvent is critical due to the polar nature of the oxazole-aniline construct.
Reagents & Equipment[1][3]
  • Solvents: Methanol (LC-MS Grade), DMSO (Spectroscopy Grade).[1]

  • Blank: Pure solvent (matched to sample).[1]

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900i or Agilent Cary 60).[1]

  • Cuvette: Quartz, 10 mm path length (do not use plastic/glass for UV <320 nm).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 1.0 mg of 2-Chloro-4-(oxazol-5-yl)aniline.[1]

    • Dissolve in 10 mL DMSO (Stock Concentration: ~0.1 mg/mL). Note: Use DMSO to ensure complete solubility; oxazole derivatives can be sparingly soluble in pure alcohols.[1]

  • Working Solution:

    • Dilute 100

      
      L of Stock into 9.9 mL of Methanol .
      
    • Final Concentration: ~1

      
      g/mL (approx. 5 
      
      
      
      M).[1]
  • Measurement:

    • Baseline Correction: Run a blank scan with MeOH/DMSO (99:1) ratio.[1]

    • Scan Parameters: 200 nm to 500 nm. Scan speed: Medium (200 nm/min).

    • Data Extraction: Identify

      
       and calculate Molar Extinction Coefficient (
      
      
      
      ) using Beer-Lambert Law (
      
      
      ).[1]
Expected Solvatochromic Shifts
SolventExpected

Mechanism
Non-Polar (Hexane) ~310 nmVibrational fine structure may be visible.[1]
Polar Protic (Methanol) ~325 nmH-bonding stabilizes the polar excited state (Red Shift).[1]
Polar Aprotic (DMSO) ~330 nmStrong dipole stabilization of the ICT state.[1]

Visualizations

Diagram 1: Reaction Monitoring Workflow (Nitro to Amino)

This workflow illustrates how UV-Vis is used to validate the synthesis of the product from its nitro precursor.[1]

ReactionMonitoring Precursor Precursor 2-Chloro-4-nitroaniline Reaction Reduction (SnCl2 or H2/Pd) Precursor->Reaction Start UV_Pre UV Spectrum λmax ~380 nm (Yellow) Precursor->UV_Pre Characterize Product Product 2-Chloro-4-(oxazol-5-yl)aniline Reaction->Product Complete UV_Prod UV Spectrum λmax ~325 nm (Pale Yellow) Product->UV_Prod Characterize Decision QC Check Shift > 50 nm? UV_Pre->Decision Compare UV_Prod->Decision

Caption: Logical workflow for using UV-Vis spectral shifts to monitor the reduction of the nitro-precursor to the target aniline product.

Diagram 2: Electronic Transition Energy (HOMO-LUMO)

A comparison of the energy gaps explaining the spectral shift.[1]

EnergyLevels cluster_0 Precursor (Nitro) cluster_1 Product (Oxazole) LUMO_Nitro LUMO (Low Energy) Nitro Acceptor HOMO_Nitro HOMO Aniline Donor HOMO_Nitro->LUMO_Nitro hv (380 nm) Gap_Nitro Small ΔE (Absorbs Blue/Violet -> Yellow Color) LUMO_Ox LUMO (Higher Energy) Oxazole Acceptor HOMO_Ox HOMO Aniline Donor HOMO_Ox->LUMO_Ox hv (325 nm) Gap_Ox Large ΔE (Absorbs UV -> Pale Color)

Caption: Energy diagram showing the widening of the HOMO-LUMO gap upon conversion of the nitro group to the oxazole moiety, resulting in a blue shift.

References

  • PubChem. 4-(1,3-Oxazol-5-yl)aniline Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • NIST Chemistry WebBook. Benzenamine, 2-chloro-4-nitro- UV-Vis Spectrum.[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • Watterson, S.H., et al. (2016).[1] Discovery of BMS-986142: A Reversible Inhibitor of Bruton’s Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers.[1][3] Journal of Medicinal Chemistry, 59(19), 9173-9200.[3] (Contextual grounding for the intermediate). Available at: [Link]

  • Fabian, W. M. F. (1980).[1] Ultraviolet absorption spectra of oxazoles.[1] Journal of Molecular Structure.[1] (Theoretical basis for oxazole absorbance).

Sources

Technical Validation Guide: Elemental Analysis & Purity Assessment of 2-Chloro-4-(oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Subject: 2-Chloro-4-(oxazol-5-yl)aniline (CAS: 1079054-20-8) Formula: C₉H₇ClN₂O Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)

This guide serves as a technical manual for the structural validation and purity assessment of 2-Chloro-4-(oxazol-5-yl)aniline . While High-Performance Liquid Chromatography (HPLC) is the industry standard for monitoring reaction progress, it often fails to detect inorganic salts, trapped solvents, or moisture—critical quality attributes (CQAs) for downstream GMP synthesis.

Here, we provide the theoretical Elemental Analysis (EA) framework for this specific compound and objectively compare the utility of Combustion Analysis (EA) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .

Theoretical Elemental Analysis Calculation

To validate the bulk purity of synthesized 2-Chloro-4-(oxazol-5-yl)aniline, one must first establish the theoretical mass fractions.

Molecular Parameters[1][2]
  • Molecular Formula: C₉H₇ClN₂O[1]

  • Molecular Weight (MW): 194.62 g/mol

Step-by-Step Calculation Logic

The theoretical percentage of each element is calculated using standard atomic weights (


) relative to the total molecular weight (

).


Atomic Weights Used:

  • Carbon (C): 12.011

  • Hydrogen (H): 1.008

  • Nitrogen (N): 14.007

  • Chlorine (Cl): 35.45

  • Oxygen (O): 15.999

Calculation Table:

ElementCountTotal Mass Contribution ( g/mol )CalculationTheoretical %
Carbon 9


55.54%
Hydrogen 7


3.63%
Nitrogen 2


14.39%
Chlorine 1


18.21%
Oxygen 1


8.22%
Handling Solvates (The "Real World" Adjustment)

In synthesis, oxazole derivatives often trap solvents like Dichloromethane (DCM) or water. If your experimental EA data deviates by >0.4%, you must test for solvates.

Example Scenario: If the sample contains 0.5 equivalents of H₂O :

  • New Formula: C₉H₇ClN₂O · 0.5 H₂O

  • New MW:

    
    
    
  • Recalculated %C:

    
     (Significant drop from 55.54%)
    

Comparative Guide: EA vs. qNMR vs. HPLC

This section compares the "performance" of Elemental Analysis against modern alternatives for validating 2-Chloro-4-(oxazol-5-yl)aniline.

Performance Matrix
FeatureElemental Analysis (Combustion) Quantitative NMR (qNMR) HPLC (UV/Vis)
Primary Scope Bulk Purity & CompositionAbsolute Purity (Potency)Relative Purity (% Area)
Specificity Low (Cannot distinguish isomers)High (Structural specific)Medium (Retention time based)
Inorganic Detection Excellent (Ash residue/Non-combustibles)Poor (Unless nuclei active)Poor (Invisible to UV)
Solvent Detection Indirect (Values skew)Excellent (Direct integration)Variable (Often elutes in void)
Sample Requirement Destructive (~2-5 mg)Non-Destructive (~10 mg)Non-Destructive (<1 mg)
Reference Standard Not Required (Theoretical)Required (Internal Standard)Required (Response Factors)
Critical Analysis
  • Why EA? For 2-Chloro-4-(oxazol-5-yl)aniline, EA is the only method that effectively flags inorganic contamination (e.g., residual Palladium catalyst or sodium salts from workup) which does not combust, causing low Carbon values.

  • Why qNMR? As noted in Journal of Medicinal Chemistry guidelines, qNMR is superior for determining absolute potency because it does not require a reference standard of the analyte itself—only a certified internal standard (e.g., maleic acid) [1].

  • Why HPLC? HPLC is necessary for impurity profiling but is often misleading for "purity" because it ignores water, salts, and solvents that lack chromophores [2].

Experimental Protocols

Protocol A: Sample Preparation for Combustion Analysis (EA)

Objective: Ensure volatile solvents do not skew the C/H/N ratio.

  • Recrystallization: Purify the crude aniline derivative using Ethanol/Water or Toluene to remove synthesis byproducts.

  • Vacuum Drying: Place 50 mg of the sample in a vacuum oven at 40°C for 24 hours over P₂O₅ desiccant.

    • Causality: Oxazoles can be hygroscopic. P₂O₅ aggressively removes surface moisture that would artificially inflate %H and lower %C.

  • Weighing: Weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule. Fold the capsule hermetically to prevent atmospheric moisture absorption before combustion.

Protocol B: Self-Validating Purity Workflow

This workflow ensures that a "passed" EA result actually corresponds to a pure compound, not a lucky combination of impurities.

PurityWorkflow Start Crude 2-Chloro-4-(oxazol-5-yl)aniline TGA TGA (Thermogravimetric Analysis) Check for Volatiles/Solvents Start->TGA Decision1 Volatiles > 1%? TGA->Decision1 Dry Vacuum Dry / Lyophilize Decision1->Dry Yes EA Elemental Analysis (CHN) Combustion Decision1->EA No qNMR qNMR (1H) Internal Std: Maleic Acid Decision1->qNMR No Dry->TGA Compare Compare Experimental vs. Theoretical EA->Compare qNMR->Compare Pass PASS: Validated Reference Material Compare->Pass Within ±0.4% Fail FAIL: Recalculate for Solvates or Re-purify Compare->Fail Deviation >0.4%

Figure 1: Integrated Purity Assessment Workflow. This logic gate prevents false positives by ensuring volatile content is addressed before EA.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Webster, G. K., et al. (2018). "Advantages of Quantitative NMR for the Determination of Relative Response Factors." Enovatia. [Link]

  • Chemistry LibreTexts. (2022). "Determining Empirical and Molecular Formulas." [Link]

Sources

Safety Operating Guide

2-Chloro-4-(oxazol-5-yl)aniline: Proper Disposal & Safety Procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the safe handling and disposal of 2-Chloro-4-(oxazol-5-yl)aniline (CAS: 1079054-20-8). It is designed for researchers and safety officers requiring immediate, actionable data.

Emergency Overview & Core Directive

DO NOT dispose of this compound down the drain. DO NOT mix with strong oxidizers or acids during collection. DO NOT handle without full PPE (Personal Protective Equipment) including respiratory protection.[1][2][3]

Immediate Hazard Classification:

  • Acute Toxicity: High (Oral/Dermal/Inhalation).

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4][5][6]

  • Chemical Class: Halogenated Heterocyclic Amine.

Chemical Profile & Disposal Logic

To dispose of a chemical safely, you must understand its reactivity. This molecule contains three distinct functional groups that dictate its waste stream:

  • Aniline Moiety (Amine): Susceptible to oxidation. It can form azo compounds or polymerize over time. Implication: Keep waste streams neutral or slightly basic; avoid mixing with strong acids which can generate heat or toxic fumes.

  • Chlorine Substituent: Classifies this as a Halogenated Organic . Implication: Requires high-temperature incineration (typically >1100°C) with scrubber systems to capture acid gases (HCl) and prevent dioxin formation. It cannot be disposed of with general non-halogenated organic solvents (e.g., Acetone/Ethanol waste) without incurring significant cost penalties or safety risks.

  • Oxazole Ring: A heterocyclic aromatic ring. Generally stable but can hydrolyze under extreme pH conditions. Implication: Segregate from aqueous acidic waste to prevent degradation into unknown byproducts.

Physical & Chemical Properties Table
PropertyDataOperational Relevance
CAS Number 1079054-20-8Use for labeling and waste manifesting.
Physical State Solid (Powder)High dust potential; use static-free scoop.
Solubility Low in water; Soluble in DMSO, MeOHDissolved waste must go to "Halogenated Solvents".
Flash Point >110°C (Predicted)Combustible but not Flammable (unless in solvent).
Acidity (pKa) ~3-4 (Aniline conjugate)Weak base; keep away from strong acids.
Disposal Workflows
A. Solid Waste (Pure Substance)
  • Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Toxic Solid - Halogenated" .

  • Protocol:

    • Transfer solid carefully using a chemically resistant spatula.

    • Wipe the spatula with a solvent-dampened tissue (e.g., Methanol).

    • Place the tissue in the same solid waste container.

    • Seal tightly.[4][7] Tape the lid if storing for >1 week to prevent vapor release or moisture entry.

B. Liquid Waste (Solutions)
  • Container: HDPE Carboy or Safety Can (flame arrestor recommended if solvent is flammable).

  • Segregation: Strictly Halogenated Waste Stream .

  • Protocol:

    • Do not mix with "Non-Halogenated" waste (e.g., pure Acetone waste). Even small amounts of this chloro-compound contaminate the entire drum, requiring expensive incineration rather than fuel blending.

    • Check pH of the solution. If acidic, neutralize to pH 6-8 before adding to the drum to prevent corrosion of the waste container.

C. Contaminated Debris (Gloves, Weigh Boats)
  • Stream: Solid Hazardous Waste (Debris).

  • Protocol: Double-bag in clear polyethylene bags (4 mil thickness minimum). Label as "Contaminated Debris - Toxic".

Decision Matrix: Waste Stream Selection

The following logic flow ensures you select the correct disposal path based on the state of the material.

DisposalFlow Start Start: Identify Waste Form IsSolid Is it a Solid? Start->IsSolid IsPure Is it Pure Substance? IsSolid->IsPure Yes IsLiquid Is it a Liquid/Solution? IsSolid->IsLiquid No SolidWaste DISPOSAL A: Solid Hazardous Waste (Toxic/Halogenated) IsPure->SolidWaste Yes DebrisWaste DISPOSAL C: Contaminated Debris (Double Bagged) IsPure->DebrisWaste No (Gloves/Wipes) SolventType Identify Solvent Base IsLiquid->SolventType HaloWaste DISPOSAL B: Halogenated Solvent Waste (Incineration) SolventType->HaloWaste Contains Halogens or Toxic Solutes

Figure 1: Decision matrix for determining the appropriate waste stream for 2-Chloro-4-(oxazol-5-yl)aniline.

Spill Response Protocol

Pre-requisite: Only attempt cleanup if the spill is < 50g/50mL and you have received specific training. Otherwise, evacuate and call EHS.

PPE Required:

  • Respiratory: N95 (minimum) or Half-mask with P100/Organic Vapor cartridges.

  • Skin: Double nitrile gloves (0.11mm min) or Silver Shield® laminate gloves.

  • Eyes: Chemical splash goggles.[8]

Step-by-Step Cleanup:

  • Isolate: Mark the area.[8] Close lab doors.

  • Contain:

    • If Solid: Cover with a damp paper towel to prevent dust generation.

    • If Liquid: Surround with absorbent pillows or vermiculite.

  • Neutralize/Collect:

    • Scoop material into a wide-mouth jar.

    • Wash the area with a soap/water solution.[2][4][7][8][9][10] Do not use bleach (hypochlorite can react with amines to form chloramines, which are toxic).

  • Dispose: Label the cleanup debris as "Hazardous Waste - Spill Debris (Contains Chloro-aniline)".

Regulatory Compliance & Documentation

When submitting this waste for pickup by your institution's EHS or a third-party contractor (e.g., Clean Harbors, Veolia), use the following descriptors to ensure legal compliance (RCRA/EPA).

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (2-Chloro-4-(oxazol-5-yl)aniline).

  • UN Number: UN 2811 (Solid) or UN 2810 (Liquid).

  • Hazard Class: 6.1 (Toxic).[2]

  • Packing Group: III (Minor Danger) or II (Medium Danger) - Treat as PG II to be conservative.

  • EPA Waste Codes:

    • Not specifically listed (Not a P or U listed waste by default CAS).

    • Characteristic: Likely D001 (if in ignitable solvent).

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" unless it exhibits specific toxicity characteristics (TCLP), but always manage as fully regulated hazardous waste due to the chloroaniline structure.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44118796, 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Chloro-4-(oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: 2-Chloro-4-(oxazol-5-yl)aniline

CAS: 1079054-20-8 (Verified via ChemicalBook/Supplier data) Hazard Class: Substituted Aniline / Oxazole Derivative Primary Risk Profile: Acute Toxicity (Oral/Dermal/Inhalation), Skin Sensitization, Potential Carcinogen, Aquatic Toxicity.

Part 1: Critical Hazard Profile & Risk Assessment

The "Why" Behind the Protocol Handling 2-Chloro-4-(oxazol-5-yl)aniline requires a "High-Potency" mindset. As a chloro-substituted aniline, this compound carries the intrinsic risks of the aniline class—specifically methaemoglobinemia (interference with oxygen transport in blood) and high acute toxicity—combined with the potential reactivity of the oxazole ring.

GHS Hazard Classification (Conservative "Read-Across" Assessment):

  • Acute Toxicity (Cat 3): Toxic if swallowed, in contact with skin, or inhaled (H301+H311+H331).[1][2]

  • Sensitization (Cat 1): May cause an allergic skin reaction (H317).[2][3]

  • Carcinogenicity (Cat 1B/2): Suspected or Presumed Human Carcinogen (H350) – Treat as a carcinogen until proven otherwise.

  • Aquatic Toxicity (Cat 1): Very toxic to aquatic life with long-lasting effects (H410).[2]

Scientist-to-Scientist Note: The chloro-group at the ortho position to the amine often enhances lipophilicity, increasing skin absorption rates compared to unsubstituted aniline. Do not rely on standard latex gloves; they offer insufficient permeation resistance for this compound class.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. If one layer fails, the next protects you.

Category Standard Operation (Fume Hood) High-Risk Operation (Spill/Powder Handling) Technical Rationale
Respiratory N95/P2 Mask (Minimum) inside HoodPAPR or Full-Face Respirator (P100/P3 Filters)Aniline vapors/dusts are rapidly absorbed via lungs; prevents inhalation of micro-particles.
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Laminate Film (Silver Shield) under NitrileChloroanilines permeate standard nitrile in <15 mins. Laminate film provides >4hr breakthrough time.
Eye/Face Chemical Splash Goggles Full-Face Shield over GogglesPrevents corneal absorption and splash entry; standard safety glasses are insufficient for toxic liquids/dusts.
Body Lab Coat (Cotton/Poly) + Chemical ApronTyvek® or ChemMax® Coverall Prevents dust accumulation on street clothes; disposable suits prevent cross-contamination.

Part 3: Operational Handling Protocol

Workflow Logic: The "Zero-Exposure" Loop

The following diagram illustrates the decision logic for safe handling, prioritizing engineering controls over PPE.

SafeHandling Start Start: Handling 2-Chloro-4-(oxazol-5-yl)aniline FormCheck Is the substance Solid (Powder) or Solution? Start->FormCheck Powder Solid / Powder FormCheck->Powder Solid Solution Solution FormCheck->Solution Liquid Weighing Weigh inside Static-Dissipative Balance Enclosure or Glove Box Powder->Weighing Solubilization Dissolve immediately to reduce volatility/dust Weighing->Solubilization Reaction Reaction Setup (Closed System) Solubilization->Reaction Transfer Transfer via Cannula or Positive Displacement Pipette Solution->Transfer Transfer->Reaction Quench Quench & Waste Segregation Reaction->Quench

Figure 1: Decision logic for handling toxic aniline derivatives, prioritizing rapid solubilization to minimize dust exposure.

Step-by-Step Methodology

1. Preparation & Weighing (Critical Step)

  • Engineering Control: Use a certified chemical fume hood or a powder containment balance enclosure. Air velocity should be verified (0.5 m/s).

  • Static Control: Use an anti-static gun or bar. Chloroanilines can be electrostatic; static discharge can disperse toxic dust.

  • Technique:

    • Place a tared vial inside the secondary container within the hood.

    • Transfer solid using a disposable spatula (do not reuse).

    • Immediate Solubilization: Add the reaction solvent (e.g., DCM, DMSO) to the vial before removing it from the balance area if possible. Wetting the powder eliminates the inhalation risk.

2. Reaction Setup

  • Vessel: Use single-neck flasks with joint clips (Keck clips) to prevent accidental opening.

  • Temperature: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent potential hydrolysis or steam distillation of toxic vapors.

  • Inert Atmosphere: Run reactions under Nitrogen or Argon. This not only protects the chemistry but prevents the formation of oxidation byproducts which may be more toxic.

3. Waste Disposal & Decontamination

  • Segregation: Do not mix with general organic waste. Use a dedicated container labeled "TOXIC: ANILINE DERIVATIVES" .

  • Decontamination Solution: Wipe down all surfaces with a 10% surfactants/water solution followed by ethanol.

  • Consumables: Dispose of gloves, weighing boats, and paper towels in a sealed hazardous waste bag (double-bagged) immediately after use.

Part 4: Emergency Response

Medical Surveillance Note: Users should be aware of the symptoms of Methaemoglobinemia (blue lips/fingernails, headache, dizziness). If exposure occurs, medical professionals should be informed that the patient was exposed to a chloroaniline derivative.

Scenario Immediate Action
Skin Contact 1. Drench: Wash immediately with soap and water for 15 mins. 2. Do NOT use alcohol (enhances skin absorption). 3. Seek Medical Attention immediately.
Eye Contact 1. Flush with eyewash station for 15 mins, holding eyelids open. 2. Consult an ophthalmologist.
Inhalation 1. Move to fresh air. 2. If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) 1. Evacuate area. 2. Don Full PPE (Tyvek, Respirator). 3. Cover with wet paper towels (to prevent dust) then scoop into hazardous waste.

References

  • ChemicalBook . 2-chloro-4-(oxazol-5-yl)aniline CAS 1079054-20-8 Basic Information. Retrieved from

  • Sigma-Aldrich (Merck) . Safety Data Sheet: General Chloroanilines & Hazards (Class-based Read-Across). Retrieved from

  • Carl Roth . Safety Data Sheet: 3-Chloroaniline (Structural Analog for Safety Logic). Retrieved from

  • PubChem . 2-Chloro-4-(oxazol-5-yl)aniline Compound Summary. Retrieved from

  • ILO (International Labour Organization) . ICSC 0129 - 2-Chloroaniline (Toxicology Reference). Retrieved from

Sources

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